Fenofibrate
説明
Structure
3D Structure
特性
IUPAC Name |
propan-2-yl 2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21ClO4/c1-13(2)24-19(23)20(3,4)25-17-11-7-15(8-12-17)18(22)14-5-9-16(21)10-6-14/h5-13H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMTINGFKWWXKFG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C(C)(C)OC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21ClO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2029874 | |
| Record name | Fenofibrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2029874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Fenofibrate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015173 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Practically insoluble in water; slightly soluble in methanol, ethanol; soluble in acetone, ether, benzene, chloroform, 7.07e-04 g/L | |
| Record name | Fenofibrate | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7736 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Fenofibrate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015173 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Impurities |
(4-chlorophenyl)(4-hydroxyphenyl)methanone, fenofibric acid, (3RS)-3-[4-(4-chlorobenzoyl)phenoxy]butan-2-one, methyl 2-[4-(4-chlorobenzoyl)phenoxy]-2-methylpropanoate, For more Impurities (Complete) data for Fenofibrate (7 total), please visit the HSDB record page. | |
| Record name | Fenofibrate | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7736 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Crystals from isopropanol, White solid | |
CAS No. |
49562-28-9 | |
| Record name | Fenofibrate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=49562-28-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Fenofibrate [USAN:USP:INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0049562289 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Fenofibrate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01039 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | fenofibrate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757822 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Proctofene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=281319 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Fenofibrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2029874 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Fenofibrate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.234 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | FENOFIBRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U202363UOS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | Fenofibrate | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7736 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Fenofibrate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015173 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
79-82, 80-81 °C, 80.5 °C | |
| Record name | Fenofibrate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB01039 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Fenofibrate | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7736 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Fenofibrate | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0015173 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Foundational & Exploratory
The Discovery and Evolution of Fenofibrate: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fenofibrate, a third-generation fibric acid derivative, has been a cornerstone in the management of dyslipidemia for decades. Its journey from a derivative of the earlier fibrate, clofibrate, to a widely prescribed medication is a story of chemical refinement, evolving mechanistic understanding, and extensive clinical investigation. Initially recognized for its robust effects on triglyceride and cholesterol levels, subsequent research has unveiled a complex pharmacology involving the activation of peroxisome proliferator-activated receptor alpha (PPARα), leading to a cascade of genomic and non-genomic effects that influence lipid metabolism, inflammation, and vascular function. This technical guide provides an in-depth exploration of the discovery and historical development of this compound, detailing its mechanism of action, key experimental validations, and pivotal clinical trials that have shaped its therapeutic use.
Discovery and Historical Development
The story of this compound begins with the clinical development of fibrates in the 1950s. Following the synthesis of approximately 80 derivatives of de-hydrochloric acid, some of which demonstrated hypercholesterolemic properties, the pharmaceutical industry began to focus on improving the pharmacokinetic and pharmacodynamic profiles of the first-generation fibrate, clofibrate.[1]
In the quest for enhanced efficacy and safety, researchers maintained the phenoxy-2-methyl-2-propionic acid core of clofibrate while substituting the chlorine atom with various hydrophobic groups. This led to the synthesis of several phenyl ketone molecules, among which a benzoyl derivative with a chlorine atom at the 4-position, initially named procetofen , showed promising hypolipidemic activity.[1]
Procetofen was first synthesized in 1974 as a derivative of clofibrate and was initially launched in France.[1][2] It was later renamed this compound to align with the World Health Organization's International Nonproprietary Name guidelines.[2] Patented in 1969, this compound entered medical use in 1975.[1][2] The development was led by Groupe Fournier SA in France.[2]
Despite its development in the 1970s, this compound's entry into the U.S. market was delayed. The initial New Drug Application (NDA) was rejected in 1984 by the Food and Drug Administration (FDA), which cited insufficient efficacy based on surrogate endpoints to outweigh the risks observed with clofibrate.[3] this compound was eventually approved in the U.S. in 1993, primarily for its triglyceride-lowering properties.[3] Fournier licensed the U.S. marketing rights to Abbott Laboratories, which launched the drug as Tricor in 1998.[3]
Over the years, this compound has undergone several reformulations to improve its bioavailability, which is inherently poor due to its low water solubility (a BCS Class-II drug).[1] These reformulations have included micronized versions and the development of fenofibric acid (Trilipix), the active metabolite of this compound, which can be used in combination with statins.[3]
Mechanism of Action: The Central Role of PPARα
This compound is a prodrug that is rapidly hydrolyzed by tissue and plasma esterases to its active metabolite, fenofibric acid.[1][4][5] Fenofibric acid is a potent agonist of the peroxisome proliferator-activated receptor alpha (PPARα), a nuclear receptor that plays a critical role in the regulation of lipid metabolism.[1][5][6]
The classical signaling pathway of this compound involves the following steps:
-
Conversion to Active Metabolite: this compound is converted to fenofibric acid in vivo.[4][5]
-
PPARα Activation: Fenofibric acid enters the cell and binds to PPARα.[4][5]
-
Heterodimerization: The activated PPARα forms a heterodimer with the retinoid X receptor (RXR).[4][5]
-
PPRE Binding: This PPARα-RXR complex binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter region of target genes.[4][5]
-
Gene Transcription Modulation: This binding activates or, in some cases, represses the transcription of genes involved in lipid metabolism.[5]
This signaling cascade results in a multitude of effects:
-
Lipid Effects:
-
Increased Lipolysis: Upregulation of lipoprotein lipase and apolipoprotein (Apo)-V, and downregulation of Apo-CIII, leading to increased lipolysis and clearance of triglyceride-rich particles.[5][6]
-
Reduced VLDL Production: Decreased synthesis of fatty acids and triglycerides.[5]
-
Favorable LDL Particle Profile: A shift from small, dense LDL particles to larger, more buoyant particles that are more readily cleared.[5]
-
Increased HDL Cholesterol: Increased expression of Apo-AI and Apo-AII, key components of HDL.[5]
-
-
Non-Lipid Effects:
-
Anti-inflammatory Effects: Attenuation of inflammatory responses by suppressing the nuclear factor-κB (NF-κB) and activator protein 1 (AP-1) transcription factors.[5]
-
Anti-angiogenic Effects: Inhibition of vascular endothelial growth factor (VEGF)-induced cell proliferation and migration.[5][7]
-
Antiapoptotic Effects: Reduction of apoptosis in various cell types, including endothelial cells, potentially through activation of AMP-activated protein kinase (AMPK).[5][6][7]
-
Antioxidant Effects: Emerging evidence suggests that this compound may upregulate antioxidant enzymes.[5][7]
-
Signaling Pathway Diagram
References
- 1. researchgate.net [researchgate.net]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. How Abbott’s this compound Franchise Avoided Generic Competition - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. An Update on the Molecular Actions of this compound and Its Clinical Effects on Diabetic Retinopathy and Other Microvascular End Points in Patients With Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound for the prevention of progression of non-proliferative diabetic retinopathy: review, consensus recommendations and guidance for clinical practice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. diabetesjournals.org [diabetesjournals.org]
Fenofibrate's Role in Lipid Metabolism and Gene Regulation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Fenofibrate, a fibric acid derivative, is a widely prescribed lipid-lowering agent that primarily addresses dyslipidemia characterized by high triglyceride and low high-density lipoprotein (HDL) cholesterol levels. Its therapeutic effects are rooted in its ability to modulate lipid metabolism and gene expression, primarily through the activation of the Peroxisome Proliferator-Activated Receptor alpha (PPARα). This technical guide provides an in-depth exploration of the molecular mechanisms of this compound, detailing its impact on lipid profiles, the signaling pathways it governs, and the key genes it regulates. The information is supplemented with quantitative data from clinical and preclinical studies, detailed experimental protocols for key assays, and visual diagrams of relevant pathways and workflows to offer a comprehensive resource for the scientific community.
Introduction
Dyslipidemia, a major risk factor for cardiovascular disease, is characterized by an abnormal lipid profile, including elevated levels of triglycerides and low-density lipoprotein (LDL) cholesterol, and reduced levels of high-density lipoprotein (HDL) cholesterol. This compound has been a cornerstone in the management of dyslipidemia for decades.[1][2] It is a prodrug that is rapidly hydrolyzed in the body to its active metabolite, fenofibric acid.[3] Fenofibric acid is a potent agonist of PPARα, a nuclear receptor that acts as a ligand-activated transcription factor.[1][4][5][6][7] The activation of PPARα orchestrates a complex series of transcriptional events that ultimately lead to a beneficial modulation of lipid metabolism.[1][3][4] This guide will dissect the intricate mechanisms of this compound's action, from receptor activation to its downstream physiological effects.
Mechanism of Action: The Central Role of PPARα
The primary mechanism of action of this compound is the activation of PPARα.[1][3][4] Upon binding by fenofibric acid, PPARα undergoes a conformational change, leading to its heterodimerization with the retinoid X receptor (RXR).[7][8] This PPARα-RXR heterodimer then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) located in the promoter regions of target genes.[7][8][9] This binding event modulates the transcription of a suite of genes involved in various aspects of lipid metabolism.[1][3][4]
Key Signaling Pathway
The activation of PPARα by this compound initiates a signaling cascade that influences multiple metabolic pathways. The following diagram illustrates the core signaling pathway.
Effects on Lipid Metabolism
This compound's activation of PPARα leads to significant and favorable changes in the lipid profile, primarily by affecting the metabolism of triglycerides, HDL, and LDL.
Triglyceride and VLDL Metabolism
This compound is highly effective in lowering plasma triglyceride levels.[1][4][10][11][12] This is achieved through a multi-pronged approach:
-
Increased Lipoprotein Lipase (LPL) Activity: this compound upregulates the expression of the LPL gene.[1][5][10][12][13] LPL is a key enzyme responsible for the hydrolysis of triglycerides within very low-density lipoproteins (VLDL) and chylomicrons, facilitating the clearance of these triglyceride-rich particles from the circulation.[1][11]
-
Decreased Apolipoprotein C-III (ApoC-III) Production: this compound suppresses the expression of the APOC3 gene.[1][10][12] ApoC-III is a potent inhibitor of LPL activity.[1] By reducing ApoC-III levels, this compound effectively removes the brakes on LPL, further enhancing triglyceride clearance.
-
Enhanced Fatty Acid Oxidation: this compound stimulates the expression of genes involved in hepatic fatty acid β-oxidation.[4][14][15] This increased breakdown of fatty acids in the liver reduces their availability for the synthesis of triglycerides and subsequent incorporation into VLDL particles.[4]
HDL Cholesterol Metabolism
This compound consistently increases HDL cholesterol levels.[1][3][4] The primary mechanisms include:
-
Increased Apolipoprotein A-I (ApoA-I) and A-II (ApoA-II) Synthesis: this compound upregulates the expression of the APOA1 and APOA2 genes, which encode the major structural proteins of HDL particles.[1][3][4] This leads to an increased production of HDL.
-
Modulation of Cholesteryl Ester Transfer Protein (CETP): In some contexts, this compound has been shown to reduce the activity of CETP, an enzyme that facilitates the transfer of cholesteryl esters from HDL to VLDL.[16] Reduced CETP activity can lead to an increase in HDL cholesterol levels.
LDL Cholesterol Metabolism
The effect of this compound on LDL cholesterol is more variable.[4] While it can lower LDL-C in some individuals, its main benefit lies in modifying the composition of LDL particles. This compound promotes a shift from small, dense LDL particles, which are considered highly atherogenic, to larger, more buoyant LDL particles.[3][17] These larger particles are more readily cleared from the circulation and are less susceptible to oxidation.
Gene Regulation by this compound
The therapeutic effects of this compound are a direct consequence of its ability to regulate the expression of a wide array of genes. The following table summarizes the key target genes and their functions.
| Gene | Protein Product | Function | Effect of this compound |
| LPL | Lipoprotein Lipase | Hydrolysis of triglycerides in VLDL and chylomicrons | Upregulation[1][10][12] |
| APOC3 | Apolipoprotein C-III | Inhibitor of LPL | Downregulation[1][10][12] |
| APOA1 | Apolipoprotein A-I | Major structural protein of HDL | Upregulation[1][3][4] |
| APOA2 | Apolipoprotein A-II | Structural protein of HDL | Upregulation[3][4] |
| CPT1A | Carnitine Palmitoyltransferase 1A | Rate-limiting enzyme in mitochondrial fatty acid oxidation | Upregulation[18] |
| ACOX1 | Acyl-CoA Oxidase 1 | First enzyme of the peroxisomal fatty acid β-oxidation pathway | Upregulation[10][12] |
| SCD1 | Stearoyl-CoA Desaturase 1 | Involved in fatty acid synthesis | Upregulation[19] |
| Elovl6 | ELOVL Fatty Acid Elongase 6 | Involved in fatty acid elongation | Upregulation[19] |
Quantitative Data on this compound's Efficacy
The lipid-modifying effects of this compound have been extensively documented in numerous clinical trials. The following tables provide a summary of the quantitative changes in lipid parameters observed in key studies.
Table 1: Effects of this compound Monotherapy on Lipid Profile
| Study/Trial | Dosage | Duration | % Change in Triglycerides | % Change in HDL-C | % Change in LDL-C | Reference |
| Meta-analysis | Various | Various | ↓ 20-50% | ↑ 10-25% | Variable | [20] |
| DAIS | 200 mg/day | 3 years | ↓ 36% | - | ↓ (not significant) | [17][21] |
| FIELD | 200 mg/day | 5 years | ↓ 29% | ↑ 5% | ↓ 12% | [22] |
| ACCORD-Lipid | 160 mg/day | 4.7 years | ↓ 26% | ↑ 2% | ↓ 8% | [22] |
Table 2: Effects of this compound in Combination Therapy
| Combination Therapy | % Change in LDL-C | % Change in non-HDL-C | % Change in Triglycerides | % Change in HDL-C | Reference |
| This compound + Ezetimibe | ↓ 20.4% | ↓ 30.4% | ↓ 44.0% | ↑ 19.0% | [20] |
| This compound + Colesevelam | ↓ 17.0% | ↓ 21.0% | No significant change vs. This compound alone | No significant change vs. This compound alone | [20] |
Experimental Protocols
To facilitate further research into the mechanisms of this compound, this section provides detailed methodologies for key experiments.
PPARα Reporter Gene Assay
This assay is used to quantify the activation of PPARα by a test compound like fenofibric acid.
Principle: Cells are co-transfected with an expression vector for PPARα and a reporter vector containing a luciferase gene under the control of a PPRE. Activation of PPARα by a ligand leads to the expression of luciferase, which can be measured as a luminescent signal.
Methodology:
-
Cell Culture: Use a suitable cell line, such as HEK293 or HepG2 cells.
-
Transfection: Co-transfect the cells with a PPARα expression plasmid and a PPRE-luciferase reporter plasmid using a suitable transfection reagent. A control plasmid (e.g., β-galactosidase) can be co-transfected for normalization of transfection efficiency.
-
Treatment: After 24 hours, treat the cells with varying concentrations of fenofibric acid or a vehicle control.
-
Lysis and Luciferase Assay: After an incubation period (typically 24 hours), lyse the cells and measure luciferase activity using a luminometer and a luciferase assay kit.
-
Data Analysis: Normalize luciferase activity to the control reporter (e.g., β-galactosidase activity) and express the results as fold induction over the vehicle control.
Western Blotting for LPL Expression
This technique is used to detect and quantify the amount of LPL protein in cell or tissue lysates.
Methodology:
-
Sample Preparation: Prepare protein lysates from cells or tissues treated with this compound or a vehicle control.
-
Protein Quantification: Determine the protein concentration of each lysate using a suitable assay (e.g., BCA assay).
-
SDS-PAGE: Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for LPL.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize the signal using an imaging system.
-
Data Analysis: Quantify the band intensity and normalize it to a loading control (e.g., β-actin or GAPDH).
Lipid Analysis using High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for separating and quantifying different lipid species in biological samples.
Methodology:
-
Lipid Extraction: Extract lipids from plasma or tissue samples using a suitable solvent system (e.g., Folch or Bligh-Dyer method).
-
Chromatographic Separation: Separate the lipid classes (e.g., triglycerides, cholesterol, phospholipids) using a normal-phase or reverse-phase HPLC column with an appropriate mobile phase gradient.
-
Detection: Detect the eluted lipids using a suitable detector, such as an evaporative light scattering detector (ELSD) or a mass spectrometer (MS).
-
Quantification: Quantify the amount of each lipid species by comparing the peak areas to those of known standards.
Conclusion
This compound's role in lipid metabolism and gene regulation is a well-established and multifaceted process, with the activation of PPARα at its core. By modulating the expression of a wide range of genes involved in lipid handling, this compound effectively reduces triglyceride levels, increases HDL cholesterol, and promotes a less atherogenic LDL particle profile. This in-depth technical guide provides a comprehensive overview of its mechanisms, supported by quantitative data and detailed experimental protocols, to serve as a valuable resource for researchers and professionals in the fields of lipidology, cardiovascular disease, and drug development. A thorough understanding of this compound's molecular pharmacology is crucial for its optimal clinical use and for the development of novel therapies targeting metabolic disorders.
References
- 1. nbinno.com [nbinno.com]
- 2. This compound: a novel formulation (Triglide™) in the treatment of lipid disorders: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. droracle.ai [droracle.ai]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. Biochemistry, Lipoprotein Lipase - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. pnas.org [pnas.org]
- 7. This compound, a peroxisome proliferator-activated receptor α-agonist, blocks lipopolysaccharide-induced inflammatory pathways in mouse liver - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Activation of PPARα by this compound Attenuates the Effect of Local Heart High Dose Irradiation on the Mouse Cardiac Proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ahajournals.org [ahajournals.org]
- 10. researchgate.net [researchgate.net]
- 11. This compound Increases Very Low Density Lipoprotein Triglyceride Production Despite Reducing Plasma Triglyceride Levels in APOE*3-Leiden.CETP Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Regulation of lipid metabolism and gene expression by this compound in hamsters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Emerging strategies of targeting lipoprotein lipase for metabolic and cardiovascular diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound Simultaneously Induces Hepatic Fatty Acid Oxidation, Synthesis, and Elongation in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchwithrutgers.com [researchwithrutgers.com]
- 16. This compound increases HDL-cholesterol by reducing cholesteryl ester transfer protein expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Fibrates — The Other Life-saving Lipid Drugs | USC Journal [uscjournal.com]
- 18. files.core.ac.uk [files.core.ac.uk]
- 19. This compound differentially activates PPARα-mediated lipid metabolism in rat kidney and liver - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Update on the clinical utility of this compound in mixed dyslipidemias: mechanisms of action and rational prescribing - PMC [pmc.ncbi.nlm.nih.gov]
- 21. diabetesjournals.org [diabetesjournals.org]
- 22. eathj.org [eathj.org]
The Pharmacokinetics and Pharmacodynamics of Fenofibrate in Preclinical Models: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the pharmacokinetics (PK) and pharmacodynamics (PD) of fenofibrate, a widely used lipid-lowering agent, within the context of preclinical research. This compound, a fibric acid derivative, is a prodrug that is rapidly converted to its active metabolite, fenofibric acid.[1][2] Its primary therapeutic effects are the reduction of triglycerides (TG) and, to a lesser extent, low-density lipoprotein cholesterol (LDL-C), alongside an increase in high-density lipoprotein cholesterol (HDL-C).[3][4] This document details the underlying mechanisms of action, summarizes key quantitative data from animal studies, outlines common experimental protocols, and presents relevant toxicological findings.
Pharmacodynamics: Mechanism of Action
The primary mechanism of action for this compound is mediated by its active metabolite, fenofibric acid, which is a potent agonist of the Peroxisome Proliferator-Activated Receptor alpha (PPARα).[3][5] PPARα is a nuclear receptor that plays a critical role in regulating the expression of genes involved in lipid metabolism, fatty acid oxidation, and inflammation.[2][3]
Key Pharmacodynamic Effects:
-
PPARα Activation: Fenofibric acid binds to and activates PPARα, primarily in the liver.[3][5] This activation leads to a cascade of downstream effects on lipid metabolism.[4]
-
Triglyceride Reduction: The activation of PPARα increases the transcription of genes encoding for lipoprotein lipase (LPL) and reduces the production of apolipoprotein C-III (Apo C-III), an inhibitor of LPL.[1][4] This dual action enhances the lipolysis and clearance of triglyceride-rich particles like very-low-density lipoproteins (VLDL) from the plasma.[3][4]
-
HDL-C Elevation: PPARα activation also stimulates the synthesis of apolipoproteins A-I and A-II, which are fundamental components of HDL particles, thereby increasing HDL-C levels.[1][3]
-
LDL-C Modification: this compound alters the composition of LDL particles, shifting them from small, dense, atherogenic particles to larger, more buoyant particles.[1][4] These larger particles have a higher affinity for LDL receptors and are catabolized more rapidly.[4]
-
Anti-inflammatory Effects: this compound has been shown to reduce levels of inflammatory markers such as C-reactive protein (CRP) and fibrinogen, which contributes to its cardiovascular benefits.[1][3]
-
Uric Acid Reduction: A notable secondary effect is the reduction of serum uric acid levels, which occurs through an increase in urinary excretion of uric acid.[1][5]
Figure 1: Signaling pathway of this compound's mechanism of action.
Pharmacokinetics in Preclinical Models
The pharmacokinetic profile of this compound is characterized by its rapid conversion to fenofibric acid. Preclinical studies in various animal models are crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) profile.
-
Absorption: this compound is well-absorbed from the gastrointestinal tract.[1] Its absorption can be significantly increased when administered with food.[5] Following oral administration, it is rapidly hydrolyzed by esterases to fenofibric acid, with no unchanged this compound detected in the plasma.[1][6] Peak plasma concentrations of fenofibric acid are typically reached within 6 to 8 hours.[1][5]
-
Distribution: Fenofibric acid is extensively bound to plasma proteins, approximately 99%.[1][6]
-
Metabolism: The primary metabolic step is the hydrolysis of this compound to fenofibric acid. Fenofibric acid is then primarily conjugated with glucuronic acid.[1][6]
-
Excretion: The metabolites are predominantly excreted in the urine, with about 60% of a dose appearing as fenofibric acid and its glucuronate conjugate.[1][5] A smaller portion, around 25%, is excreted in the feces.[5]
Table 1: Summary of Pharmacokinetic Parameters (General)
| Parameter | Description | Value/Characteristic | Citation |
| Active Moiety | Fenofibric Acid | This compound is a prodrug. | [1][2] |
| Tmax (Peak Time) | Time to reach peak plasma concentration | ~6-8 hours | [1][5] |
| Protein Binding | Extent of binding to plasma proteins | ~99% | [1][6] |
| Metabolism | Primary pathways | Hydrolysis to fenofibric acid, followed by glucuronidation. | [1][6] |
| Elimination Half-life | Time for plasma concentration to halve | ~20 hours (in humans) | [7] |
| Route of Excretion | Primary routes of elimination | Urine (~60%) and Feces (~25%) | [5] |
| Food Effect | Impact of food on absorption | Absorption increased by ~35% with food. | [5][8] |
Experimental Protocols in Preclinical Research
Various animal models are employed to investigate the efficacy and safety of this compound. Murine models, including diet-induced obesity (DIO) mice and genetically modified strains like ob/ob mice, are commonly used.[2][9]
Table 2: this compound Dosing and Administration in Murine Models
| Mouse Model | Dosage | Administration Route | Frequency | Duration | Citation |
| ob/ob mice | 20 mg/kg/day | Oral Gavage | Daily | 13 weeks | [2][9] |
| Diet-induced obese (DIO) C57BL/6J mice | 50 mg/kg | Oral Gavage | Daily | 2 weeks | [2] |
| MCD and CDAHFD diet-fed mice | 5, 25, 125 mg/kg | Oral Gavage | Twice a day | Not specified | [2] |
| Type 1 Diabetic Mice | Not specified | Not specified | Not specified | Not specified | [10][11] |
Protocol 1: Oral Gavage Administration
Oral gavage is a standard method for ensuring precise dosing in animal studies.[2]
-
Preparation of Dosing Solution:
-
Calculate the required amount of this compound based on the mean body weight of the animal cohort and the target dosage (e.g., 20 mg/kg).
-
Suspend the this compound powder in a suitable vehicle, such as water or a 0.5% carboxymethylcellulose (CMC) solution.
-
Ensure the suspension is homogenous by vortexing or sonicating prior to each administration.[2]
-
-
Animal Handling and Dosing:
-
Weigh each animal accurately to calculate the precise volume of the suspension to be administered.
-
Gently restrain the mouse and measure the distance from the nose tip to the last rib to ensure correct gavage needle insertion depth.
-
Carefully insert the gavage needle into the esophagus and slowly administer the calculated volume.
-
Monitor the animal for any signs of distress post-administration.[2]
-
Protocol 2: Administration in Chow
For long-term studies, incorporating the drug into the diet can reduce handling stress.
-
Diet Preparation:
-
Calculate the total amount of this compound required for the study based on the estimated daily food consumption of the animals and the desired daily dosage.
-
Thoroughly mix the this compound powder with the powdered chow to ensure uniform distribution. The mixture can then be provided as the sole food source.[2]
-
-
Monitoring:
-
Regularly monitor food intake to ensure the intended dose is being consumed.
-
Track body weight and overall animal health throughout the study period.[2]
-
Protocol 3: Bioanalytical Method for Fenofibric Acid in Plasma
High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) are sensitive methods for quantifying fenofibric acid in plasma.[12][13]
-
Sample Preparation:
-
Collect blood samples (e.g., via retro-orbital sinus or cardiac puncture) into tubes containing an anticoagulant (e.g., EDTA).
-
Centrifuge the blood to separate the plasma.
-
Perform a liquid-liquid extraction. For example, add an internal standard (e.g., diazepam or mefenamic acid) to a 250-750 µL plasma sample.[12][13]
-
Add a protein precipitating agent/extraction solvent like ethyl acetate or acetonitrile, vortex, and centrifuge to separate the organic layer.[12]
-
Evaporate the organic layer to dryness and reconstitute the residue in the mobile phase.
-
-
Chromatographic Conditions:
-
Column: A reverse-phase C18 column is typically used.[12][13]
-
Mobile Phase: A mixture of a buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile) is common.[12][14]
-
Detection: UV detection or, for higher sensitivity and specificity, mass spectrometry (MS/MS) in multiple reaction-monitoring (MRM) mode.[12][13]
-
-
Validation: The method must be validated for linearity, accuracy, precision, selectivity, and stability as per regulatory guidelines.
Figure 2: A typical experimental workflow for a preclinical this compound study.
Pharmacodynamic Effects in Preclinical Models
This compound consistently demonstrates lipid-modifying effects across various preclinical models.
Table 3: Summary of this compound's Pharmacodynamic Effects on Lipids in Preclinical Models
| Model | Diet | This compound Dose | Key Lipid Effects | Citation |
| Normal Mice | Standard | Not specified | ↓ TG (-28%), ↑ HDL-C (+18%) | [15] |
| Normal Mice | Hypercholesterolemic | Not specified | ↓ Total Cholesterol (-40%), ↑ HDL-C (+23%) | [15] |
| Normal Mice | High Sucrose | 100 mg/kg/day | ↓ TG (-20%) | [15] |
| ob/ob Mice | Western Diet | 20 mg/kg/day | In a long-term study, paradoxically increased plasma TG and liver steatosis were observed, suggesting dose and duration-dependent effects in this specific model. | [9] |
Beyond lipid modulation, preclinical studies have established this compound's potential in ameliorating microvascular complications associated with diabetes, such as retinopathy and cardiomyopathy.[10][11][16] These protective effects are linked to its primary PPARα agonism as well as fibroblast growth factor-21 (FGF21) pathways.[10][11]
Preclinical Toxicology
Toxicology studies are essential for defining the safety profile of a drug candidate.
-
Rodent-Specific Effects: In rats and mice, high doses of this compound can cause liver tumors, an effect attributed to peroxisome proliferation.[17] This phenomenon is considered specific to small rodents and is not deemed relevant to human therapeutic use.[17]
-
Muscle and Cardiac Effects: In a 3-month study in rats, high exposure levels (≥50-fold human exposure) led to skeletal muscle toxicity.[17] Cardiac degeneration was also observed at exposures >15-fold that of humans.[17]
-
Gastrointestinal Effects: Reversible ulcers and erosions in the GI tract were noted in dogs after 3 months of treatment at exposures approximately 7-fold the clinical AUC.[17]
-
Reproductive and Developmental Toxicity: Studies in mice, rats, and rabbits showed no teratogenic effects.[17] Embryotoxic effects and difficulties during delivery were observed at high doses that also caused maternal toxicity.[17]
-
Mutagenicity: this compound has tested negative in a battery of mutagenicity studies, including the Ames test.[17][18]
References
- 1. droracle.ai [droracle.ai]
- 2. benchchem.com [benchchem.com]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. droracle.ai [droracle.ai]
- 6. ajantapharmausa.com [ajantapharmausa.com]
- 7. Articles [globalrx.com]
- 8. A mechanism-based pharmacokinetic model of this compound for explaining increased drug absorption after food consumption - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound enhances lipid deposition via modulating PPARγ, SREBP-1c, and gut microbiota in ob/ob mice fed a high-fat diet - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scielo.br [scielo.br]
- 11. A systematic review of preclinical animal studies on this compound’s potential role in type 1 diabetic micro-vascular complications | Brazilian Journal of Pharmaceutical Sciences [revistas.usp.br]
- 12. Electron J Biomed 2009;3:41-54.- Zzaman et al. ...DEVELOPMENT AND VALIDATION OF this compound BY HPLC... [biomed.uninet.edu]
- 13. Determination of fenofibric acid in human plasma by ultra performance liquid chromatography-electrospray ionization mass spectrometry: application to a bioequivalence study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. iajps.com [iajps.com]
- 15. Effects of this compound, gemfibrozil and nicotinic acid on plasma lipoprotein levels in normal and hyperlipidemic mice. A proposed model for drug screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. scielo.br [scielo.br]
- 17. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 18. drugs.com [drugs.com]
The Efficacy and Molecular Mechanisms of Fenofibrate in Non-Alcoholic Fatty Liver Disease: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Non-alcoholic fatty liver disease (NAFLD) represents a growing global health crisis, tightly linked to metabolic syndrome, type 2 diabetes, and obesity. The spectrum of NAFLD ranges from simple steatosis to the more aggressive non-alcoholic steatohepatitis (NASH), which can progress to cirrhosis and hepatocellular carcinoma. Currently, there are limited approved pharmacological therapies for NAFLD. Fenofibrate, a peroxisome proliferator-activated receptor alpha (PPAR-α) agonist, has been extensively investigated as a potential therapeutic agent due to its systemic lipid-lowering effects and its direct impact on hepatic lipid metabolism, inflammation, and oxidative stress. This technical guide provides a comprehensive overview of the core mechanisms of this compound in the context of NAFLD, supported by quantitative data from preclinical and clinical studies, detailed experimental protocols, and visualizations of key signaling pathways.
Core Mechanism of Action: PPAR-α Activation
This compound's primary mechanism of action in the liver is the activation of PPAR-α, a nuclear receptor that functions as a master regulator of lipid and glucose homeostasis.[1][[“]] The active metabolite of this compound, fenofibric acid, binds to and activates PPAR-α, leading to a cascade of downstream effects that collectively ameliorate the pathological features of NAFLD.[1]
Upon activation, PPAR-α forms a heterodimer with the retinoid X receptor (RXR) and binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes. This binding initiates the transcription of genes involved in:
-
Enhanced Fatty Acid β-oxidation: this compound upregulates the expression of enzymes crucial for mitochondrial and peroxisomal fatty acid oxidation, thereby promoting the breakdown of fatty acids in the liver and reducing lipid accumulation.[3][4]
-
Reduced de novo Lipogenesis: By modulating the expression of key transcription factors like sterol regulatory element-binding protein 1c (SREBP-1c), PPAR-α activation can suppress the synthesis of new fatty acids in the liver.[5]
-
Anti-inflammatory Effects: this compound has been shown to exert anti-inflammatory properties by inhibiting the expression of pro-inflammatory mediators such as tumor necrosis factor-alpha (TNF-α), intercellular cell adhesion molecule-1 (ICAM-1), and vascular cell adhesion molecule-1 (VCAM-1).[3] This can limit the hepatic macrophage infiltration and necroinflammation characteristic of NASH.[3]
-
Antioxidant Activity: this compound can reduce oxidative stress in the liver by decreasing lipid peroxidation and enhancing the activity of antioxidant enzymes.[3]
-
Improved Insulin Sensitivity: By reducing lipid accumulation in the liver and muscle, this compound may improve insulin sensitivity.[3][6] It has also been shown to increase levels of adiponectin, an insulin-sensitizing adipokine.[3]
The following diagram illustrates the central role of PPAR-α activation in mediating the therapeutic effects of this compound in NAFLD.
Quantitative Data from Preclinical and Clinical Studies
The effects of this compound on various parameters of NAFLD have been quantified in numerous studies. The following tables summarize key findings from both animal models and human clinical trials.
Table 1: Effects of this compound in Animal Models of NAFLD/NASH
| Parameter | Animal Model | This compound Dosage | Duration | Key Findings | Reference |
| Hepatic Steatosis | High-Fat Diet (HFD)-fed mice | 100 mg/kg/day | - | Decreased liver fat content | [7] |
| Methionine-Choline Deficient (MCD)-fed mice | 100 mg/kg/day | - | Improved liver morphology | [7] | |
| MCD-fed mice | 25 mg/kg, BID | 3 weeks | Significantly decreased hepatic steatosis | [7] | |
| Liver Enzymes | HFD-fed mice | 100 mg/kg/day | - | Decreased serum ALT/AST levels | [7] |
| MCD-fed mice | 100 mg/kg/day | - | Reduced serum ALT levels | [7] | |
| Inflammation | MCD-fed mice | 25 mg/kg, BID | 3 weeks | Significantly decreased hepatic inflammation | [7] |
| Fibrosis | MCD-fed mice | 25 mg/kg, BID | 3 weeks | Significantly decreased hepatic fibrosis | [7] |
| Gene Expression | Obese rats with T2DM | - | - | Increased mRNA expression of fatty acid β-oxidation enzymes | [3] |
Table 2: Effects of this compound in Human Clinical Trials for NAFLD/NASH
| Parameter | Study Population | This compound Dosage | Duration | Key Findings | Reference |
| Liver Enzymes | 16 patients with biopsy-confirmed NAFLD | 200 mg/day | 48 weeks | Significant reduction in alkaline phosphatase and γGT.[8] Reduction in the proportion of patients with abnormal ALT (93.7% to 62.5%) and AST (50% to 18.7%).[8] | [8] |
| Meta-analysis of 5 RCTs | - | - | No significant change in ALT and AST compared to active controls (atorvastatin, omega-3 fatty acids, pioglitazone).[9] | [9] | |
| Lipid Profile | 16 patients with biopsy-confirmed NAFLD | 200 mg/day | 48 weeks | Significant decrease in triglycerides and increase in apolipoprotein A1.[8] | [8] |
| Meta-analysis of 5 RCTs | - | - | Significantly greater decrease in triglycerides compared to active controls.[9] | [9] | |
| Liver Histology | 16 patients with biopsy-confirmed NAFLD | 200 mg/day | 48 weeks | Significant decrease in hepatocellular ballooning.[8] No significant change in steatosis, lobular inflammation, fibrosis, or NAFLD activity score.[8] | [8] |
| Metabolic Parameters | 16 patients with biopsy-confirmed NAFLD | 200 mg/day | 48 weeks | Significant decrease in glucose levels.[8] Trend towards decreased insulin levels and insulin resistance.[8] Significant decrease in the proportion of patients with metabolic syndrome (43.7% to 18.7%).[8] | [8] |
| Liver Fat Content | Meta-analysis of 5 RCTs | - | - | Greater increase in liver-fat content compared to active controls (pioglitazone and O3FA), which are known to reduce liver fat.[9] | [9] |
Experimental Protocols
Preclinical Animal Models
A common experimental workflow for evaluating this compound in animal models of NAFLD is depicted below.
References
- 1. benchchem.com [benchchem.com]
- 2. consensus.app [consensus.app]
- 3. Current role of this compound in the prevention and management of non-alcoholic fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound alleviates NAFLD by enhancing the PPARα/PGC-1α signaling pathway coupling mitochondrial function - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Frontiers | Therapeutic effect of this compound for non-alcoholic steatohepatitis in mouse models is dependent on regime design [frontiersin.org]
- 8. A pilot trial of this compound for the treatment of non-alcoholic fatty liver disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound in Metabolic Dysfunction-associated Steatotic Liver Disease: A Systematic Review and Meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
fenofibrate and its impact on neuroinflammation and oxidative stress
An In-depth Technical Guide to Fenofibrate's Impact on Neuroinflammation and Oxidative Stress
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This compound, a well-established peroxisome proliferator-activated receptor alpha (PPARα) agonist, is conventionally utilized for its lipid-lowering properties. Emerging preclinical evidence, however, has illuminated its potent neuroprotective capabilities, specifically in mitigating neuroinflammation and oxidative stress, key pathological drivers in a spectrum of neurological disorders. This document provides a comprehensive technical overview of the mechanisms, quantitative effects, and experimental methodologies related to this compound's action on the central nervous system. Through its primary interaction with PPARα, this compound modulates critical signaling pathways, leading to a downstream reduction in pro-inflammatory mediators and an upregulation of endogenous antioxidant defenses. This guide consolidates key findings, presents quantitative data in a structured format, details relevant experimental protocols, and visualizes the underlying molecular pathways to support further research and drug development efforts in neurotherapeutics.
Introduction: The Intersection of Neuroinflammation and Oxidative Stress
Neuroinflammation and oxidative stress are intricately linked processes that contribute to the initiation and progression of numerous neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and ischemic stroke, as well as traumatic brain injury.[1][2] Neuroinflammation is characterized by the activation of resident immune cells in the brain, primarily microglia and astrocytes, leading to the release of pro-inflammatory cytokines, chemokines, and other inflammatory mediators.[3][4] Concurrently, oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the brain's capacity to neutralize them with antioxidant defenses.[5] This toxic synergy creates a self-propagating cycle of neuronal damage and death.
This compound's Core Mechanism of Action: PPARα Activation
This compound's therapeutic effects extend beyond lipid metabolism and are primarily mediated through its agonistic activity on Peroxisome Proliferator-Activated Receptor alpha (PPARα), a ligand-activated nuclear receptor.[6] Upon activation by its active metabolite, fenofibric acid, PPARα forms a heterodimer with the retinoid X receptor (RXR).[6][7] This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter region of target genes, thereby modulating their transcription.[8]
The neuroprotective actions of this compound stem from two key consequences of PPARα activation:
-
Transrepression of Pro-inflammatory Pathways: Activated PPARα can physically interact with and inhibit the activity of pro-inflammatory transcription factors such as Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1).[7][8] This interference prevents the transcription of genes encoding pro-inflammatory cytokines and adhesion molecules.
-
Upregulation of Antioxidant Genes: PPARα activation can directly or indirectly lead to the increased expression and activity of several antioxidant enzymes, bolstering the brain's defense against oxidative stress.[7][8]
Figure 1: this compound's PPARα-mediated anti-inflammatory signaling pathway.
Impact on Neuroinflammation
This compound exerts significant anti-inflammatory effects in the central nervous system, primarily by suppressing the activation of microglia and astrocytes and reducing the subsequent release of inflammatory mediators.
Reduction of Pro-inflammatory Cytokines and Adhesion Molecules
Studies have consistently demonstrated that this compound treatment leads to a marked decrease in the expression of key pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6) in various models of neurological injury.[9][10] This effect is largely attributed to the PPARα-mediated inhibition of the NF-κB signaling pathway.[10] Furthermore, this compound has been shown to prevent the ischemia-induced expression of Vascular Cell Adhesion Molecule-1 (VCAM-1) and Intercellular Adhesion Molecule-1 (ICAM-1) in cerebral blood vessels, which are critical for the infiltration of peripheral immune cells into the brain parenchyma.[8]
Modulation of Microglial Activation
This compound has been observed to inhibit microglial activation, a hallmark of neuroinflammation. In a model of whole-brain irradiation, this compound treatment prevented the increase in the number of activated microglia (CD68+ cells) in the dentate gyrus.[11] Similarly, in models of alcohol-induced neuroinflammation, this compound promoted a shift from a pro-inflammatory (M1-like) microglial phenotype towards an anti-inflammatory (M2-like) phenotype.[12]
Quantitative Data on Anti-Neuroinflammatory Effects
| Biomarker | Experimental Model | Treatment Regimen | Key Finding | Reference |
| TNF-α, IL-1β, IL-6 mRNA | Ethanol-withdrawal in rats | 50 mg/kg/day this compound for 5 days | Significant reduction in hippocampal, NAcc, and PFC expression | [9][10] |
| CD68+ (Activated Microglia) | Whole-Brain Irradiation in mice | 0.2% w/w this compound in chow | Prevented a ~70% increase in activated microglia at 1 week post-WBI | [11] |
| VCAM-1, ICAM-1 Protein | Ischemic brain in mice | 14-day this compound pretreatment | Prevented ischemia-induced expression in cerebral vessels | [8] |
| IBA-1 (Microglia) | High-fat diet-induced retinal inflammation | This compound co-administration | Reduced the number of Iba-1 positive cells in the retina | [13] |
Impact on Oxidative Stress
This compound enhances the brain's antioxidant capacity through multiple mechanisms, thereby protecting neurons from oxidative damage.
Enhancement of Endogenous Antioxidant Enzymes
A key neuroprotective mechanism of this compound is its ability to increase the activity of major antioxidant enzymes. Chronic treatment with this compound has been shown to significantly increase the activity of copper/zinc superoxide dismutase (SOD), glutathione peroxidase (GPX), glutathione reductase (GR), and glutathione S-transferase (GST) in brain homogenates.[8][14] This augmentation of the brain's enzymatic antioxidant shield contributes to the neutralization of ROS.
Activation of the Nrf2 Pathway
This compound has been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway, a master regulator of the cellular antioxidant response.[15][16] Upon activation, Nrf2 translocates to the nucleus and binds to the antioxidant response element (ARE), driving the transcription of a battery of antioxidant and cytoprotective genes, including heme oxygenase-1 (HO-1) and NAD(P)H quinone oxidoreductase 1 (NQO1).[16][17][18] This activation can be mediated through p62-dependent degradation of Keap1, the cytosolic inhibitor of Nrf2.[15]
Direct ROS Scavenging and Reduction of Oxidative Damage Markers
Beyond enzymatic and transcriptional regulation, this compound has demonstrated direct ROS scavenging properties.[5] Consequently, treatment with this compound leads to a reduction in various markers of oxidative damage. For instance, it has been shown to normalize elevated levels of thiobarbituric acid-reactive substances (TBARS), a marker of lipid peroxidation, in the cortex of ApoE-deficient mice.[8][14] Furthermore, it reduces the formation of 8-hydroxy-2'-deoxyguanosine (8-OHdG) and malondialdehyde (MDA), which are indicators of DNA and lipid damage, respectively.[19]
Figure 2: this compound's activation of the Nrf2 antioxidant pathway.
Quantitative Data on Antioxidant Effects
| Biomarker | Experimental Model | Treatment Regimen | Key Finding | Reference |
| SOD, GPX, GR, GST Activity | C57BL/6 wild-type mice | 14-day this compound treatment | Significant increase in brain homogenate enzyme activities | [8][14] |
| TBARS | ApoE-deficient mice | 14-day this compound pretreatment | Normalized increased basal levels in the cortical area | [8][14] |
| GSSG/GSH Ratio | Ethanol-withdrawal in rats | 50 mg/kg/day this compound for 5 days | Decreased the ratio by ~18.6% in the hippocampus | [12] |
| HO-1 mRNA | Ethanol-withdrawal in rats | 50 mg/kg/day this compound for 5 days | Reduced expression by ~72.3% in the hippocampus | [12] |
| ROS Production | Paraquat-stimulated RF/6A cells | Pretreatment with 25-100 µM this compound | Dose-dependent reduction in ROS production | [19] |
Experimental Protocols
This section details representative methodologies for investigating the effects of this compound on neuroinflammation and oxidative stress.
Animal Models and this compound Administration
-
Model: Male Sprague Dawley rats are often used for traumatic brain injury (TBI) models, induced by lateral fluid percussion.[20] For stroke models, transient middle cerebral artery occlusion (MCAo) is a common procedure.[21]
-
This compound Preparation: this compound can be suspended in a vehicle such as water containing 0.2% methylcellulose or 0.5% carboxymethylcellulose.[20][22]
-
Administration: Oral gavage is a precise method for delivering a specific dose. For a 50 mg/kg dose, this compound is administered post-injury (e.g., at 1 and 6 hours after TBI).[20] Alternatively, this compound can be incorporated into chow (e.g., 0.2% w/w) for chronic administration.[11][22]
Figure 3: General experimental workflow for in vivo this compound studies.
Measurement of Neuroinflammation
-
RT-qPCR for Cytokine Expression: Brain tissue (e.g., hippocampus, prefrontal cortex) is homogenized, and total RNA is extracted. Reverse transcription is performed to synthesize cDNA. Quantitative PCR is then used with specific primers for TNF-α, IL-1β, IL-6, and a housekeeping gene (e.g., GAPDH) to determine relative mRNA expression levels.[9]
-
Immunohistochemistry for Microglial Activation: Brain sections are incubated with primary antibodies against microglial markers like Iba-1 or CD68. A fluorescently labeled secondary antibody is then applied. The number of positive cells is quantified using fluorescence microscopy.[4][11]
-
Western Blot for Adhesion Molecules: Protein lysates from brain tissue are separated by SDS-PAGE and transferred to a membrane. The membrane is incubated with primary antibodies for VCAM-1 or ICAM-1, followed by a horseradish peroxidase-conjugated secondary antibody. Protein bands are visualized using chemiluminescence.[8]
Measurement of Oxidative Stress
-
Antioxidant Enzyme Activity Assays: Brain homogenates are used to measure the activity of enzymes like SOD, GPX, and catalase using commercially available assay kits. These assays are typically colorimetric and measure the rate of substrate conversion.[8]
-
TBARS Assay for Lipid Peroxidation: This assay measures malondialdehyde (MDA), a byproduct of lipid peroxidation. Brain homogenates are reacted with thiobarbituric acid under acidic conditions at high temperature. The resulting pink-colored product is measured spectrophotometrically.[8]
-
Measurement of ROS Production: Intracellular ROS levels can be measured using fluorescent probes like 2',7'-dichlorodihydrofluorescein diacetate (H2DCFDA).[23][24] Cells are loaded with the probe, which becomes fluorescent upon oxidation by ROS. The fluorescence intensity is then measured using a microplate reader or flow cytometry.[19][23]
Conclusion and Future Directions
The cumulative evidence strongly supports the role of this compound as a promising neuroprotective agent, acting through the dual pathways of neuroinflammation suppression and oxidative stress reduction. Its primary mechanism, the activation of PPARα, provides a robust and multifaceted approach to counteracting key pathological processes in the brain. The data presented herein underscore the potential for repurposing this compound for various neurological conditions.
Future research should focus on:
-
Clinical Trials: Translating the extensive preclinical findings into well-designed clinical trials for neurodegenerative diseases and acute brain injuries.
-
Dose-Response and Therapeutic Window: Elucidating the optimal dosing and timing of this compound administration for different neurological insults.
-
Combination Therapies: Investigating the synergistic potential of this compound with other neuroprotective agents.
By leveraging the established safety profile and pleiotropic effects of this compound, the drug development community is well-positioned to explore a novel therapeutic avenue for a range of challenging neurological disorders.
References
- 1. Decrypting the Possible Mechanistic Role of this compound in Alzheimer's Disease and Type 2 Diabetes: The Truth and Mystery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Role of this compound in multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Scavenging of reactive oxygen species by some nonsteroidal anti-inflammatory drugs and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. immune-system-research.com [immune-system-research.com]
- 7. This compound, a peroxisome proliferator-activated receptor α-agonist, blocks lipopolysaccharide-induced inflammatory pathways in mouse liver - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Peroxisome Proliferator-Activated Receptor-α Activation as a Mechanism of Preventive Neuroprotection Induced by Chronic this compound Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound Decreases Ethanol-Induced Neuroinflammation and Oxidative Stress and Reduces Alcohol Relapse in Rats by a PPAR-α-Dependent Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. This compound treatment during withdrawal reverses symptoms of ethanol-induced depression in male rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The PPARα agonist, this compound, preserves hippocampal neurogenesis and inhibits microglial activation following whole-brain irradiation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. This compound activates Nrf2 through p62-dependent Keap1 degradation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. This compound ameliorates diabetic retinopathy by modulating Nrf2 signaling and NLRP3 inflammasome activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Up-regulation of Nrf2 is involved in FGF21 mediated this compound protection against type 1 diabetic nephropathy - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Neurological recovery-promoting, anti-inflammatory, and anti-oxidative effects afforded by this compound, a PPAR alpha agonist, in traumatic brain injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Neuroprotective Effects of Chronic this compound Treatment via Modulating the Immunoreactivity of Cleaved Caspase-3 in Stroke Induced by Transient Middle Cerebral Artery Occlusion Rat Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. benchchem.com [benchchem.com]
- 23. news-medical.net [news-medical.net]
- 24. This compound Protects Cardiomyocytes from Hypoxia/Reperfusion- and High Glucose-Induced Detrimental Effects - PMC [pmc.ncbi.nlm.nih.gov]
Long-Term Effects of Fenofibrate on Cellular Metabolic Pathways: A Technical Guide
Abstract
Fenofibrate, a third-generation fibric acid derivative, is a widely prescribed lipid-lowering agent. Its primary mechanism of action is the activation of the Peroxisome Proliferator-Activated Receptor alpha (PPARα), a nuclear receptor that functions as a key transcriptional regulator of genes involved in lipid and lipoprotein metabolism. While its effects on reducing triglycerides and increasing high-density lipoprotein cholesterol are well-established, the long-term influence of this compound extends to a broader range of cellular metabolic pathways, including glucose homeostasis, amino acid metabolism, and uric acid handling. This technical guide provides an in-depth analysis of these long-term effects, synthesizing data from preclinical and clinical studies. It includes a detailed examination of the core signaling pathways, quantitative summaries of metabolic changes, methodologies of key experimental protocols, and visualizations of the underlying molecular interactions to serve as a comprehensive resource for researchers, scientists, and drug development professionals.
Core Signaling Pathway: PPARα Activation
This compound is a prodrug that is rapidly hydrolyzed by tissue and plasma esterases to its active metabolite, fenofibric acid.[1][2] Fenofibric acid is a potent agonist of PPARα, a ligand-activated transcription factor that plays a pivotal role in regulating energy homeostasis.[3][4]
Upon binding by fenofibric acid, PPARα undergoes a conformational change and forms a heterodimer with the Retinoid X Receptor (RXR).[5] This activated PPARα/RXR complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes.[5] This binding initiates the transcription of numerous genes involved in virtually all aspects of lipid metabolism, including fatty acid transport, oxidation, and lipoprotein remodeling.[3][5][6]
Long-Term Effects on Lipid Metabolism
The most profound and clinically significant effects of long-term this compound administration are on lipid and lipoprotein metabolism, mediated directly by the activation of PPARα target genes.[4]
2.1 Triglyceride and VLDL Catabolism this compound significantly reduces plasma triglyceride (TG) levels by modulating several key genes.[7] It increases the expression of lipoprotein lipase (LPL), the primary enzyme responsible for hydrolyzing triglycerides in circulating chylomicrons and Very-Low-Density Lipoprotein (VLDL).[3][4] Concurrently, it suppresses the transcription of Apolipoprotein C-III (ApoC-III), a potent inhibitor of LPL activity.[3][8] This dual action leads to enhanced clearance of triglyceride-rich lipoproteins from the plasma.[9]
2.2 Fatty Acid Oxidation PPARα activation robustly stimulates the uptake and catabolism of fatty acids in the liver and other tissues like the kidney.[5][9] this compound upregulates the expression of genes encoding proteins involved in fatty acid transport (e.g., CD36) and mitochondrial and peroxisomal β-oxidation, such as Carnitine Palmitoyltransferase 1A (CPT1A) and Acyl-CoA Oxidase (ACOX1).[10][11] This increased fatty acid oxidation reduces the substrate available for triglyceride synthesis.
2.3 HDL and LDL Particle Modulation Long-term this compound therapy typically leads to an increase in High-Density Lipoprotein (HDL) cholesterol levels.[3] This is achieved by stimulating the production of Apolipoprotein A-I (ApoA-I) and Apolipoprotein A-II (ApoA-II), the primary protein components of HDL particles.[1][3] While the effect on Low-Density Lipoprotein (LDL) cholesterol is more modest, this compound favorably alters LDL particle composition, promoting a shift from small, dense, highly atherogenic particles to larger, more buoyant LDL particles that are cleared more rapidly.[1][12]
References
- 1. droracle.ai [droracle.ai]
- 2. Molecular Mechanisms of this compound-Induced Metabolic Catastrophe and Glioblastoma Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. nbinno.com [nbinno.com]
- 5. This compound differentially activates PPARα-mediated lipid metabolism in rat kidney and liver - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Effectiveness and Safety of this compound in Routine Treatment of Patients with Hypertriglyceridemia and Metabolic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Regulation of lipid metabolism and gene expression by this compound in hamsters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. PPARα agonist this compound prevents postoperative cognitive dysfunction by enhancing fatty acid oxidation in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. PPARα agonist this compound enhances fatty acid β-oxidation and attenuates polycystic kidney and liver disease in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Effects of this compound Treatment on Cardiovascular Disease Risk in 9,795 Individuals With Type 2 Diabetes and Various Components of the Metabolic Syndrome: The this compound Intervention and Event Lowering in Diabetes (FIELD) study - PMC [pmc.ncbi.nlm.nih.gov]
Fenofibrate's Influence on Gut Microbiota and Metabolic Health: A Technical Guide
Issued: December 14, 2025
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Fenofibrate, a well-established peroxisome proliferator-activated receptor alpha (PPARα) agonist, is primarily prescribed for treating dyslipidemia. Emerging evidence has illuminated a significant, previously underappreciated role for this compound in modulating the gut microbiota. This interaction precipitates a cascade of metabolic benefits extending beyond simple lipid reduction, including attenuation of systemic inflammation, improvement of intestinal barrier integrity, and enhanced insulin sensitivity. This document provides a technical overview of the mechanisms underpinning this compound's effects on the gut microbiome and the subsequent impact on host metabolic health. It synthesizes quantitative data from key preclinical studies, details common experimental protocols, and visualizes the core signaling pathways and research workflows.
Core Mechanism of Action: PPARα Agonism and the Gut-Liver Axis
This compound's primary mechanism involves the activation of PPARα, a nuclear receptor highly expressed in tissues with high fatty acid catabolism rates, such as the liver, heart, and kidney.[1] PPARα activation transcriptionally upregulates genes involved in fatty acid uptake, β-oxidation, and lipoprotein metabolism, leading to reduced plasma triglycerides and LDL-cholesterol.[2][3]
Recent studies reveal that this action is not isolated to host lipid metabolism. PPARα activation also plays a crucial role in regulating intestinal immunity, inflammation, and barrier function.[4] this compound's influence appears to be bidirectional: it directly impacts the host's metabolic and inflammatory state while simultaneously shaping the composition and metabolic output of the gut microbiota. The resulting microbial shifts, particularly the increased production of short-chain fatty acids (SCFAs), create a positive feedback loop that further enhances metabolic health.[1][5]
Quantitative Impact on Gut Microbiota and Metabolic Markers
This compound administration induces significant and reproducible changes in the gut microbial ecosystem and related host metabolic parameters. The following tables summarize quantitative data from key preclinical studies involving high-fat diet (HFD)-induced metabolic dysregulation in rodent models.
Table 1: this compound-Induced Changes in Gut Microbiota Composition
| Microbial Taxon | Level | Direction of Change | Study Reference |
|---|---|---|---|
| Firmicutes | Phylum | ↓ (Down-regulated) | [1][4][5] |
| Bacteroidetes | Phylum | ↑ (Up-regulated) | [1][4][5] |
| Proteobacteria | Phylum | ↓ (Down-regulated) | [1][4][5] |
| Firmicutes/Bacteroidetes Ratio | Ratio | ↓ (Normalized) | [4] |
| Porphyromonadaceae | Family | ↑ (Up-regulated) | [1][5] |
| Desulfovibrionaceae | Family | ↓ (Down-regulated) | [1][5] |
| Bifidobacterium | Genus | ↑ (Up-regulated) | [1][5] |
| Alloprevotella | Genus | ↑ (Up-regulated) | [1][5] |
| Barnesiella | Genus | ↑ (Up-regulated) | [1][5] |
| Bacteroides | Genus | ↑ (Up-regulated) | [6] |
| Lactobacillus | Genus | ↑ (Up-regulated) | [6][7] |
| Oscillibacter | Genus | ↓ (Down-regulated) | [1][5] |
| Acetatifactor | Genus | ↓ (Down-regulated) |[1][5] |
Table 2: this compound's Effect on Host Metabolic and Inflammatory Markers
| Parameter | Sample Type | Direction of Change | Magnitude of Change | Study Reference |
|---|---|---|---|---|
| Triglycerides (TG) | Plasma/Serum | ↓ (Decreased) | -21.0% to -50.1% | [2][8] |
| Total Cholesterol (TC) | Plasma/Serum | ↓ (Decreased) | -24.7% | [1][8] |
| LDL/VLDL-Cholesterol | Plasma/Serum | ↓ (Decreased) | -25.5% | [1][8] |
| Lipopolysaccharide (LPS) | Serum | ↓ (Decreased) | Statistically Significant | [1][5] |
| Acetic Acid (SCFA) | Feces/Serum | ↑ (Increased) | Statistically Significant | [1] |
| Propionic Acid (SCFA) | Feces/Serum | ↑ (Increased) | Statistically Significant | [1] |
| Butyric Acid (SCFA) | Feces/Serum | ↑ (Increased) | Statistically Significant | [1] |
| Hepatic Triglycerides | Liver Tissue | ↑ (Increased)* | +52.1% | [2] |
| PPARα Expression | Liver Tissue | ↑ (Increased) | +46.3% | [2] |
| PPARγ Expression | Liver Tissue | ↑ (Increased)* | +210% |[2] |
*Note: In ob/ob mouse models, long-term this compound intervention led to lipid accumulation in the liver, associated with upregulation of PPARγ and SREBP-1c, suggesting context-dependent effects.[2][9]
Signaling Pathways and Logical Relationships
The interplay between this compound, PPARα, the gut microbiota, and host metabolism involves several interconnected pathways.
References
- 1. This compound Ameliorated Systemic and Retinal Inflammation and Modulated Gut Microbiota in High-Fat Diet-Induced Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound enhances lipid deposition via modulating PPARγ, SREBP-1c, and gut microbiota in ob/ob mice fed a high-fat diet - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound and Metabolic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The PPARα Regulation of the Gut Physiology in Regard to Interaction with Microbiota, Intestinal Immunity, Metabolism, and Permeability - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound Ameliorated Systemic and Retinal Inflammation and Modulated Gut Microbiota in High-Fat Diet-Induced Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Effectiveness and Safety of this compound in Routine Treatment of Patients with Hypertriglyceridemia and Metabolic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | this compound enhances lipid deposition via modulating PPARγ, SREBP-1c, and gut microbiota in ob/ob mice fed a high-fat diet [frontiersin.org]
The Anti-Inflammatory Properties of Fenofibrate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fenofibrate, a fibric acid derivative, is a well-established lipid-lowering agent primarily used to treat hypertriglyceridemia and mixed dyslipidemia.[1] Beyond its effects on lipid metabolism, a growing body of evidence has illuminated the potent anti-inflammatory properties of this compound.[2][3][4] These effects are increasingly recognized as contributing to its therapeutic benefits in a range of inflammatory and metabolic diseases, including atherosclerosis, diabetic retinopathy, and non-alcoholic steatohepatitis.[2][5] This technical guide provides an in-depth exploration of the molecular mechanisms, key signaling pathways, and experimental evidence underlying the anti-inflammatory actions of this compound.
Core Mechanism of Action: PPAR-α Activation
The primary mechanism through which this compound exerts its anti-inflammatory effects is by acting as an agonist for the Peroxisome Proliferator-Activated Receptor alpha (PPAR-α), a ligand-activated nuclear receptor.[2][6] Upon activation by its active metabolite, fenofibric acid, PPAR-α forms a heterodimer with the retinoid X receptor (RXR).[1][7] This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription.[7][8]
The activation of PPAR-α by this compound leads to the transrepression of pro-inflammatory transcription factors, most notably Nuclear Factor-kappa B (NF-κB).[2][9] This interference with NF-κB signaling is a cornerstone of this compound's anti-inflammatory activity, leading to a downstream reduction in the expression of numerous pro-inflammatory cytokines, chemokines, and adhesion molecules.[10]
Key Anti-Inflammatory Signaling Pathways
This compound's anti-inflammatory effects are mediated through several interconnected signaling pathways.
Inhibition of the NF-κB Signaling Pathway
The NF-κB pathway is a central regulator of the inflammatory response. This compound, through PPAR-α activation, inhibits this pathway at multiple levels. In human THP-1 macrophages, this compound has been shown to increase the levels of IκBα, an inhibitory protein that sequesters NF-κB in the cytoplasm, thereby preventing its translocation to the nucleus and subsequent activation of pro-inflammatory gene transcription.[10][11] This leads to a significant reduction in the secretion of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-8.[11] Studies in rheumatoid synovial fibroblasts have also demonstrated that this compound inhibits NF-κB activation, leading to decreased cytokine production.[12][13]
Downregulation of the NLRP3 Inflammasome
The NOD-like receptor thermal protein domain associated protein 3 (NLRP3) inflammasome is a multi-protein complex that plays a critical role in the innate immune response by activating caspase-1 and processing pro-inflammatory cytokines like IL-1β and IL-18. This compound has been shown to downregulate the NLRP3 inflammasome, leading to reduced caspase-1 activation and IL-1β production.[2][14] This effect has been observed in the context of diabetic retinopathy, where this compound attenuates neuroinflammation by modulating NLRP3 inflammasome activation.[14] In patients with ulcerative colitis, this compound treatment led to a significant decrease in serum NLRP3 levels.[15][16]
Modulation of Other Anti-Inflammatory Pathways
Beyond NF-κB and the NLRP3 inflammasome, this compound influences other signaling pathways involved in inflammation:
-
AMP-Activated Protein Kinase (AMPK): this compound can activate AMPK, a key cellular energy sensor with anti-inflammatory properties.[7][17] In human umbilical vein endothelial cells (HUVECs), this compound-induced AMPK activation leads to increased endothelial nitric oxide synthase (eNOS) phosphorylation and nitric oxide (NO) production, which has vasodilatory and anti-inflammatory effects.[17]
-
Sirtuin 1 (SIRT1): this compound has been shown to increase SIRT1 levels, a protein deacetylase with known anti-inflammatory and metabolic regulatory functions.[9][15]
-
Toll-Like Receptor 4 (TLR4): this compound can inhibit the TLR4/NF-κB pathway, thereby reducing endoplasmic reticulum stress-induced inflammation.[2]
Quantitative Effects of this compound on Inflammatory Markers
The anti-inflammatory effects of this compound have been quantified in numerous in vitro and in vivo studies. The following tables summarize these findings.
Table 1: In Vitro Studies
| Cell Type | Inflammatory Stimulus | This compound/Fenofibric Acid Concentration | Effect | Percentage Change | Reference |
| THP-1 Macrophages | LPS (10 ng/mL) | 125 µM | ↓ IL-1β | -63% | [11] |
| THP-1 Macrophages | LPS (10 ng/mL) | 125 µM | ↓ TNF-α | -88% | [11] |
| THP-1 Macrophages | LPS (10 ng/mL) | 125 µM | ↓ IL-8 | -54% | [11] |
| THP-1 Macrophages | LPS | 125 µM | ↓ Nuclear NF-κB p50 binding | -49% | [10] |
| THP-1 Macrophages | LPS | 125 µM | ↓ Nuclear NF-κB p65 binding | -31% | [10] |
| THP-1 Macrophages | LPS | 125 µM | ↓ Nuclear NF-κB p50 protein | -66% | [10] |
| THP-1 Macrophages | LPS | 125 µM | ↓ Nuclear NF-κB p65 protein | -55% | [10] |
| THP-1 Macrophages | LPS | 125 µM | ↑ Cytoplasmic NF-κB p50 protein | +53% | [10] |
| THP-1 Macrophages | LPS | 125 µM | ↑ Cytoplasmic NF-κB p65 protein | +54% | [10] |
| THP-1 Macrophages | LPS | 125 µM | ↑ IκBα levels | +270% | [10] |
| Human Aortic Smooth Muscle Cells | IL-1 | Not specified | ↓ IL-6 and prostacyclin production | Not specified | [18] |
| Human Aortic Smooth Muscle Cells | IL-1 | Not specified | ↓ COX-2 expression | Not specified | [18] |
| Small Airway Epithelial Cells | IL-1β (2 ng/mL) | 10-50 µM | ↓ ENA-78, GM-CSF, G-CSF | Significant reduction | [19] |
| Small Airway Epithelial Cells | IL-1β (2 ng/mL) | 10-50 µM | ↓ IL-8, TNF-α | Significant reduction | [19] |
Table 2: In Vivo and Clinical Studies
| Study Population | Condition | This compound Dosage | Duration | Biomarker | Percentage Change | Reference |
| Patients with Primary Biliary Cholangitis | PBC | 145-160 mg/day | Not specified | ↓ Serum TNF-α | -42% | [10] |
| Patients with Primary Biliary Cholangitis | PBC | 145-160 mg/day | Not specified | ↓ Serum IL-17A | -65% | [10] |
| Patients with Primary Biliary Cholangitis | PBC | 145-160 mg/day | Not specified | ↓ Serum IL-1β | -83% | [10] |
| Patients with Primary Biliary Cholangitis | PBC | 145-160 mg/day | Not specified | ↓ Serum IL-6 | -77% | [10] |
| Patients with Metabolic Syndrome | MetS | 200 mg/day | 12 weeks | ↓ Plasma hs-CRP | -49.5% | [20][21] |
| Patients with Metabolic Syndrome | MetS | 200 mg/day | 12 weeks | ↓ Plasma IL-6 | -29.8% | [20][21] |
| Patients with Active Rheumatoid Arthritis | RA | 145 mg/day | 3 months | ↓ CRP and IL-6 | Significant decrease | [22] |
| L-NAME induced hypertensive rats | Hypertension | 30 mg/kg/day | 4 weeks | ↓ hsCRP and Lp-PLA2 | Significant reduction | [23] |
| High-fat diet-induced mice | Obesity | Not specified | 5 months | ↓ Serum LPS, TNFα, IL-6 | Significant reduction | [24][25] |
| Patients with Diabetic Retinopathy | DR | Not specified | 12 weeks | ↓ Serum VEGF, TNF-α, IL-1β, Lp-PLA2 | Significant decrease | [26] |
Experimental Protocols
In Vitro Assessment of Anti-Inflammatory Effects
1. Cell Culture and Treatment:
-
Cell Lines: Human monocytic THP-1 cells are differentiated into macrophages using phorbol 12-myristate 13-acetate (PMA). Human umbilical vein endothelial cells (HUVECs) and human retinal pigment epithelial (RPE) cells are also commonly used.[10][27][17]
-
Treatment: Cells are pre-treated with varying concentrations of this compound or its active metabolite, fenofibric acid, for a specified duration (e.g., 1-24 hours).
-
Inflammatory Stimulus: Inflammation is induced using lipopolysaccharide (LPS), interleukin-1 beta (IL-1β), or tumor necrosis factor-alpha (TNF-α).[10][27][19]
2. Cytokine Measurement:
-
ELISA: Supernatants from cell cultures are collected, and the concentrations of secreted cytokines (e.g., IL-1β, TNF-α, IL-6, IL-8, MCP-1) are quantified using enzyme-linked immunosorbent assay (ELISA) kits.[10]
3. Western Blot Analysis:
-
Protein Extraction: Whole-cell lysates or nuclear/cytoplasmic fractions are prepared.
-
Electrophoresis and Transfer: Proteins are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: Membranes are probed with primary antibodies against target proteins (e.g., NF-κB p65, IκBα, NLRP3, Caspase-1) and a loading control (e.g., β-actin), followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
4. Real-Time PCR (RT-PCR):
-
RNA Extraction and cDNA Synthesis: Total RNA is extracted from cells and reverse-transcribed into cDNA.
-
Quantitative PCR: The mRNA expression levels of target genes (e.g., IL-6, IL-8, MCP-1) are quantified using specific primers and a fluorescent dye (e.g., SYBR Green) in a real-time PCR system. Gene expression is normalized to a housekeeping gene (e.g., GAPDH).[27]
5. NF-κB Activity Assays:
-
Electrophoretic Mobility Shift Assay (EMSA): Nuclear extracts are incubated with a radiolabeled DNA probe containing the NF-κB consensus sequence. The protein-DNA complexes are then separated by non-denaturing polyacrylamide gel electrophoresis to assess NF-κB DNA binding activity.[27]
-
Immunofluorescence: Cells are fixed, permeabilized, and stained with an antibody against the NF-κB p65 subunit. The subcellular localization of p65 (cytoplasmic vs. nuclear) is visualized by fluorescence microscopy to determine nuclear translocation.[27]
References
- 1. immune-system-research.com [immune-system-research.com]
- 2. Anti-inflammatory role of this compound in treating diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. db.cngb.org [db.cngb.org]
- 4. Anti-inflammatory role of this compound in treating diseases | Biomolecules and Biomedicine [bjbms.org]
- 5. researchgate.net [researchgate.net]
- 6. What is the mechanism of this compound? [synapse.patsnap.com]
- 7. diabetesjournals.org [diabetesjournals.org]
- 8. This compound, a peroxisome proliferator-activated receptor α-agonist, blocks lipopolysaccharide-induced inflammatory pathways in mouse liver - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. This compound downregulates NF-κB signaling to inhibit proinflammatory cytokine secretion in human THP-1 macrophages and during primary biliary cholangitis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound Downregulates NF-κB Signaling to Inhibit Pro-inflammatory Cytokine Secretion in Human THP-1 Macrophages and During Primary Biliary Cholangitis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Inhibition of NF-kappaB signaling by this compound, a peroxisome proliferator-activated receptor-alpha ligand, presents a therapeutic strategy for rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. clinexprheumatol.org [clinexprheumatol.org]
- 14. This compound ameliorates diabetic retinopathy by modulating Nrf2 signaling and NLRP3 inflammasome activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. This compound as an Adjunct Therapy for Ulcerative Colitis: Targeting Inflammation via SIRT1, NLRP3, and AMPK Pathways: A Randomized Controlled Pilot Study - PMC [pmc.ncbi.nlm.nih.gov]
- 16. This compound as an Adjunct Therapy for Ulcerative Colitis: Targeting Inflammation via SIRT1, NLRP3, and AMPK Pathways: A Randomized Controlled Pilot Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. This compound activates AMPK and increases eNOS phosphorylation in HUVEC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. An Update on the Molecular Actions of this compound and Its Clinical Effects on Diabetic Retinopathy and Other Microvascular End Points in Patients With Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 19. This compound Attenuates Neutrophilic Inflammation in Airway Epithelia: Potential Drug Repurposing for Cystic Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. This compound Reduces Systemic Inflammation Markers Independent of Its Effects on Lipid and Glucose Metabolism in Patients with the Metabolic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 21. academic.oup.com [academic.oup.com]
- 22. The effects of this compound on inflammation and cardiovascular markers in patients with active rheumatoid arthritis: a pilot study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Investigating the effect of this compound on biomarkers of vascular inflammation in L-NAME induced hypertensive rats [pharmacia.pensoft.net]
- 24. Frontiers | this compound Ameliorated Systemic and Retinal Inflammation and Modulated Gut Microbiota in High-Fat Diet-Induced Mice [frontiersin.org]
- 25. This compound Ameliorated Systemic and Retinal Inflammation and Modulated Gut Microbiota in High-Fat Diet-Induced Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Effects of this compound on inflammatory cytokines in diabetic retinopathy patients - PMC [pmc.ncbi.nlm.nih.gov]
- 27. This compound prevents the disruption of the outer blood retinal barrier through downregulation of NF-κB activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Fenofibrate in Mouse Models of Metabolic Disease
Audience: Researchers, scientists, and drug development professionals.
Introduction
Fenofibrate is a third-generation fibric acid derivative commonly prescribed to manage hyperlipidemia and hypercholesterolemia. Its primary mechanism of action involves the activation of Peroxisome Proliferator-Activated Receptor Alpha (PPARα), a nuclear receptor that plays a pivotal role in the regulation of lipid and glucose metabolism.[1][2] In mouse models of metabolic disease, this compound is extensively used to investigate its therapeutic potential and to elucidate the molecular pathways underlying metabolic disorders. These application notes provide a comprehensive overview of this compound dosage, administration, and its effects on various metabolic parameters in mice, along with detailed experimental protocols.
Mechanism of Action
This compound is a prodrug that is rapidly hydrolyzed to its active metabolite, fenofibric acid.[2] Fenofibric acid binds to and activates PPARα, leading to the transcription of a suite of genes involved in fatty acid oxidation and lipoprotein metabolism.[1][2][3] This activation results in increased catabolism of triglyceride-rich lipoproteins and a reduction in plasma triglyceride levels.[1][2] Additionally, this compound can modulate the expression of genes involved in inflammation and cholesterol transport.[3][4]
References
- 1. This compound Increases Very Low Density Lipoprotein Triglyceride Production Despite Reducing Plasma Triglyceride Levels in APOE*3-Leiden.CETP Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. droracle.ai [droracle.ai]
- 3. ClinPGx [clinpgx.org]
- 4. This compound, a peroxisome proliferator-activated receptor α-agonist, blocks lipopolysaccharide-induced inflammatory pathways in mouse liver - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: Protocol for Dissolving Fenofibrate for in vitro Cell Culture Experiments
Introduction
Fenofibrate is a widely used lipid-lowering drug that functions as a prodrug of its active metabolite, fenofibric acid.[1][2] In cellular and molecular biology research, this compound is frequently used to investigate lipid metabolism, inflammation, and other cellular processes. Its primary mechanism of action is the activation of the peroxisome proliferator-activated receptor alpha (PPARα).[1][2][3] Upon activation, PPARα forms a heterodimer with the retinoid X receptor (RXR), which then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs).[4][5] This binding modulates the transcription of target genes involved in fatty acid oxidation, lipid transport, and inflammation.[4][5]
A significant challenge in using this compound for in vitro studies is its low aqueous solubility.[6][7] Therefore, a standardized protocol for its dissolution and preparation of stock solutions is crucial for obtaining reproducible and reliable experimental results. This document provides a detailed protocol for dissolving this compound, preparing stock and working solutions for cell culture experiments, and a summary of its physicochemical properties.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound relevant to its use in in vitro cell culture experiments.
| Parameter | Value | Reference |
| Molecular Weight | 360.8 g/mol | [8][9][10] |
| Appearance | Crystalline solid | [8][9] |
| Solubility in Organic Solvents | ||
| Dimethyl Sulfoxide (DMSO) | 15 mg/mL (~41.6 mM) | [8][9] |
| Dimethylformamide (DMF) | 30 mg/mL (~83.2 mM) | [8][9] |
| Ethanol | 1 mg/mL (~2.8 mM) | [8][9] |
| Aqueous Solubility | Sparingly soluble | [8][9] |
| In 1:3 DMF:PBS (pH 7.2) | 0.25 mg/mL (~0.69 mM) | [8][9] |
| EC50 (PPARα Transactivation Assay) | ||
| Human PPARα | 30 µM | [8][9] |
| Murine PPARα | 18 µM | [8][9] |
| Storage (as solid) | -20°C for at least 2 years | [8] |
| Aqueous Solution Stability | Not recommended for storage for more than one day | [8][9] |
Experimental Protocols
1. Preparation of a 10 mM this compound Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. DMSO is a commonly used solvent for dissolving hydrophobic compounds for cell culture experiments.[8][11]
Materials:
-
This compound powder (MW: 360.8 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Calibrated balance
-
Vortex mixer
Procedure:
-
Weighing this compound: Carefully weigh out 3.608 mg of this compound powder and place it into a sterile microcentrifuge tube.
-
Adding Solvent: Add 1 mL of anhydrous DMSO to the tube containing the this compound powder.
-
Dissolution: Tightly cap the tube and vortex thoroughly until the this compound is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.
-
Sterilization (Optional): If required, the stock solution can be sterilized by passing it through a 0.22 µm syringe filter compatible with DMSO.
-
Storage: Aliquot the stock solution into smaller volumes in sterile tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C for long-term storage.
2. Preparation of Working Solutions for Cell Culture Treatment
This protocol outlines the dilution of the stock solution to prepare working solutions for treating cells in culture. It is crucial to maintain the final DMSO concentration in the cell culture medium at a low, non-toxic level (typically ≤ 0.1%). A vehicle control (medium with the same final concentration of DMSO) must be included in all experiments.[11]
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed, complete cell culture medium
-
Sterile tubes for dilution
Procedure:
-
Thawing Stock Solution: Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Serial Dilution: Perform serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations. For example, to prepare a 100 µM working solution from a 10 mM stock, dilute the stock solution 1:100 in culture medium (e.g., add 10 µL of 10 mM stock to 990 µL of medium).
-
Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO to the same volume of culture medium as used for the highest concentration of this compound. For a 1:100 dilution, this would be 10 µL of DMSO in 990 µL of medium, resulting in a 1% DMSO concentration. If the final treatment dilution is 1:1000 (for a 10 µM final concentration), the vehicle control should contain 0.1% DMSO.
-
Cell Treatment: Remove the existing medium from the cultured cells and replace it with the medium containing the desired concentrations of this compound or the vehicle control.[11]
-
Incubation: Incubate the cells for the desired experimental duration (e.g., 24-72 hours).[11]
Visualization of Signaling Pathway
The following diagram illustrates the mechanism of action of this compound through the PPARα signaling pathway.
Caption: this compound PPARα signaling pathway.
References
- 1. droracle.ai [droracle.ai]
- 2. droracle.ai [droracle.ai]
- 3. nbinno.com [nbinno.com]
- 4. This compound differentially activates PPARα-mediated lipid metabolism in rat kidney and liver - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Peroxisome Proliferator-Activated Receptor-α Activation as a Mechanism of Preventive Neuroprotection Induced by Chronic this compound Treatment | Journal of Neuroscience [jneurosci.org]
- 6. WO2008144355A2 - Stable, self-microemulsifying this compound compositions - Google Patents [patents.google.com]
- 7. researchgate.net [researchgate.net]
- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. This compound | C20H21ClO4 | CID 3339 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols: Utilizing Fenofibrate in Primary Hepatocyte Culture for Metabolic Investigations
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing fenofibrate in primary hepatocyte cultures to study metabolic pathways. This document outlines the mechanism of action, detailed experimental protocols, expected outcomes, and data presentation, offering a valuable resource for investigating hepatic lipid and glucose metabolism, and related drug discovery efforts.
Introduction
This compound, a member of the fibrate class of drugs, is a prodrug that is rapidly converted to its active metabolite, fenofibric acid.[1][2] Fenofibric acid is a potent agonist of the Peroxisome Proliferator-Activated Receptor alpha (PPARα), a nuclear receptor that plays a central role in the regulation of lipid and glucose metabolism.[2][3] Activation of PPARα in hepatocytes leads to the transcriptional regulation of a suite of genes involved in fatty acid uptake, β-oxidation, and triglyceride clearance.[4] Consequently, this compound is a valuable tool for in vitro studies of metabolic diseases such as non-alcoholic fatty liver disease (NAFLD) and dyslipidemia. Primary hepatocytes are considered the gold standard for in vitro liver studies as they closely mimic the physiological functions of the liver, including the full range of metabolic activities.[5]
Mechanism of Action
Fenofibric acid's primary mechanism of action in hepatocytes is the activation of PPARα.[1][2] Upon binding, PPARα forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, thereby modulating their expression.[1] This leads to increased fatty acid catabolism and reduced plasma triglyceride levels.[4] Recent studies also suggest that this compound can reduce hepatic fat accumulation through the upregulation of TFEB-mediated lipophagy.[6]
Caption: this compound's mechanism of action in hepatocytes.
Experimental Protocols
Protocol for Isolation and Culture of Primary Hepatocytes
Primary hepatocytes can be isolated from liver tissue via a two-step collagenase perfusion method.[5][7]
Materials:
-
Hanks' Balanced Salt Solution (HBSS) without Ca²⁺ and Mg²⁺
-
EGTA solution (0.5 mM in HBSS)
-
Collagenase solution (e.g., Collagenase Type IV in HBSS with Ca²⁺)
-
Hepatocyte culture medium (e.g., William's E Medium supplemented with serum, insulin, and antibiotics)
-
Collagen-coated culture plates
Procedure:
-
Perfuse the liver tissue first with a calcium-free buffer like HBSS with EGTA to disrupt cell junctions.[5]
-
Follow with a perfusion of collagenase solution to digest the extracellular matrix.[5]
-
Gently dissociate the digested liver to release the hepatocytes.
-
Filter the cell suspension to remove undigested tissue.
-
Wash the hepatocytes by centrifugation at low speed (e.g., 50 x g for 5 minutes).[8]
-
Assess cell viability using the Trypan Blue exclusion method. A viability of >85% is generally recommended.[7]
-
Seed the isolated hepatocytes onto collagen-coated plates in hepatocyte culture medium.[8]
-
Allow cells to attach for 4-6 hours before changing the medium.[1]
Caption: Workflow for primary hepatocyte isolation and culture.
Protocol for this compound Treatment
Materials:
-
This compound (or its active form, fenofibric acid)
-
DMSO (or other suitable solvent)
-
Hepatocyte culture medium
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the stock solution in hepatocyte culture medium to achieve the desired final concentrations (e.g., 10, 30, 100 µM).[9] A vehicle control containing the same final concentration of DMSO should be included.[1]
-
Aspirate the existing medium from the cultured hepatocytes and replace it with the medium containing the different concentrations of this compound or the vehicle control.[1]
-
Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).[10]
Protocol for Assessment of Lipid Accumulation (Oil Red O Staining)
Materials:
-
Phosphate-buffered saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
Oil Red O staining solution
-
60% Isopropanol
-
Hematoxylin (for counterstaining)
Procedure:
-
After this compound treatment, wash the cells with PBS.
-
Fix the cells with 4% PFA for 15-30 minutes.
-
Wash the cells with water and then with 60% isopropanol.
-
Stain the cells with Oil Red O solution for 15-20 minutes to visualize neutral lipid droplets.
-
Wash with 60% isopropanol and then with water.
-
(Optional) Counterstain the nuclei with Hematoxylin.
-
Visualize and quantify the lipid droplets using light microscopy.
Protocol for Gene Expression Analysis (RT-qPCR)
Materials:
-
RNA extraction kit (e.g., TRIzol-based)
-
Reverse transcription kit
-
qPCR master mix
-
Primers for target genes (e.g., CPT1A, ACOX1, FGF21) and a housekeeping gene (e.g., GAPDH, ACTB)
Procedure:
-
Following this compound treatment, lyse the cells and extract total RNA according to the manufacturer's protocol.[1]
-
Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
Perform qPCR using the synthesized cDNA, specific primers for target and housekeeping genes, and a qPCR master mix.
-
Analyze the relative gene expression using the ΔΔCt method.
Data Presentation: Expected Outcomes and Quantitative Data
Treatment of primary hepatocytes with this compound is expected to induce changes in gene expression related to lipid metabolism and reduce intracellular lipid accumulation.
Gene Expression Changes
This compound treatment upregulates the expression of PPARα target genes involved in fatty acid oxidation.
Table 1: Fold Change in Gene Expression in Primary Hepatocytes Treated with this compound (100 µM) for 24 hours.
| Gene | Function | Fold Change (vs. Control) | Reference |
| CPT1A | Carnitine Palmitoyltransferase 1A | Increased | [11] |
| ACOX1 | Acyl-CoA Oxidase 1 | Increased | [12] |
| PDK4 | Pyruvate Dehydrogenase Kinase 4 | Increased | [11] |
| ANGPTL4 | Angiopoietin-Like 4 | Increased | [11] |
| VNN1 | Vanin 1 | Increased | [11] |
| FABP1 | Fatty Acid Binding Protein 1 | Increased | [11] |
| HMGCS2 | 3-Hydroxy-3-Methylglutaryl-CoA Synthase 2 | Increased | [11] |
Note: The exact fold change can vary depending on the donor, culture conditions, and this compound concentration.
Effects on Lipid and Glucose Metabolism
This compound treatment has been shown to reduce hepatic lipid accumulation and influence glucose metabolism.
Table 2: Metabolic Effects of this compound Treatment in In Vitro and In Vivo Models.
| Parameter | Model System | Treatment | Effect | Reference |
| Hepatic Triglyceride Content | High-fat diet-fed mice | This compound | Decreased | [13] |
| Intracellular Triglyceride Accumulation | C2C12 myotubes | This compound | Decreased | [14] |
| Fatty Acid β-oxidation | Primary rat hepatocytes | Fenofibric acid | Increased | [15] |
| Glucokinase Flux | Mice | This compound | Reduced by 45% | [16] |
| Hepatic Glucose Production | Mice | This compound | No significant effect | [16] |
Signaling Pathways
The primary signaling pathway activated by this compound is the PPARα pathway. However, other pathways are also implicated in its metabolic effects.
Caption: Signaling pathways modulated by this compound in hepatocytes.
By following these detailed protocols and considering the expected outcomes, researchers can effectively utilize this compound as a tool to investigate the molecular mechanisms underlying hepatic lipid and glucose metabolism. These studies can provide valuable insights for the development of novel therapeutics for metabolic diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. droracle.ai [droracle.ai]
- 3. nbinno.com [nbinno.com]
- 4. ahajournals.org [ahajournals.org]
- 5. Isolation and culture of human primary hepatocytes - BeCyte [becytes.com]
- 6. This compound, a PPARα agonist, reduces hepatic fat accumulation through the upregulation of TFEB-mediated lipophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. molecularlab.it [molecularlab.it]
- 8. Protocol for Isolation of Primary Human Hepatocytes and Corresponding Major Populations of Non-parenchymal Liver Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Differential gene expression in mouse primary hepatocytes exposed to the peroxisome proliferator-activated receptor α agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. The whole transcriptome effects of the PPARα agonist this compound on livers of hepatocyte humanized mice - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound-promoted hepatomegaly and liver regeneration are PPARα-dependent and partially related to the YAP pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Current role of this compound in the prevention and management of non-alcoholic fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 14. This compound lowers lipid accumulation in myotubes by modulating the PPARα/AMPK/FoxO1/ATGL pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. This compound: metabolism and species differences for peroxisome proliferation in cultured hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols: Investigating the Effect of Fenofibrate on Intestinal Cholesterol Absorption
Audience: Researchers, scientists, and drug development professionals.
Introduction
Fenofibrate, a fibric acid derivative, is a widely prescribed lipid-lowering agent. Its primary mechanism of action involves the activation of the peroxisome proliferator-activated receptor alpha (PPARα), a nuclear receptor that regulates the transcription of genes involved in lipid and lipoprotein metabolism.[1][2][3] Beyond its well-established effects on plasma triglycerides and high-density lipoprotein (HDL) cholesterol, this compound also influences intestinal cholesterol absorption.[1] These application notes provide a detailed protocol for researchers to investigate the effects of this compound on intestinal cholesterol absorption, utilizing both in vitro and in vivo models.
The protocol outlines methods to quantify changes in cholesterol uptake and transport, and to elucidate the underlying molecular mechanisms, primarily focusing on the PPARα-dependent regulation of the Niemann-Pick C1-Like 1 (NPC1L1) cholesterol transporter.[1]
Signaling Pathway and Experimental Rationale
This compound's effect on intestinal cholesterol absorption is primarily mediated through the activation of PPARα. This ligand-activated transcription factor, upon binding to this compound, heterodimerizes with the retinoid X receptor (RXR) and binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes.
A key target in the intestine is the gene encoding NPC1L1, a critical protein for the uptake of dietary and biliary cholesterol by enterocytes.[1][4][5] Studies have shown that this compound treatment leads to a PPARα-dependent decrease in the expression of NPC1L1 mRNA and protein in the small intestine.[1] This downregulation of NPC1L1 results in reduced cholesterol absorption from the intestinal lumen, leading to increased fecal excretion of neutral sterols.[1]
Another important aspect of intestinal sterol homeostasis is the efflux of cholesterol and plant sterols from enterocytes back into the lumen, a process mediated by the ATP-binding cassette (ABC) transporters ABCG5 and ABCG8.[6][7][8] While the primary effect of this compound appears to be on NPC1L1, understanding the interplay with ABCG5/G8 provides a more complete picture of net cholesterol absorption.
The following diagram illustrates the proposed signaling pathway:
Experimental Protocols
This section provides detailed methodologies for in vitro and in vivo experiments to assess the impact of this compound on intestinal cholesterol absorption.
In Vitro Model: Caco-2 Cell Culture
The human colon adenocarcinoma cell line, Caco-2, is a well-established in vitro model that differentiates into a polarized monolayer of enterocyte-like cells, mimicking the intestinal barrier.[9][10]
Materials:
-
Caco-2 cells
-
Dulbecco's Modified Eagle's Medium (DMEM) with high glucose
-
Fetal Bovine Serum (FBS)
-
Non-essential amino acids (NEAA)
-
Penicillin-Streptomycin
-
Transwell® permeable supports (e.g., 0.4 µm pore size)
Protocol:
-
Culture Caco-2 cells in DMEM supplemented with 10% FBS, 1% NEAA, and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Seed Caco-2 cells onto Transwell® inserts at a density of approximately 1 x 10^5 cells/cm².
-
Maintain the cultures for 21-23 days to allow for full differentiation into a polarized monolayer.[11] Change the medium every 2-3 days.
-
Monitor the integrity of the monolayer by measuring the transepithelial electrical resistance (TEER).
This assay measures the uptake of radiolabeled cholesterol by differentiated Caco-2 cells.
Materials:
-
Differentiated Caco-2 cell monolayers on Transwell® inserts
-
This compound (and vehicle control, e.g., DMSO)
-
[³H]-cholesterol
-
Bile acids (e.g., taurocholic acid)
-
Phospholipids (e.g., phosphatidylcholine)
-
Unlabeled cholesterol
-
Scintillation cocktail and counter
Protocol:
-
Prepare micellar solutions containing [³H]-cholesterol, unlabeled cholesterol, bile acids, and phospholipids in serum-free medium.
-
Pre-treat the apical side of the differentiated Caco-2 monolayers with various concentrations of this compound or vehicle control for 24-48 hours.
-
After pre-treatment, replace the medium with the [³H]-cholesterol-containing micellar solution and continue the incubation for a defined period (e.g., 2-4 hours).
-
At the end of the incubation, wash the monolayers extensively with cold phosphate-buffered saline (PBS) to remove surface-bound radioactivity.
-
Lyse the cells in a suitable lysis buffer.
-
Measure the radioactivity in the cell lysate using a scintillation counter.
-
Determine the protein concentration of the cell lysate using a standard protein assay (e.g., BCA assay).
-
Express the results as nmol or pmol of cholesterol taken up per mg of cell protein.[11]
The following workflow diagram illustrates the cholesterol uptake assay:
To investigate the molecular mechanism, the expression of genes involved in cholesterol transport can be analyzed using quantitative real-time PCR (qRT-PCR).
Protocol:
-
Treat differentiated Caco-2 cells with this compound as described for the uptake assay.
-
Isolate total RNA from the cells using a suitable RNA extraction kit.
-
Synthesize cDNA from the RNA using a reverse transcription kit.
-
Perform qRT-PCR using specific primers for NPC1L1, ABCG5, ABCG8, and a housekeeping gene (e.g., GAPDH or ACTB) for normalization.
-
Analyze the relative gene expression using the ΔΔCt method.
In Vivo Model: Mouse Studies
Animal studies are crucial for confirming the in vitro findings and understanding the physiological relevance of this compound's effect on intestinal cholesterol absorption.
Materials:
-
Wild-type mice (e.g., C57BL/6J)
-
PPARα-knockout mice (for mechanistic studies)
-
This compound
-
Vehicle control (e.g., corn oil)
-
Standard chow diet
Protocol:
-
House mice under standard conditions with a 12-hour light/dark cycle and ad libitum access to food and water.
-
Acclimatize the mice for at least one week before starting the experiment.
-
Divide the mice into treatment groups (e.g., vehicle control, this compound-treated). For mechanistic studies, include wild-type and PPARα-knockout groups.
-
Administer this compound (e.g., by oral gavage) or vehicle daily for a specified period (e.g., 1-2 weeks).
This assay measures the amount of neutral sterols (primarily cholesterol and its bacterial metabolites) excreted in the feces, which is an indirect measure of intestinal cholesterol absorption.
Protocol:
-
House mice individually in metabolic cages to allow for accurate collection of feces.
-
Collect feces over a 24- or 48-hour period.
-
Dry the collected feces to a constant weight.
-
Extract the neutral sterols from the feces using a suitable solvent (e.g., chloroform/methanol).
-
Quantify the amount of cholesterol and other neutral sterols in the extract using gas chromatography-mass spectrometry (GC-MS).
-
Express the results as µg or mg of neutral sterol excreted per gram of dry feces per day. An increase in fecal neutral sterol excretion suggests a decrease in intestinal absorption.[1]
To correlate the physiological effects with molecular changes, the expression of key cholesterol transporters in the intestine can be analyzed.
Protocol:
-
At the end of the treatment period, euthanize the mice and collect the small intestine.
-
Isolate the proximal segment of the small intestine (duodenum and jejunum), as this is the primary site of cholesterol absorption.
-
For gene expression analysis, isolate RNA from the intestinal tissue and perform qRT-PCR as described for the in vitro model.
-
For protein expression analysis, prepare protein lysates from the intestinal tissue and perform Western blotting using specific antibodies against NPC1L1, ABCG5, and ABCG8.
Data Presentation
Quantitative data from the described experiments should be summarized in clearly structured tables for easy comparison between treatment groups.
Table 1: Effect of this compound on Cholesterol Uptake in Caco-2 Cells
| Treatment Group | Concentration (µM) | Cholesterol Uptake (pmol/mg protein) | % of Control |
| Vehicle Control | - | 100 | |
| This compound | 10 | ||
| This compound | 50 | ||
| This compound | 100 |
Table 2: Effect of this compound on Gene Expression in Caco-2 Cells (Fold Change vs. Control)
| Gene | This compound (10 µM) | This compound (50 µM) | This compound (100 µM) |
| NPC1L1 | |||
| ABCG5 | |||
| ABCG8 |
Table 3: Effect of this compound on Fecal Neutral Sterol Excretion in Mice
| Treatment Group | Animal Strain | Fecal Neutral Sterol Excretion (µg/g dry feces/day) | % of Control |
| Vehicle Control | Wild-type | 100 | |
| This compound | Wild-type | ||
| Vehicle Control | PPARα-knockout | 100 | |
| This compound | PPARα-knockout |
Table 4: Effect of this compound on Intestinal Gene Expression in Mice (Fold Change vs. Control)
| Gene | Wild-type + this compound | PPARα-knockout + this compound |
| Npc1l1 | ||
| Abcg5 | ||
| Abcg8 |
Conclusion
The protocols outlined in these application notes provide a comprehensive framework for investigating the effects of this compound on intestinal cholesterol absorption. By combining in vitro cell culture experiments with in vivo animal studies, researchers can gain a detailed understanding of the physiological and molecular mechanisms by which this compound modulates this important metabolic process. The data generated from these studies will be valuable for drug development professionals and scientists working to understand the multifaceted actions of this compound and other PPARα agonists.
References
- 1. This compound reduces intestinal cholesterol absorption via PPARalpha-dependent modulation of NPC1L1 expression in mouse [pubmed.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. | BioWorld [bioworld.com]
- 5. NPC1L1 and Cholesterol Transport - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ABCG5 and ABCG8: more than a defense against xenosterols - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sterolins ABCG5 and ABCG8: regulators of whole body dietary sterols - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Regulation of intestinal cholesterol absorption - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Caco-2 Cells for Measuring Intestinal Cholesterol Transport - Possibilities and Limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Caco-2 Cells for Measuring Intestinal Cholesterol Transport - Possibilities and Limitations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Measuring Fenofibric Acid in Tissue Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fenofibric acid is the active metabolite of the lipid-lowering drug fenofibrate. Understanding its concentration in various tissues is crucial for pharmacokinetic and pharmacodynamic studies, enabling a deeper insight into its mechanism of action and potential tissue-specific effects. This document provides detailed protocols for the quantification of fenofibric acid in tissue samples using High-Performance Liquid Chromatography (HPLC) with fluorescence detection and Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS).
I. Analytical Methods Overview
Two primary analytical techniques are detailed for the quantification of fenofibric acid in tissue samples:
-
HPLC with Fluorescence Detection: A robust and sensitive method suitable for quantifying fenofibric acid after derivatization. This method offers excellent sensitivity and is a cost-effective option.
-
UHPLC-MS/MS: A highly sensitive and specific method that provides rapid analysis times and does not typically require derivatization. This is the gold standard for bioanalytical quantification.
II. Data Presentation
The following tables summarize quantitative data from validated methods for fenofibric acid analysis. While most published data pertains to plasma or serum, the principles are adaptable to tissue homogenates.
Table 1: HPLC Method Performance
| Parameter | Matrix | Value | Reference |
| Linearity Range | Liver Homogenate | 0.2-20 nmol/10 mg | [1] |
| Recovery | Liver Homogenate | 93.03 - 112.29% | [1] |
| Linearity Range | Serum | 0.5 - 40 mg/L | [2] |
| Accuracy | Serum | 98.65 - 102.4% | [2] |
| Within-day Precision | Serum | 1.0 - 2.2% | [2] |
| Between-day Precision | Serum | 2.0 - 6.2% | [2] |
Table 2: UHPLC-MS/MS Method Performance
| Parameter | Matrix | Value | Reference |
| Linearity Range | Rat Plasma | 50 - 6000 ng/mL | [3] |
| Limit of Detection (LOD) | Rat Plasma | 3.0 ng/mL | [3] |
| Accuracy | Rat Plasma | 97.65 - 111.63% | [3] |
| Precision (CV) | Rat Plasma | < 11.91% | [3] |
| Recovery | Rat Plasma | 93 - 101% | [3] |
| Linearity Range | Human Plasma | 50 - 30,000 ng/mL | [4] |
| Intra-day Precision (CV%) | Human Plasma | < 2.7% | [4] |
| Inter-day Precision (CV%) | Human Plasma | < 2.5% | [4] |
| Accuracy (RE%) | Human Plasma | 4.5 - 6.9% | [4] |
| Recovery | Human Plasma | > 86.2% | [4] |
III. Experimental Protocols
Protocol 1: Tissue Homogenization
This is a general protocol for preparing tissue homogenates suitable for the subsequent extraction of fenofibric acid.
Materials:
-
Tissue sample (e.g., liver, kidney, muscle), stored at -80°C
-
Homogenization Buffer: 50 mM Tris-HCl with 2 mM EDTA, pH 7.4 (chilled on ice)
-
Protease inhibitors (optional, but recommended)
-
Potter-Elvehjem homogenizer (Teflon pestle and glass mortar) or bead beater with ceramic beads
-
Microcentrifuge
-
Calibrated balance
Procedure:
-
Weigh the frozen tissue sample (approximately 100 mg).
-
Place the weighed tissue into a pre-chilled homogenization tube.
-
Add ice-cold Homogenization Buffer at a ratio of 1:9 (w/v), e.g., 900 µL of buffer for 100 mg of tissue.
-
If using, add protease inhibitors to the buffer according to the manufacturer's instructions.
-
Homogenization:
-
Potter-Elvehjem Homogenizer: Homogenize the tissue on ice with several passes of the pestle until a uniform consistency is achieved.
-
Bead Beater: Add ceramic beads to the tube and process according to the manufacturer's instructions, ensuring the sample remains cold.
-
-
Centrifuge the homogenate at 13,000 x g for 5 minutes at 4°C to pellet cellular debris.
-
Carefully collect the supernatant (tissue homogenate) for immediate use in the extraction protocol or store at -80°C.
Protocol 2: Fenofibric Acid Extraction and Analysis by HPLC with Fluorescence Detection
This protocol is adapted from a method for the quantification of fibric acids in small tissue portions.[1]
Materials:
-
Tissue homogenate (from Protocol 1)
-
Internal Standard (IS) solution (e.g., another fibric acid not present in the sample)
-
Extraction Solvent: n-hexane:ethyl acetate (9:1, v/v)
-
Derivatizing Agent: 4-bromomethyl-6,7-dimethoxycoumarin
-
HPLC system with a fluorescence detector
-
Reversed-phase C18 column
Procedure:
A. Sample Extraction and Derivatization
-
To 100 µL of tissue homogenate, add the internal standard.
-
Add 1 mL of the n-hexane:ethyl acetate extraction solvent.
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 10,000 x g for 10 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable solvent and add the derivatizing agent.
-
Incubate the mixture to allow the derivatization reaction to complete.
B. HPLC Analysis
-
Column: Reversed-phase C18 (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase: Acetonitrile and water (isocratic or gradient, method development may be required)
-
Flow Rate: 1.0 mL/min
-
Detection: Fluorescence detector (excitation and emission wavelengths to be optimized for the specific derivative)
-
Injection Volume: 20 µL
-
Quantify the fenofibric acid concentration by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared in a blank tissue homogenate.
Protocol 3: Fenofibric Acid Extraction and Analysis by UHPLC-MS/MS
This protocol utilizes protein precipitation for sample clean-up, a common and effective method for preparing tissue homogenates for LC-MS/MS analysis.
Materials:
-
Tissue homogenate (from Protocol 1)
-
Internal Standard (IS) solution (e.g., fenofibric acid-d6)
-
Precipitating Solvent: Acetonitrile with 0.1% formic acid (chilled to -20°C)
-
UHPLC-MS/MS system with an electrospray ionization (ESI) source
-
Reversed-phase C18 column
Procedure:
A. Sample Extraction
-
To 100 µL of tissue homogenate in a microcentrifuge tube, add the internal standard.
-
Add 300 µL of ice-cold acetonitrile with 0.1% formic acid.
-
Vortex for 1 minute to precipitate the proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube or a 96-well plate.
-
Evaporate the supernatant to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase (e.g., 50:50 water:acetonitrile with 0.1% formic acid).
B. UHPLC-MS/MS Analysis
-
Column: Reversed-phase C18 (e.g., 2.1 x 50 mm, 1.7 µm)
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Flow Rate: 0.3 - 0.5 mL/min
-
Gradient: A typical gradient would start with a low percentage of Mobile Phase B, ramp up to a high percentage to elute the analyte, and then return to initial conditions for re-equilibration.
-
Injection Volume: 5 µL
-
Mass Spectrometry Detection:
-
Quantify the fenofibric acid concentration using the peak area ratio of the analyte to the internal standard against a calibration curve prepared in a blank tissue homogenate.
IV. Visualizations
Caption: HPLC with Fluorescence Detection Workflow for Fenofibric Acid in Tissue.
Caption: UHPLC-MS/MS Workflow for Fenofibric Acid in Tissue.
References
- 1. researchgate.net [researchgate.net]
- 2. A review of sample preparation methods for quantitation of small-molecule analytes in brain tissue by liquid chromatography tandem mass spectrometry (LC-MS/MS) - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. rbm.iqvia.com [rbm.iqvia.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
Application of Fenofibrate in Animal Models of Diabetic Retinopathy: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diabetic retinopathy (DR) is a leading cause of vision loss in adults and a major microvascular complication of diabetes.[1][2] The pathogenesis of DR is complex, involving chronic inflammation, increased vascular permeability, oxidative stress, and eventual neovascularization.[1][3] Fenofibrate, a peroxisome proliferator-activated receptor alpha (PPARα) agonist traditionally used for treating dyslipidemia, has emerged as a promising therapeutic agent for DR.[4][5] Large clinical trials have demonstrated that this compound can slow the progression of DR in patients with type 2 diabetes, independent of its lipid-lowering effects.[6][7] This has spurred significant interest in its application and mechanisms of action in preclinical animal models.
These application notes provide a comprehensive overview of the use of this compound in various animal models of diabetic retinopathy. They are intended to guide researchers in designing and conducting experiments to evaluate the efficacy and mechanisms of this compound in preventing and treating this debilitating disease.
Data Presentation: Efficacy of this compound in Animal Models of Diabetic Retinopathy
The following tables summarize the quantitative data from key preclinical studies, highlighting the consistent beneficial effects of this compound across different models and outcome measures.
Table 1: Effects of this compound on Retinal Vascular Permeability and Leukostasis
| Animal Model | This compound Dosage | Treatment Duration | Reduction in Vascular Permeability | Reduction in Leukostasis | Reference |
| Streptozotocin (STZ)-induced diabetic rats | Oral administration | 7 weeks | Significantly reduced | Significantly reduced | [8][9] |
| Akita mice (Type 1 diabetes) | Oral administration | 3 weeks | Significantly ameliorated | Significantly ameliorated | [8][9] |
| STZ-induced diabetic rats | Low dose (30 mg/kg/day) and high dose (100 mg/kg/day) orally | 3 months | Not explicitly quantified, but associated with reduced inflammatory mediators | Not assessed | [10] |
| STZ-induced diabetic rats and Akita mice | Oral and intravitreal administration | Not specified | Prevented retinal vascular leakage | Prevented leukostasis | [6][11] |
Table 2: Effects of this compound on Retinal Inflammation and Neovascularization
| Animal Model | This compound Dosage | Treatment Duration | Key Anti-inflammatory Effects | Key Anti-neovascularization Effects | Reference |
| STZ-induced diabetic rats | Low dose (30 mg/kg/day) and high dose (100 mg/kg/day) orally | 3 months | Dose-dependent inhibition of NF-κB, MCP-1, fractalkine, and ICAM-1 expression. Reduced oxidative stress markers. | Not assessed | [10][12] |
| Oxygen-Induced Retinopathy (OIR) rats | Intravitreal injection | Not specified | Not the primary focus | Inhibited ischemia-induced retinal neovascularization. Attenuated VEGF and HIF-1α expression. | [1][13] |
| STZ-induced diabetic rats and Akita mice | Oral and intravitreal administration | Not specified | Attenuated overexpression of ICAM-1 and MCP-1. Blocked activation of NF-κB. | Attenuated overexpression of VEGF. Blocked activation of HIF-1α. | [14] |
Table 3: Effects of this compound on Retinal Neurodegeneration
| Animal Model | This compound Dosage | Treatment Duration | Key Neuroprotective Effects | Reference |
| db/db mice (Type 2 diabetes) | 100 mg/kg/day orally | 1 week | Decreased glial activation and apoptosis in the ganglion cell layer. Prevented GLAST downregulation. Improved ERG parameters. | [15] |
| db/db mice | Oral administration in chow | 3 months | Less reduction in a-wave and b-wave amplitudes. No pathological delay in oscillatory potential timing. Less Müller cell gliosis. | [16] |
Experimental Protocols
This section provides detailed methodologies for key experiments commonly used to assess the efficacy of this compound in animal models of diabetic retinopathy.
Protocol 1: Induction of Diabetes in Rodents with Streptozotocin (STZ)
Objective: To induce type 1 diabetes in rats or mice to model the hyperglycemic state that leads to diabetic retinopathy.
Materials:
-
Male Sprague-Dawley rats or C57BL/6 mice
-
Streptozotocin (STZ)
-
Cold, sterile 0.1 M citrate buffer (pH 4.5)
-
Glucometer and test strips
-
Insulin (optional, for animal welfare)
Procedure:
-
Animal Preparation: Acclimate animals to the laboratory conditions for at least one week.
-
Fasting: Fast the animals overnight (12-16 hours) with free access to water.[17]
-
STZ Preparation: Immediately before use, dissolve STZ in cold, sterile 0.1 M citrate buffer (pH 4.5).[17] The solution should be protected from light.
-
STZ Injection: Administer a single intraperitoneal injection of STZ. The dose varies between species (e.g., 60-65 mg/kg for rats, 150-200 mg/kg for mice).[18]
-
Confirmation of Diabetes: Monitor blood glucose levels from tail vein blood 72 hours post-injection and then weekly. Animals with blood glucose levels consistently above 250 mg/dL are considered diabetic.[17]
-
This compound Administration: this compound can be administered orally via gavage or mixed in the chow.[8][10] Treatment can be initiated at various time points after the onset of diabetes, depending on the study design (e.g., 1 week after diabetes onset).[8][9]
Protocol 2: Evaluation of Retinal Vascular Permeability (Evans Blue Method)
Objective: To quantify the breakdown of the blood-retinal barrier by measuring the extravasation of Evans blue dye.
Materials:
-
Evans blue dye
-
Formamide
-
Phosphate-buffered saline (PBS)
-
Spectrophotometer
Procedure:
-
Anesthesia: Anesthetize the animals (e.g., with a ketamine/xylazine cocktail).
-
Evans Blue Injection: Inject a known concentration of Evans blue dye (e.g., 45 mg/kg) into the tail vein and allow it to circulate for a specified time (e.g., 2 hours).
-
Perfusion: Perfuse the animals with PBS through the left ventricle to remove the dye from the circulation.
-
Retina Dissection: Enucleate the eyes and carefully dissect the retinas.
-
Dye Extraction: Dry the retinas and then incubate them in formamide at 70°C for 18 hours to extract the Evans blue dye.
-
Quantification: Centrifuge the samples and measure the absorbance of the supernatant using a spectrophotometer at 620 nm. The amount of extravasated dye is calculated based on a standard curve and normalized to the dry weight of the retina.
Protocol 3: Assessment of Retinal Leukostasis
Objective: To quantify the number of adherent leukocytes to the retinal vasculature, a key indicator of inflammation.
Materials:
-
Fluorescein isothiocyanate (FITC)-conjugated concanavalin A lectin
-
Phosphate-buffered saline (PBS)
-
Fluorescence microscope
Procedure:
-
Perfusion: Anesthetize the animal and perfuse with PBS to remove non-adherent blood cells.[19]
-
Lectin Staining: Perfuse with FITC-conjugated concanavalin A lectin to label the adherent leukocytes and the vascular endothelium.[19]
-
Retina Flat Mounting: Enucleate the eyes, fix them, and dissect the retinas. Make four radial cuts and flat-mount the retinas on a microscope slide with the ganglion cell layer facing up.
-
Quantification: Visualize the flat-mounted retinas using a fluorescence microscope. Count the number of adherent leukocytes in multiple fields of view and average the results.[19]
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: this compound's mechanism of action in diabetic retinopathy.
References
- 1. iovs.arvojournals.org [iovs.arvojournals.org]
- 2. This compound and Diabetic Retinopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound and Diabetic Retinopathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scielo.br [scielo.br]
- 5. This compound and diabetic retinopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. diabetesjournals.org [diabetesjournals.org]
- 7. This compound and Diabetic Retinopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Therapeutic Effects of PPARα Agonists on Diabetic Retinopathy in Type 1 Diabetes Models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Effect of this compound on the Expression of Inflammatory Mediators in a Diabetic Rat Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. An Update on the Molecular Actions of this compound and Its Clinical Effects on Diabetic Retinopathy and Other Microvascular End Points in Patients With Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. diabetesjournals.org [diabetesjournals.org]
- 14. Therapeutic effects of PPARα agonists on diabetic retinopathy in type 1 diabetes models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Effect of this compound on retinal neurodegeneration in an experimental model of type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. iovs.arvojournals.org [iovs.arvojournals.org]
- 17. benchchem.com [benchchem.com]
- 18. In Vitro Models of Diabetes: Focus on Diabetic Retinopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Application Notes and Protocols: Establishing a Model for Fenofibrate's Effect on Gene Expression in Skeletal Muscle
For Researchers, Scientists, and Drug Development Professionals
Introduction
Fenofibrate, a fibric acid derivative, is a well-established therapeutic agent for treating dyslipidemia. Its primary mechanism of action involves the activation of the Peroxisome Proliferator-Activated Receptor Alpha (PPARα), a nuclear receptor that plays a pivotal role in the regulation of lipid and glucose metabolism.[1][2] Beyond its systemic lipid-lowering effects, this compound exerts significant influence on gene expression within skeletal muscle, a key metabolic tissue. These effects range from modulating fatty acid oxidation and glucose uptake to influencing pathways involved in muscle atrophy and inflammation.
These application notes provide a comprehensive overview of the molecular effects of this compound on skeletal muscle, supported by detailed experimental protocols and quantitative data from preclinical studies. The information presented herein is intended to guide researchers in designing and executing studies to further elucidate the role of this compound in skeletal muscle physiology and pathology.
Key Signaling Pathways Affected by this compound in Skeletal Muscle
This compound's impact on skeletal muscle gene expression is primarily mediated through the activation of PPARα, which heterodimerizes with the retinoid X receptor (RXR) and binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes. This leads to alterations in the transcription of genes involved in several key pathways.
Fatty Acid Metabolism
This compound enhances fatty acid oxidation in skeletal muscle by upregulating the expression of genes encoding for key enzymes in this process. This includes Medium-Chain Acyl-CoA Dehydrogenase (MCAD), a crucial enzyme in fatty acid β-oxidation.[3][4] Furthermore, this compound can influence the expression of carnitine palmitoyltransferase (CPT) isoforms, which are essential for the transport of fatty acids into the mitochondria for oxidation.[5]
Muscle Atrophy
The effect of this compound on muscle atrophy is complex and appears to be dose-dependent. High doses of this compound have been shown to increase the expression of genes associated with muscle atrophy, including Forkhead box protein O1 (FoxO1) and the E3 ubiquitin ligases, atrogin-1 (MAFbx) and Muscle RING finger-1 (MuRF1).[3][4][6][7] This pro-atrophic effect is mediated through PPARα.[3][7] Conversely, in inflammatory conditions such as arthritis-induced cachexia, this compound has been shown to decrease the expression of atrogin-1 and MuRF1, thereby ameliorating muscle wasting.[8]
Glucose Metabolism and Insulin Signaling
This compound has been shown to improve insulin signaling in skeletal muscle. In pediatric burn patients, this compound treatment led to increased phosphorylation of the insulin receptor and insulin receptor substrate-1 (IRS-1).[2] In cellular models of insulin resistance, this compound reverses the impairment of glucose uptake induced by palmitate.[5]
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on key parameters in skeletal muscle from various preclinical studies.
Table 1: Effect of this compound on Skeletal Muscle Mass and Gene Expression in Mice
| Parameter | Treatment Group | Change Compared to Control | Reference |
| Gastrocnemius Muscle Weight | 0.5% this compound (wt/wt) for 1 week | Decreased | [3][6][7] |
| FoxO1 mRNA Expression | 0.5% and 1% this compound (wt/wt) for 1 week | Increased | [3][4] |
| Atrogin-1 mRNA Expression | 0.5% and 1% this compound (wt/wt) for 1 week | Increased | [3][4] |
| MuRF1 mRNA Expression | 0.5% and 1% this compound (wt/wt) for 1 week | Increased | [3][4] |
| MCAD mRNA Expression | >0.3% this compound (wt/wt) for 1 week | Increased | [3][4] |
Table 2: Effect of this compound in a Mouse Model of Cancer Cachexia
| Parameter | Treatment Group | Change Compared to Cachexic Control | Reference |
| Skeletal Muscle Mass | This compound | Prevented loss | [9][10] |
| Body Weight | This compound | Prevented loss | [9][10] |
Table 3: Effect of this compound in a Rat Model of Arthritis-Induced Muscle Atrophy
| Parameter | Treatment Group | Change Compared to Arthritic Control | Reference |
| Gastrocnemius Weight | 300 mg/kg this compound | Attenuated decrease | [8] |
| Atrogin-1 Expression | 300 mg/kg this compound | Prevented increase | [8] |
| MuRF1 Expression | 300 mg/kg this compound | Prevented increase | [8] |
| Myostatin Expression | 300 mg/kg this compound | Decreased | [8] |
Experimental Protocols
Animal Models and this compound Administration
1. General Mouse Model for Studying Dose-Dependent Effects:
-
Animals: Eight-week-old male C57BL/6J mice.[4]
-
Housing: Maintained under a 12-hour light/dark cycle at 22°C with free access to water and a standard chow diet.[3]
-
This compound Administration: this compound is mixed into a high-carbohydrate diet at various concentrations (e.g., 0.1%, 0.3%, 0.5%, 1% wt/wt).[4] Mice are fed this diet ad libitum for one to two weeks.[3][7]
-
Tissue Collection: At the end of the treatment period, mice are anesthetized, and skeletal muscles (e.g., gastrocnemius, quadriceps, tibialis anterior, extensor digitorum longus, soleus) are dissected, weighed, and snap-frozen in liquid nitrogen for subsequent analysis.[3]
2. Rat Model of Arthritis-Induced Muscle Atrophy:
-
Animals: Male Wistar rats.
-
Induction of Arthritis: Adjuvant-induced arthritis is established as an experimental model of rheumatoid arthritis.[8]
-
This compound Administration: On day 4 after adjuvant injection, rats are treated with 300 mg/kg this compound daily via oral gavage until day 15.[8]
-
Tissue Collection: On day 15, rats are euthanized, and the gastrocnemius muscle is collected for analysis.[8]
Gene Expression Analysis: Quantitative Real-Time RT-PCR (qPCR)
1. RNA Extraction:
-
Total RNA is extracted from frozen skeletal muscle tissue (e.g., gastrocnemius) using a suitable reagent like RNA iso plus.[3]
-
For challenging tissues like skeletal muscle, optimized protocols that involve cryogenic muscle disruption and the use of RNase-inhibiting reagents are recommended to ensure high-quality RNA.[11]
2. Reverse Transcription (RT):
-
cDNA is synthesized from total RNA using a reverse transcription kit, which may include a genomic DNA elimination step.[3]
3. qPCR:
-
qPCR is performed using a SYBR Green-based master mix and gene-specific primers.[3]
-
Results are normalized to a stable housekeeping gene, such as 36B4 or 18S rRNA.[3]
-
Primer Sequences (Mouse): [3]
-
FoxO1: Fwd: TTTCTCCCATCATGACAGAGCA, Rev: AATGCACGTCCCCATCTCC
-
atrogin-1: Fwd: AGTGAGGACCGGCTAC, Rev: GATCAAACGCTTGCGA
-
MuRF1: Fwd: ACGAGAAGAAGAGCGAGCTG, Rev: CTTGGCACTTGAGAGAGGAAGG
-
MCAD: Fwd: TGGATCTGTGCAGCGGATT, Rev: GGGTCACCATAGAGCTGAAGACA
-
36B4: Fwd: GGCCCTGCACTCTCGCTTTC, Rev: TGCCAGGACGCGCTTGT
-
18S rRNA: Fwd: GGGAGCCTGAGAAACGGC, Rev: GGGTCGGGAGTGGGTAATTTT
-
Protein Expression Analysis: Western Blotting
1. Protein Extraction:
-
Frozen skeletal muscle tissue is homogenized in RIPA buffer.[3]
-
Protein concentration is determined using a bicinchoninic acid (BCA) protein assay.[3]
2. SDS-PAGE and Transfer:
-
Equal amounts of protein (e.g., 20 µg) are separated by SDS-PAGE and transferred to a nitrocellulose or PVDF membrane.[3]
3. Immunoblotting:
-
The membrane is blocked and then incubated with primary antibodies against the proteins of interest (e.g., FoxO1, atrogin-1, Acox1).
-
Following incubation with a corresponding secondary antibody, the signal is detected using an appropriate detection reagent and imaging system.[4]
RNA Sequencing (RNA-Seq)
1. Sample Preparation:
-
High-quality total RNA is extracted from skeletal muscle as described for qPCR. An RNA Integrity Number (RIN) of 7.5 or higher is recommended.[11]
-
For a more detailed analysis of specific cell types within the muscle, single-nucleus RNA-seq (snRNA-seq) from frozen tissue can be performed.[12][13][14]
2. Library Preparation and Sequencing:
-
RNA-seq libraries are prepared according to the manufacturer's instructions for the chosen sequencing platform.
-
Sequencing is performed to generate reads for downstream bioinformatic analysis.
3. Data Analysis:
-
Sequencing reads are aligned to a reference genome.
-
Differential gene expression analysis is performed to identify genes that are significantly up- or downregulated by this compound treatment.
-
Pathway enrichment analysis can be used to identify the biological pathways that are most significantly affected.[9]
Visualizations
Caption: this compound's core signaling pathway in skeletal muscle.
Caption: General experimental workflow for studying this compound's effects.
Caption: Logical flow from this compound administration to physiological outcomes.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. Role of the PPAR-α agonist this compound in severe pediatric burn injury - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effects of this compound and its combination with lovastatin on the expression of genes involved in skeletal muscle atrophy, including FoxO1 and its targets [jstage.jst.go.jp]
- 4. Effects of this compound and its combination with lovastatin on the expression of genes involved in skeletal muscle atrophy, including FoxO1 and its targets [jstage.jst.go.jp]
- 5. karger.com [karger.com]
- 6. Effects of this compound and its combination with lovastatin on the expression of genes involved in skeletal muscle atrophy, including FoxO1 and its targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. This compound, a PPAR{alpha} agonist, decreases atrogenes and myostatin expression and improves arthritis-induced skeletal muscle atrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. This compound prevents skeletal muscle loss in mice with lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Next-Generation Sequencing Application: A Systematic Approach for High-Quality RNA Isolation from Skeletal Muscles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A protocol for single nucleus RNA-seq from frozen skeletal muscle - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Protocol for Single Nucleus RNAseq from Frozen Skeletal Muscle | bioRxiv [biorxiv.org]
- 14. A protocol for single nucleus RNA-seq from frozen skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Methodology for Assessing Fenofibrate's Impact on Mitochondrial Function
Introduction
Fenofibrate, a widely prescribed lipid-lowering agent, primarily functions as an agonist for the peroxisome proliferator-activated receptor alpha (PPARα).[1][2][3] Beyond its systemic effects on lipid metabolism, this compound exerts significant influence on cellular energy homeostasis by directly targeting mitochondrial function.[4][5] Its mechanisms of action involve the modulation of mitochondrial biogenesis, respiratory chain activity, fatty acid oxidation, and the production of reactive oxygen species (ROS).[1][6] These effects make this compound a subject of interest in research areas beyond dyslipidemia, including cancer and metabolic diseases.[4][7]
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to assess the multifaceted impact of this compound on mitochondrial function. The following sections detail the core signaling pathways, key experimental protocols with step-by-step instructions, and a summary of expected quantitative outcomes based on published findings.
Key Signaling Pathways and Mechanisms
This compound's primary molecular action is the activation of PPARα, which in turn coactivates Peroxisome Proliferator-Activated Receptor Gamma Coactivator 1-alpha (PGC-1α).[1][3] This signaling cascade is a master regulator of mitochondrial biogenesis.[8][9] Furthermore, this compound has been shown to directly interact with mitochondrial respiratory complexes, influencing cellular bioenergetics and redox status.[5][10]
Experimental Protocols
This section provides detailed methodologies for the core assays used to evaluate this compound's effects on mitochondrial function.
Analysis of Mitochondrial Respiration using Seahorse XF Analyzer
The Seahorse XF Cell Mito Stress Test is a standard method for assessing mitochondrial respiration by measuring the oxygen consumption rate (OCR) in real-time.[7][11][12] This assay provides key parameters of mitochondrial function, including basal respiration, ATP-linked respiration, maximal respiration, and spare respiratory capacity.[13]
Protocol:
-
Cell Seeding (Day 1):
-
Sensor Cartridge Hydration (Day 1):
-
This compound Treatment (Day 2):
-
Treat cells with the desired concentrations of this compound (e.g., 25-100 µM) or vehicle control for the specified duration (e.g., 24 hours).[4]
-
-
Assay Preparation (Day 3):
-
Prepare Seahorse XF assay medium, warming it to 37°C.[14]
-
Remove the cell culture plate from the incubator. Gently wash cells once with 180 µL of assay medium.
-
Add 180 µL of fresh assay medium to each well.[14]
-
Place the cell plate in a 37°C non-CO2 incubator for at least 30-60 minutes before the assay.[14]
-
-
Drug Loading:
-
Prepare stock solutions of mitochondrial inhibitors in assay medium. Final concentrations are typically: 1.0-5.0 µM Oligomycin (Complex V inhibitor), 1.0 µM FCCP (uncoupling agent), and 0.5-5.0 µM Rotenone/Antimycin A (Complex I/III inhibitors).[11][12]
-
Load the appropriate volumes into the injection ports (A, B, C) of the hydrated sensor cartridge.[12]
-
-
Run Assay:
Assessment of Mitochondrial Membrane Potential (MMP)
MMP is a key indicator of mitochondrial health. The cationic dye JC-1 is widely used to measure MMP. In healthy, high-potential mitochondria, JC-1 forms aggregates that emit red fluorescence. In unhealthy mitochondria with low potential, JC-1 remains as monomers and emits green fluorescence.[4][7][16] A decrease in the red/green fluorescence ratio indicates mitochondrial depolarization.[6]
Protocol (using JC-1):
-
Cell Culture and Treatment: Seed cells in a suitable format (e.g., 6-well plate for flow cytometry or glass-bottom dish for microscopy). Treat with this compound (e.g., 50 µM) for the desired time (e.g., 8-24 hours).[4][17]
-
Staining:
-
Washing: Remove the staining solution and wash cells twice with PBS or assay buffer.
-
Analysis:
-
Flow Cytometry: Harvest cells by trypsinization, resuspend in PBS, and analyze immediately. Detect green fluorescence (FITC channel) and red fluorescence (PE channel).[4]
-
Fluorescence Microscopy: Add fresh medium or PBS and immediately visualize cells using a fluorescence microscope with appropriate filters.[6]
-
-
Data Interpretation: Calculate the ratio of red to green fluorescence intensity. A significant decrease in this ratio in this compound-treated cells compared to controls indicates a loss of MMP.[6][11]
Measurement of Reactive Oxygen Species (ROS) Production
This compound can induce oxidative stress by increasing mitochondrial ROS production.[4] Dichlorodihydrofluorescein diacetate (DCFH-DA) is a common cell-permeable probe used to detect intracellular ROS.[17][18]
Protocol (using DCFH-DA):
-
Cell Culture and Treatment: Plate cells and treat with this compound (e.g., 50-100 µM) for the specified duration (e.g., 12 hours).[17]
-
Probe Loading:
-
Remove the culture medium and wash cells with warm PBS.
-
Add DCFH-DA solution (typically 5-10 µM in serum-free medium) to the cells.
-
Incubate for 20-30 minutes at 37°C in the dark.
-
-
Analysis:
-
Data Interpretation: An increase in fluorescence intensity in treated cells indicates an elevation in ROS levels.[4]
Analysis of Mitochondrial Biogenesis Markers
This compound stimulates mitochondrial biogenesis through the PPARα/PGC-1α pathway.[1][2] The expression levels of key regulatory proteins can be assessed by Western blot or their corresponding mRNA levels by quantitative PCR (qPCR).
Key Targets:
-
Proteins: PGC-1α, Nuclear Respiratory Factor 1 (NRF-1), and Mitochondrial Transcription Factor A (TFAM).[2][9][19]
Protocol (Western Blot):
-
Protein Extraction: After this compound treatment, lyse cells in RIPA buffer containing protease and phosphatase inhibitors. Determine protein concentration using a BCA or Bradford assay.[11]
-
SDS-PAGE and Transfer: Separate 30 µg of protein per lane on an SDS-polyacrylamide gel. Transfer the separated proteins to a nitrocellulose or PVDF membrane.[11]
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against PGC-1α, NRF-1, or TFAM overnight at 4°C.[19]
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band density using software like ImageJ and normalize to a loading control (e.g., β-actin or GAPDH).[19]
Data Presentation: Expected Quantitative Outcomes
The following tables summarize quantitative data reported in the literature regarding this compound's effect on mitochondrial parameters. These values can serve as a reference for expected outcomes.
Table 1: Effects of this compound on Mitochondrial Respiration
| Parameter | Cell/Tissue Type | This compound Concentration | Observed Effect | Reference |
|---|---|---|---|---|
| Basal Respiration | MGC803 Gastric Cancer Cells | 50 µM | ↓ 57% (from 905.7 to 389.6 pmol/min) | [11] |
| ATP Production | MGC803 Gastric Cancer Cells | 50 µM | ↓ 43.7% (from 439.7 to 247.5 pmol/min) | [11] |
| Complex I Activity | Rat Skeletal Muscle Homogenates | 100 µM | ↓ 78% | [5][10] |
| State 3 Respiration (Complex I) | Isolated Rat Mitochondria | 100 µM | ↓ 33% | [5][10] |
| Palmitate Oxidation (CO₂ Prod.) | Isolated Rat Muscle | 100 µM | ↓ 22% |[5] |
Table 2: Effects of this compound on MMP, ROS, and ATP Levels
| Parameter | Cell/Tissue Type | This compound Concentration | Observed Effect | Reference |
|---|---|---|---|---|
| Mitochondrial Membrane Potential | MGC803 Gastric Cancer Cells | 50 µM | ↓ 99% (Relative ratio from 39.05 to 0.095) | [6][11] |
| ROS Production | MGC803 Gastric Cancer Cells | 50 µM | Significant increase in fluorescence intensity | [4][11] |
| ATP Levels | MGC803 & SGC7901 Cells | 50 µM | Significant decrease | [4][6] |
| ATP Levels | Irradiated Mouse Heart | Not specified | Restored radiation-induced ATP decrease |[3] |
Table 3: Effects of this compound on Protein and Gene Expression
| Target Marker | Pathway | Method | This compound Effect | Reference |
|---|---|---|---|---|
| PPARα | Lipid Metabolism | Western Blot | Upregulated | [1] |
| PGC-1α | Mitochondrial Biogenesis | Western Blot / qPCR | Upregulated | [1][2][3] |
| NRF-1 | Mitochondrial Biogenesis | Western Blot / qPCR | Upregulated | [2][22] |
| TFAM | Mitochondrial Biogenesis | Western Blot / qPCR | Upregulated | [2][22] |
| CPT1a | Fatty Acid Oxidation | Western Blot | Upregulated | [4][11] |
| Mitochondrial Complex I Subunits | Electron Transport Chain | Western Blot | Downregulated (NDUFS1, NDUFV1, NDUFV2) | [6][11] |
| Bcl-2 | Apoptosis | Western Blot | Downregulated | [11] |
| Bax, Cleaved Caspase-3, PARP | Apoptosis | Western Blot | Upregulated |[11] |
References
- 1. This compound alleviates NAFLD by enhancing the PPARα/PGC-1α signaling pathway coupling mitochondrial function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Activation of PPARα by this compound Attenuates the Effect of Local Heart High Dose Irradiation on the Mouse Cardiac Proteome - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound-induced mitochondrial dysfunction and metabolic reprogramming reversal: the anti-tumor effects in gastric carcinoma cells mediated by the PPAR pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Molecular Mechanisms of this compound-Induced Metabolic Catastrophe and Glioblastoma Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Expression of Mitochondrial Regulators PGC1α and TFAM as Putative Markers of Subtype and Chemoresistance in Epithelial Ovarian Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 9. spandidos-publications.com [spandidos-publications.com]
- 10. This compound impairs rat mitochondrial function by inhibition of respiratory complex I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. e-century.us [e-century.us]
- 12. Measurement of mitochondrial respiration in adherent cells by Seahorse XF96 Cell Mito Stress Test - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Redirecting [linkinghub.elsevier.com]
- 14. tabaslab.com [tabaslab.com]
- 15. biotech.cornell.edu [biotech.cornell.edu]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. PGC-1α mediates mitochondrial biogenesis and oxidative phosphorylation to promote metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. This compound alleviates NAFLD by enhancing the PPARα/PGC-1α signaling pathway coupling mitochondrial function - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Preclinical Evaluation of Fenofibrate in Temporal Lobe Epilepsy Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Temporal Lobe Epilepsy (TLE) is the most common form of drug-resistant epilepsy in adults. The complex pathophysiology, often involving neuroinflammation and excitotoxicity, necessitates the exploration of novel therapeutic strategies. Fenofibrate, a peroxisome proliferator-activated receptor alpha (PPARα) agonist, has emerged as a promising candidate due to its potent anti-inflammatory and neuroprotective properties.[1][2][3] Activation of PPARα can modulate gene expression related to lipid metabolism and inflammation, suggesting a potential to counteract the pathological processes underlying epileptogenesis.[4][5][6] These application notes provide a comprehensive guide for the preclinical evaluation of this compound in established rodent models of TLE, detailing experimental design, methodologies, and data interpretation.
Quantitative Data Summary
The following tables summarize expected quantitative outcomes from studies investigating this compound in rodent models of epilepsy. These values serve as a reference for experimental design and data comparison.
Table 1: Effects of this compound on Seizure Parameters and Behavior
| Parameter | Animal Model | Treatment Group | Control Group (Vehicle) | Outcome | Reference |
| Seizure Latency | PTZ-induced kindling (Mouse) | This compound (30 & 50 mg/kg/day, p.o.) | PTZ only | Significantly increased latency to seizure onset. | [7][8] |
| Anxiety-like Behavior (Open Field Test) | PTZ-induced kindling (Mouse) | This compound (30 & 50 mg/kg/day, p.o.) | PTZ only | Improved anxiety-like behaviors. | [7] |
| Anxiety-like Behavior (Elevated Plus Maze) | Lithium-Pilocarpine (Rat) | This compound (100 mg/kg/day, i.p., 7 days) | TLE + Vehicle | Reduced anxiety-like behaviors. | [1][2][3] |
| Exploratory Activity (Open Field Test) | Lithium-Pilocarpine (Rat) | This compound (100 mg/kg/day, i.p., 7 days) | TLE + Vehicle | Improved exploratory deficits. | [1][2][3] |
Table 2: Molecular and Cellular Effects of this compound
| Parameter | Animal Model | Treatment Group | Control Group (Vehicle) | Outcome | Reference |
| Plasma Corticosterone | PTZ-induced kindling (Mouse) | This compound (30 & 50 mg/kg/day, p.o.) | PTZ only | Significantly decreased (56.88 ± 0.80 & 54.81 ± 0.29 ng/mL vs. 74.96 ± 1.60 ng/mL). | [7][8] |
| Brain-Derived Neurotrophic Factor (BDNF) | PTZ-induced kindling (Mouse) | This compound (30 & 50 mg/kg/day, p.o.) | PTZ only | Significantly decreased (8.13 ± 0.14 & 8.74 ± 0.09 ng/mL vs. 9.68 ± 0.20 ng/mL). | [8] |
| Malondialdehyde (MDA) Content | PTZ-induced kindling (Mouse) | This compound (50 mg/kg/day, p.o.) | PTZ only | Significantly decreased by 67%. | [8] |
| Cortical Neuroinflammation Markers (Nlrp3, Il1rn gene expression) | Lithium-Pilocarpine (Rat) | This compound (100 mg/kg/day, i.p., 7 days) | TLE + Vehicle | Prevented upregulation. | [1][2][3] |
| A2 Astrocyte Marker (Ptx3 gene expression) in Hippocampus | Lithium-Pilocarpine (Rat) | This compound (100 mg/kg/day, i.p., 7 days) | TLE + Vehicle | Enhanced expression. | [1][2][3] |
| M2 Microglial Marker (Arg1 gene expression) in Temporal Cortex | Lithium-Pilocarpine (Rat) | This compound (100 mg/kg/day, i.p., 7 days) | TLE + Vehicle | Reduced expression. | [1][2][3] |
| Glutamate Receptor Subunit Gene Expression (NMDA & AMPA) in Temporal Cortex | Lithium-Pilocarpine (Rat) | This compound (100 mg/kg/day, i.p., 7 days) | TLE + Vehicle | Restored expression towards control levels. | [1][2][3] |
Experimental Workflow and Signaling Pathways
The following diagrams illustrate the overall experimental design for testing this compound and the key signaling pathway involved in its mechanism of action.
Caption: Experimental workflow for evaluating this compound in TLE models.
Caption: this compound's PPARα signaling pathway in neuroinflammation.
Experimental Protocols
TLE Model Induction
Two of the most common and well-validated models for TLE are the pilocarpine and kainic acid models. Both induce status epilepticus (SE), which is followed by a latent period and the development of spontaneous recurrent seizures.
a) Lithium-Pilocarpine Model (Rat)
This protocol is adapted from previously established methods.[9][10]
-
Materials:
-
Male Wistar or Sprague-Dawley rats (200-250g)
-
Lithium chloride (LiCl)
-
Pilocarpine hydrochloride
-
Scopolamine methyl nitrate (or other peripheral muscarinic antagonist)
-
Diazepam
-
Sterile saline (0.9% NaCl)
-
-
Procedure:
-
Lithium Pre-treatment: Administer LiCl (3 mEq/kg, i.p.) 18-24 hours prior to pilocarpine injection to increase sensitivity to the convulsant.[10]
-
Scopolamine Administration: 30 minutes before pilocarpine, administer scopolamine methyl nitrate (1 mg/kg, i.p.) to reduce peripheral cholinergic effects.[9]
-
Pilocarpine Administration: Inject pilocarpine hydrochloride (20-30 mg/kg, i.p.).[11]
-
Seizure Monitoring: Continuously monitor the animals for behavioral seizures using the Racine scale (Table 3). SE is characterized by continuous stage 4-5 seizures.
-
Termination of SE: After 90-120 minutes of continuous seizure activity, administer diazepam (10 mg/kg, i.p.) to terminate SE and reduce mortality.
-
Post-SE Care: Provide supportive care, including subcutaneous saline or dextrose solution for hydration and soft, palatable food. House animals individually to prevent injury.
-
b) Kainic Acid Model (Mouse)
This protocol is based on established procedures for inducing TLE in mice.
-
Materials:
-
Adult male C57BL/6J mice
-
Kainic acid
-
Diazepam
-
Sterile saline (0.9% NaCl)
-
-
Procedure:
-
Kainic Acid Administration: Administer kainic acid (5 mg/kg, i.p.).
-
Repeated Dosing: If continuous convulsive seizures do not occur within 30 minutes, repeat the injection every 30 minutes until SE is established.
-
Seizure Monitoring: Monitor and score behavioral seizures using the Racine scale.
-
Termination of SE: After a predetermined duration of SE (e.g., 90-120 minutes), administer diazepam (10 mg/kg, i.p.).
-
Post-SE Care: Provide supportive care as described for the pilocarpine model.
-
Table 3: Modified Racine Scale for Seizure Severity
| Score | Behavioral Manifestation |
| 1 | Mouth and facial movements, chewing, facial twitching. |
| 2 | Head nodding. |
| 3 | Forelimb clonus. |
| 4 | Rearing with forelimb clonus. |
| 5 | Rearing and falling with loss of postural control. |
This compound Administration
This compound can be administered via oral gavage or incorporated into the diet.
-
Oral Gavage:
-
Dietary Admixture:
-
Calculate the required amount of this compound based on the average daily food consumption of the animals to achieve the target daily dosage.
-
Thoroughly mix the this compound with powdered chow.
-
Provide the medicated chow as the sole food source.
-
Behavioral Assessments
a) Open Field Test
This test assesses locomotor activity and anxiety-like behavior.[13][14][15][16]
-
Apparatus: A square arena (e.g., 42 x 42 cm) with walls, typically made of a non-reflective material.
-
Procedure:
-
Place the animal in the center of the arena.
-
Allow the animal to explore freely for a set period (e.g., 5-10 minutes).
-
Record the session using a video camera mounted above the arena.
-
Analyze the recording for parameters such as total distance traveled, time spent in the center versus the periphery, and frequency of rearing and grooming behaviors.[15][17]
-
b) Elevated Plus Maze
This test is a widely used assay for anxiety-like behavior in rodents.[18][19][20][21][22]
-
Apparatus: A plus-shaped maze elevated from the floor, with two open arms and two enclosed arms.[22]
-
Procedure:
-
Place the animal in the center of the maze, facing an open arm.[18]
-
Record the session with a video camera.
-
Analyze the time spent in and the number of entries into the open and closed arms. An increase in open arm exploration is indicative of anxiolytic effects.
-
Electroencephalogram (EEG) Monitoring
Continuous video-EEG monitoring is the gold standard for quantifying seizure frequency and duration.
-
Surgical Implantation:
-
Anesthetize the animal and place it in a stereotaxic frame.
-
Implant stainless steel screw electrodes over the cortex or depth electrodes into the hippocampus. A reference and ground screw should also be placed.
-
Secure the electrode assembly with dental cement.
-
Allow for a recovery period of at least one week before TLE induction.
-
-
Data Acquisition and Analysis:
Molecular and Histological Analyses
At the end of the study, brain tissue is collected for molecular and histological examination.
a) Immunohistochemistry (IHC) for Glial Fibrillary Acidic Protein (GFAP)
IHC for GFAP is used to assess astrogliosis, a hallmark of neuroinflammation.[3][24][25][26]
-
Tissue Preparation:
-
Perfuse the animal with saline followed by 4% paraformaldehyde (PFA).
-
Post-fix the brain in 4% PFA and then transfer to a sucrose solution for cryoprotection.
-
Section the brain into 30-40 µm slices using a cryostat or vibratome.
-
-
Staining Protocol:
-
Wash sections in phosphate-buffered saline (PBS).
-
Perform antigen retrieval if necessary (e.g., heat-mediated in citrate buffer).[3]
-
Block non-specific binding with a blocking solution (e.g., PBS with 5% normal goat serum and 0.3% Triton X-100).
-
Incubate with a primary antibody against GFAP overnight at 4°C.
-
Wash and incubate with a fluorescently labeled secondary antibody.
-
Mount the sections on slides with a mounting medium containing DAPI for nuclear counterstaining.
-
Image the sections using a fluorescence or confocal microscope.
-
b) Western Blot for PPARα
Western blotting is used to quantify the expression levels of PPARα and other proteins of interest.[27][28]
-
Protein Extraction:
-
Western Blot Protocol:
-
Denature protein samples by boiling in Laemmli buffer.
-
Separate proteins by size using SDS-PAGE.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST).
-
Incubate the membrane with a primary antibody against PPARα overnight at 4°C.
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Normalize the protein of interest to a loading control (e.g., β-actin or GAPDH).
-
References
- 1. From Neurons to Networks: High-Throughput Epilepsy Models for Translational Neuroscience | ChemPartner [chempartner.com]
- 2. researchgate.net [researchgate.net]
- 3. merckmillipore.com [merckmillipore.com]
- 4. Preferential PPAR-α activation reduces neuroinflammation, and blocks neurodegeneration in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Regulation of Neuroinflammatory Signaling by PPARγ Agonist in Mouse Model of Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound protects the neurovascular unit and ameliorates plasma corticosterone levels in pentylenetetrazole-induced kindling seizure in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. The evolution of the pilocarpine animal model of status epilepticus - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. This compound enhances lipid deposition via modulating PPARγ, SREBP-1c, and gut microbiota in ob/ob mice fed a high-fat diet - PMC [pmc.ncbi.nlm.nih.gov]
- 13. anilocus.com [anilocus.com]
- 14. Using the Open Field Maze to Test for Anxiety [sandiegoinstruments.com]
- 15. The Open Field Test for Measuring Locomotor Activity and Anxiety-Like Behavior - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Use of the Open Field Maze to Measure Locomotor and Anxiety-like Behavior in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. The use of the elevated plus maze as an assay of anxiety-related behavior in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Elevated plus maze protocol [protocols.io]
- 20. maze.conductscience.com [maze.conductscience.com]
- 21. Elevated plus maze - Wikipedia [en.wikipedia.org]
- 22. Frontiers | A Novel Elevated Plus-Maze Procedure to Avoid the One-Trial Tolerance Problem [frontiersin.org]
- 23. Rodent EEG: Expanding the Spectrum of Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Application of glial fibrillary acidic protein immunohistochemistry in the quantification of astrocytes in the rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. biocare.net [biocare.net]
- 26. mdbneuro.com [mdbneuro.com]
- 27. Western blot in homogenised mouse brain samples [protocols.io]
- 28. researchgate.net [researchgate.net]
Troubleshooting & Optimization
optimizing fenofibrate solubility for improved oral bioavailability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on optimizing the solubility of fenofibrate to improve its oral bioavailability.
Logical Workflow for Formulation Strategy Selection
The selection of an appropriate solubility enhancement technique for this compound depends on a variety of factors including the desired physicochemical properties of the final formulation, available manufacturing capabilities, and intellectual property landscape. The following diagram illustrates a general workflow for selecting a suitable strategy.
Caption: Workflow for selecting a this compound solubility enhancement strategy.
Quantitative Data Summary
The following table summarizes quantitative data from various studies on the enhancement of this compound solubility and bioavailability using different formulation strategies.
| Formulation Strategy | Key Excipients/Method | Solubility Enhancement (Compared to Pure Drug) | Bioavailability Enhancement (Relative AUC) | Reference |
| Solid Dispersion | HPMCAS (Solvent Evaporation) | 7.2 to 10.8-fold increase | ~50% increase in absorption (in vitro everted gut sac model) | [1] |
| PEG 6000 (Melt Granulation) | ~6-fold increase | Not Reported | [2] | |
| β-Cyclodextrin (Kneading) | Ratio-dependent increase | Not Reported | [3] | |
| Eudragit® RSPO, Poloxamer 407 (Solvent Evaporation) | Not Reported | Sustained release with enhanced exposure | [4] | |
| Nanocrystals | Wet Milling | 19.9-fold increase | Not Reported | [5] |
| Antisolvent Precipitation | Not Reported | 5.0 to 5.5-fold increase | [6] | |
| SMEDDS | Labrafil M 1944 CS, Solutol HS 15, Tween 80 | Solubilized | 1.87-fold increase | [7] |
| Labrafac CM10, Tween 80, PEG 400 | Solubilized | Significant reduction in serum lipid levels | [8][9] | |
| Lauroglycol FCC, Solutol HS 15, Transcutol-P | Solubilized | Significantly higher dissolution than reference tablet | [10] |
Troubleshooting Guides & FAQs
Solid Dispersions
FAQs
-
Q1: What are the most common polymers used for this compound solid dispersions? A1: Commonly used hydrophilic polymers include polyvinylpyrrolidone (PVP), hydroxypropyl methylcellulose (HPMC), polyethylene glycols (PEGs), and cyclodextrins.[3][11] More specialized polymers like hydroxypropyl methylcellulose acetate succinate (HPMCAS) have also been shown to be effective.[12]
-
Q2: Which manufacturing method is best for preparing this compound solid dispersions? A2: The choice of method depends on the physicochemical properties of the drug and carrier. Common methods include solvent evaporation, fusion (melting), and hot-melt extrusion.[13] The solvent evaporation technique is often used at the lab scale due to its simplicity.[4] Hot-melt extrusion is a scalable and solvent-free method suitable for commercial production.[14]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Recrystallization of this compound during storage | - High drug loading- Inappropriate polymer selection (low Tg of the mixture)- Exposure to high humidity and temperature | - Reduce the drug loading to ensure it remains below the solubility limit in the polymer.- Select a polymer with a higher Tg or a polymer that has specific interactions (e.g., hydrogen bonding) with this compound.- Store the solid dispersion in controlled, low-humidity conditions and at a temperature well below its glass transition temperature.[3][12] |
| Incomplete amorphization | - Insufficient mixing during preparation- Drug-to-polymer ratio is too high- Incompatible drug-polymer system | - Optimize the manufacturing process parameters (e.g., increase stirring speed or extrusion temperature).- Decrease the drug-to-polymer ratio.- Screen for polymers that are more miscible with this compound. |
| Poor dissolution despite amorphous state | - Poor wettability of the solid dispersion- Formation of a viscous gel layer upon contact with dissolution media, hindering drug release | - Incorporate a surfactant into the formulation.- Use a combination of polymers to modulate the viscosity of the gel layer. |
| Phase separation during storage | - Thermodynamic instability of the drug-polymer mixture | - Select a polymer that is thermodynamically miscible with this compound.- Consider ternary solid dispersions with a stabilizing agent. |
Nanocrystals
FAQs
-
Q3: What are the primary methods for producing this compound nanocrystals? A3: The main approaches are "top-down" methods like wet media milling and high-pressure homogenization, and "bottom-up" methods such as antisolvent precipitation.[5][6][15]
-
Q4: Why are stabilizers necessary for this compound nanocrystal formulations? A4: Stabilizers, such as polymers and surfactants, are crucial to prevent the aggregation of nanocrystals due to their high surface energy. They provide a steric or electrostatic barrier on the particle surface.[16]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Aggregation of nanocrystals during production or storage | - Insufficient stabilizer concentration- Ineffective stabilizer- Ostwald ripening (growth of larger particles at the expense of smaller ones) | - Increase the concentration of the stabilizer or use a combination of stabilizers (e.g., a polymer and a surfactant).- Screen for stabilizers that provide better surface coverage and stability.- Optimize the formulation to reduce the solubility of this compound in the dispersion medium, which can slow down Ostwald ripening.[16] |
| Poor redispersibility of dried nanocrystals | - Irreversible agglomeration during the drying process (e.g., spray drying, lyophilization)- Inadequate amount or type of cryoprotectant/lyoprotectant | - Incorporate matrix-forming agents or redispersants (e.g., mannitol, lactose) into the formulation before drying.- Optimize the drying process parameters (e.g., freezing rate for lyophilization, inlet temperature for spray drying).[16][17] |
| Contamination from milling media | - Abrasion of milling beads during the wet milling process | - Use high-density, erosion-resistant milling media (e.g., yttrium-stabilized zirconium oxide).- Optimize milling parameters (e.g., milling speed, time) to reduce mechanical stress on the media. |
| Crystalline changes during processing | - High energy input during milling or homogenization can induce polymorphic transformations or amorphization. | - Carefully control process parameters and monitor the solid-state properties of the nanocrystals using techniques like XRD and DSC.[18] |
Self-Microemulsifying Drug Delivery Systems (SMEDDS)
FAQs
-
Q5: How do I select the components for a this compound SMEDDS formulation? A5: The selection is based on the solubility of this compound in various oils, surfactants, and co-surfactants.[8][9] The goal is to identify a combination that can solubilize the desired dose of this compound and form a stable microemulsion upon dilution in aqueous media.
-
Q6: What is the importance of constructing a pseudo-ternary phase diagram? A6: A pseudo-ternary phase diagram helps to identify the concentration ranges of the oil, surfactant, and co-surfactant that will result in the formation of a stable microemulsion.[7] This is crucial for developing a robust formulation.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Drug precipitation upon dilution with aqueous media | - The formulation is at or near the saturation solubility of this compound.- The microemulsion formed is not stable enough to keep the drug solubilized. | - Increase the amount of surfactant and/or co-surfactant to improve the solubilization capacity of the microemulsion.- Incorporate polymeric precipitation inhibitors (e.g., HPMC, Eudragit) into the SMEDDS formulation to maintain a supersaturated state.[19][20][21] |
| Phase separation of the SMEDDS formulation during storage | - Immiscibility of the components at certain ratios or temperatures- Degradation of excipients | - Re-evaluate the pseudo-ternary phase diagram to ensure the formulation is in a stable region.- Conduct stability studies at different temperatures to identify any potential issues.- Ensure the use of high-purity excipients with low water content. |
| Variability in in vivo performance | - Sensitivity of the SMEDDS to the gastrointestinal environment (e.g., pH, digestive enzymes)- Interaction with food components | - Test the dispersion and stability of the SMEDDS in biorelevant media that simulate fasted and fed states.- Select surfactants and co-surfactants that are less susceptible to digestion if a more consistent release is desired.[22] |
| Incompatibility with capsule shells | - Certain surfactants or co-surfactants can interact with and compromise the integrity of gelatin or HPMC capsules. | - Conduct compatibility studies with the intended capsule shells.- Consider the use of liquid-filling capsule technologies with appropriate sealing. |
Experimental Protocols
Preparation of this compound Solid Dispersion by Solvent Evaporation
-
Materials: this compound, Hydrophilic polymer (e.g., HPMCAS, PEG 6000), Organic solvent (e.g., methanol, ethanol, or a mixture of dichloromethane and methanol).[4]
-
Procedure:
-
Dissolve the desired amounts of this compound and the hydrophilic polymer in the organic solvent. The ratio of drug to polymer should be systematically varied (e.g., 1:1, 1:2, 1:4) to find the optimal composition.[4]
-
Stir the solution until a clear solution is obtained.
-
Evaporate the solvent using a rotary evaporator under vacuum at a controlled temperature (e.g., 40-60°C).
-
Further dry the resulting solid mass in a vacuum oven at a suitable temperature (e.g., 40°C) for 24 hours to remove any residual solvent.
-
The dried solid dispersion is then pulverized and sieved to obtain a uniform particle size.
-
-
Characterization: The resulting powder should be characterized for its solid-state properties (using DSC and XRD to confirm the amorphous nature), drug content, and in vitro dissolution rate.[4]
Preparation of this compound Nanocrystals by Wet Media Milling
-
Materials: this compound, Stabilizer(s) (e.g., a combination of a polymer like HPMC and a surfactant like sodium lauryl sulfate), Purified water, Milling media (e.g., yttrium-stabilized zirconium oxide beads).[5][23]
-
Procedure:
-
Prepare an aqueous solution of the stabilizer(s).
-
Disperse the this compound powder in the stabilizer solution to form a pre-suspension.
-
Charge the milling chamber of a planetary ball mill or a bead mill with the milling media and the pre-suspension.
-
Mill the suspension at a defined speed (e.g., 500 rpm) and for a specific duration (e.g., 1 hour).[5] These parameters should be optimized to achieve the desired particle size.
-
After milling, separate the nanosuspension from the milling media.
-
-
Characterization: The nanosuspension should be characterized for particle size distribution, zeta potential (to assess stability), and dissolution rate. The solid state of the nanocrystals can be analyzed after drying.[5]
Formulation of this compound SMEDDS
-
Materials: this compound, Oil (e.g., Labrafil M 1944 CS, oleic acid), Surfactant (e.g., Solutol HS 15, Tween 80), Co-surfactant (e.g., Transcutol HP, PEG 400).[7][24]
-
Procedure:
-
Determine the solubility of this compound in various oils, surfactants, and co-surfactants to select the most suitable excipients.
-
Construct a pseudo-ternary phase diagram to identify the microemulsion region for different ratios of the selected oil, surfactant, and co-surfactant.
-
Prepare different SMEDDS formulations by accurately weighing and mixing the oil, surfactant, and co-surfactant in a glass vial.
-
Add the this compound to the mixture and stir until it is completely dissolved.
-
-
Characterization: The prepared SMEDDS should be evaluated for self-emulsification efficiency, droplet size analysis upon dilution, drug content, and in vitro dissolution.[7][8][24]
References
- 1. abap.co.in [abap.co.in]
- 2. Formulation and Characterization of this compound Loaded Solid Dispersion with Enhanced Dissolution Profile [scirp.org]
- 3. ijcrt.org [ijcrt.org]
- 4. mdpi.com [mdpi.com]
- 5. jurnal.stikes-hi.ac.id [jurnal.stikes-hi.ac.id]
- 6. tandfonline.com [tandfonline.com]
- 7. journal.appconnect.in [journal.appconnect.in]
- 8. Preparation and in vivo evaluation of SMEDDS (self-microemulsifying drug delivery system) containing this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Preparation and in vivo evaluation of SMEDDS (self-microemulsifying drug delivery system) containing this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Preparation and Evaluation of Novel this compound-loaded Self-Microemulsifying Drug Delivery System (SMEDDS) -Journal of Pharmaceutical Investigation [koreascience.kr]
- 11. thepharmajournal.com [thepharmajournal.com]
- 12. Stable amorphous solid dispersions of this compound using hot melt extrusion technology: Effect of formulation and process parameters for a low glass transition temperature drug - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pharmaexcipients.com [pharmaexcipients.com]
- 14. tandfonline.com [tandfonline.com]
- 15. Controlled Crystallization of the Lipophilic Drug this compound During Freeze-Drying: Elucidation of the Mechanism by In-Line Raman Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. CN102988339A - Preparation method and application of this compound nano-crystal powder - Google Patents [patents.google.com]
- 18. Preparation of this compound nanoparticles by combined stirred media milling and ultrasonication method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Polymeric Precipitation Inhibitors Promote this compound Supersaturation and Enhance Drug Absorption from a Type IV Lipid-Based Formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Development of self-nanoemulsifying drug delivery systems for the enhancement of solubility and oral bioavailability of this compound, a poorly water-soluble drug - PMC [pmc.ncbi.nlm.nih.gov]
- 23. pharmaexcipients.com [pharmaexcipients.com]
- 24. impactfactor.org [impactfactor.org]
Technical Support Center: Fenofibrate-Induced Hepatotoxicity in Animal Models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering issues with fenofibrate-induced hepatotoxicity in animal models. The information is tailored for scientists and drug development professionals to navigate common challenges in their experimental workflows.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: We are administering this compound to our mice/rats but are not observing the expected increases in liver enzymes (ALT, AST). What could be the issue?
A1: Several factors could contribute to a lack of hepatotoxicity. Consider the following troubleshooting steps:
-
Dosage and Duration: this compound's effects are dose- and time-dependent. Mild, transient elevations in aminotransferases may occur, but significant hepatotoxicity often requires higher doses or prolonged administration. For instance, studies in rats have used doses ranging from 13 mg/kg/day to 200 mg/kg/day, with significant changes observed over weeks to months. In mice, doses around 100 mg/kg/day have been shown to decrease serum ALT/AST levels in some non-alcoholic steatohepatitis (NASH) models, while higher doses (e.g., 125 mg/kg, twice daily) can aggravate liver inflammation.[1][2] Re-evaluate your dosing regimen based on the specific animal model and research question.
-
Animal Strain and Age: The metabolic and physiological response to this compound can vary between different strains and ages of rodents. Older rats, for example, may exhibit a more pronounced hepatotoxic response to this compound compared to younger animals.[3] Ensure the strain and age of your animals are appropriate for your study and consider potential differences in susceptibility.
-
Vehicle and Administration Route: The vehicle used to dissolve or suspend this compound can impact its bioavailability. Common vehicles include 0.5% carboxymethylcellulose (CMC) or incorporation into chow.[4][5] Ensure the this compound is properly suspended before each administration, especially when using oral gavage. Inconsistent suspension can lead to variable dosing.
-
Underlying Pathology of the Model: In some disease models, such as certain models of NASH, this compound may have a therapeutic effect at lower doses, reducing liver fat and inflammation.[6][7] Higher, potentially toxic, doses may be required to induce overt hepatotoxicity in these contexts.
Q2: We are observing high variability in liver enzyme levels between animals in the same treatment group. How can we reduce this variability?
A2: High variability can obscure true experimental effects. Here are some strategies to improve consistency:
-
Standardize Administration Technique: If using oral gavage, ensure all technicians are using a consistent technique to minimize stress and ensure accurate dosing.[4]
-
Homogenize this compound Suspension: Vigorously vortex or sonicate the this compound suspension before each gavage to ensure a uniform concentration is administered to each animal.[4]
-
Control for Environmental Factors: House animals under standardized conditions (light-dark cycle, temperature, humidity) and provide ad libitum access to food and water (unless fasting is part of the protocol) to minimize stress-related physiological changes.
-
Increase Sample Size: A larger number of animals per group can help to mitigate the impact of individual biological variation.
Q3: Our animals are showing signs of systemic toxicity (e.g., significant weight loss, lethargy) at doses intended to induce hepatotoxicity. What should we do?
A3: Systemic toxicity can confound the interpretation of liver-specific effects. Consider these points:
-
Dose Reduction: The administered dose may be too high for the specific animal model. Consider performing a dose-response study to identify a dose that induces hepatotoxicity with minimal systemic side effects. Doses as high as 300 mg/kg in rats have been associated with increased plasma ALT and AST but also with catabolic effects on muscle.[8]
-
Monitor Food and Water Intake: this compound can sometimes affect appetite. Monitor food and water consumption to ensure that weight loss is not simply due to reduced caloric intake.
-
Refine the Animal Model: If the chosen model is particularly sensitive to the systemic effects of this compound, consider using a different, more robust model or strain.
Q4: What are the expected histopathological changes in the liver following this compound administration in rodents?
A4: Histopathological findings can vary depending on the dose and duration of this compound treatment. Common observations in rodents include:
-
Hepatocellular Hypertrophy: An increase in the size of liver cells.[9]
-
Peroxisome Proliferation: A characteristic effect of PPARα agonists in rodents, leading to an increase in the number of peroxisomes. This is generally not observed in humans.[9][10]
-
Lipid Accumulation: At early time points, small droplets of lipid may accumulate. Paradoxically, at later stages in some models, there can be a loss of fat from the centrilobular zone.[1] High doses have been reported to cause accumulation of fat in the liver in some mouse models.[2]
-
Inflammatory Cell Infiltration: In some instances, particularly at higher doses, infiltration of inflammatory cells may be observed.[2][6]
-
Necrosis: At overtly toxic doses, necrotic changes in the liver can occur.[11]
-
Fibrosis: Chronic administration of high doses may lead to an increase in collagen deposition.[3]
Quantitative Data Summary
The following tables summarize quantitative data on the effects of this compound in rodent models from various studies.
Table 1: Effects of this compound on Serum Biochemical Markers in Rats
| Dose (mg/kg/day) | Duration | Animal Model | Change in ALT | Change in AST | Change in ALP | Reference |
| 100 | Not Specified | SHR-CRP rats | Increased | Increased | Increased | [11] |
| 50 (low dose) | 10 days | Wistar rats | No significant change | No significant change | Not reported | [8] |
| 300 (high dose) | 10 days | Wistar rats | Increased | Increased | Not reported | [8] |
| 0.1% and 0.5% in chow | 30 days | Young Wistar rats | No significant change | No significant change | Increased (227-260%) | [3] |
| 0.5% in chow | 30 days | Old Wistar rats | Increased (200%) | No significant change | Increased (150%) | [3] |
Table 2: Effects of this compound in Different Mouse Models
| Dose (mg/kg) | Frequency | Duration | Mouse Model | Key Findings | Reference |
| 5, 25, 125 | Twice a day | 3 weeks | MCD diet-fed | 25 mg/kg mitigated NASH; 125 mg/kg aggravated inflammation. | [2] |
| 100 | Daily | Not specified | HFD-fed | Decreased serum ALT/AST and liver fat. | [2] |
| 100 | Daily | Not specified | MCD-fed | Reduced serum ALT. | [2] |
| 400 | Daily | Not specified | Not specified | Caused accumulation of liver fat. | [2] |
| 20 | Daily | 13 weeks | ob/ob mice | Not specified | [4] |
| 50 | Daily | Last 2 of 8 weeks | Diet-induced obese | Not specified | [4] |
Experimental Protocols
Protocol 1: Induction of Hepatotoxicity in Rats (Oral Gavage)
This protocol is a general guideline and may require optimization for specific experimental goals.
-
Materials:
-
This compound powder
-
Vehicle: 0.5% (w/v) carboxymethylcellulose (CMC) in sterile water
-
Gavage needles (appropriate size for rats)
-
Syringes
-
Vortex mixer or sonicator
-
-
Procedure:
-
Preparation of this compound Suspension:
-
Calculate the required amount of this compound based on the desired dosage (e.g., 100 mg/kg) and the number and weight of the rats.
-
Prepare the 0.5% CMC vehicle by slowly adding CMC powder to sterile water while stirring until fully dissolved.
-
Suspend the this compound powder in the CMC vehicle to the desired concentration.
-
Homogenize the suspension by vortexing or sonicating immediately before each use to ensure uniform distribution.
-
-
Animal Dosing:
-
Weigh each rat accurately before dosing to calculate the precise volume of the suspension to be administered.
-
Administer the this compound suspension via oral gavage once daily for the desired study duration (e.g., 4 weeks).
-
A control group should receive the vehicle only.
-
-
Monitoring and Sample Collection:
-
Monitor the animals daily for clinical signs of toxicity.
-
At the end of the study, collect blood via cardiac puncture or other appropriate method for serum biochemical analysis (ALT, AST, ALP, etc.).
-
Euthanize the animals and collect the liver for weight measurement and histopathological analysis.
-
-
Protocol 2: Histopathological Analysis of Liver Tissue
-
Procedure:
-
Fixation: Immediately after collection, fix a portion of the liver in 10% neutral buffered formalin for 24-48 hours.
-
Processing: Dehydrate the fixed tissue through a series of graded ethanol solutions, clear with xylene, and embed in paraffin wax.
-
Sectioning: Cut 4-5 µm thick sections using a microtome.
-
Staining:
-
Hematoxylin and Eosin (H&E): Deparaffinize and rehydrate the sections. Stain with hematoxylin to visualize cell nuclei (blue/purple) and eosin to visualize the cytoplasm and extracellular matrix (pink). This is the standard stain for assessing general liver morphology, inflammation, and necrosis.
-
Masson's Trichrome: This stain is used to assess fibrosis. Collagen fibers will be stained blue, nuclei black, and cytoplasm red/pink.
-
Oil Red O (for frozen sections): To visualize neutral lipids (steatosis), use frozen sections and stain with Oil Red O, which will stain lipid droplets red.
-
-
Microscopic Examination: A veterinary pathologist should examine the stained slides for evidence of hepatocellular hypertrophy, peroxisome proliferation, inflammation, necrosis, steatosis, and fibrosis.
-
Signaling Pathways and Experimental Workflows
Signaling Pathway: PPARα Activation by this compound in Rodent Hepatocytes
Caption: this compound activates the PPARα/RXR heterodimer in the nucleus.
Experimental Workflow: Troubleshooting this compound Hepatotoxicity
Caption: A logical workflow for troubleshooting common experimental issues.
References
- 1. Time and dose study on the response of rats to the hypolipidaemic drug this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Therapeutic effect of this compound for non-alcoholic steatohepatitis in mouse models is dependent on regime design [frontiersin.org]
- 3. This compound impairs liver function and structure more pronounced in old than young rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. wisdomlib.org [wisdomlib.org]
- 6. Liver Protective Effect of this compound in NASH/NAFLD Animal Models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. journals.physiology.org [journals.physiology.org]
- 8. Effects of low and high doses of this compound on protein, amino acid, and energy metabolism in rat - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.viamedica.pl [journals.viamedica.pl]
- 10. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 11. Hepatotoxic effects of this compound in spontaneously hypertensive rats expressing human C-reactive protein - PubMed [pubmed.ncbi.nlm.nih.gov]
strategies to mitigate fenofibrate crystallization in stock solutions
Welcome to the technical support center for fenofibrate solutions. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing and troubleshooting this compound crystallization in stock solutions.
Frequently Asked Questions (FAQs)
Q1: Why does my this compound stock solution crystallize?
A1: this compound is a lipophilic compound with low aqueous solubility. Crystallization, or precipitation, from a stock solution can occur due to several factors, including:
-
Supersaturation: The concentration of this compound in the solvent may be too high, exceeding its solubility limit.
-
Temperature Fluctuations: A decrease in temperature can significantly lower the solubility of this compound, leading to crystallization.[1]
-
Solvent Evaporation: Evaporation of the solvent can increase the concentration of this compound beyond its solubility point.
-
Inappropriate Solvent Choice: this compound has varying solubility in different organic solvents. Using a solvent in which it has lower solubility increases the risk of crystallization.[2]
-
Addition to Aqueous Solutions: When an organic stock solution of this compound is added to an aqueous buffer or cell culture medium, the drastic change in solvent polarity can cause the poorly water-soluble this compound to precipitate out of solution.[3]
Q2: What are the best solvents for preparing this compound stock solutions?
A2: The choice of solvent is critical for preparing stable this compound stock solutions. Common laboratory solvents with good solubilizing capacity for this compound include Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), and ethanol.[2] The solubility in these solvents varies, with DMF generally allowing for higher concentrations than DMSO, and ethanol having the lowest capacity of the three.[2]
Q3: How can I prevent my this compound stock solution from crystallizing upon storage?
A3: To maintain a stable this compound stock solution during storage, consider the following strategies:
-
Store at Room Temperature: Unless otherwise specified, storing stock solutions at a constant room temperature can prevent crystallization caused by temperature drops.[4][5]
-
Use Airtight Containers: To prevent solvent evaporation, which can lead to supersaturation, store your stock solutions in tightly sealed vials.
-
Prepare Concentrations Below Saturation: Avoid preparing stock solutions at the maximum possible concentration. Working at a slightly lower concentration provides a buffer against minor temperature fluctuations or solvent evaporation.
-
Consider Co-solvents: In some cases, a mixture of solvents can improve stability.
Q4: My this compound solution has already crystallized. Can I redissolve it?
A4: In many cases, yes. Gently warming the solution can help redissolve the this compound crystals.[6] It is advisable to use a water bath with controlled temperature and to vortex the solution intermittently until the crystals have dissolved.[6] However, be cautious about the heat stability of your compound and avoid excessive or prolonged heating. After redissolving, ensure the solution is stored under appropriate conditions to prevent re-crystallization.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Crystals form in the stock solution vial during storage. | 1. The storage temperature is too low.2. The solution is supersaturated.3. The solvent has partially evaporated. | 1. Store the solution at a constant room temperature.2. Gently warm the solution to redissolve the crystals. If crystallization persists, dilute the stock solution to a lower concentration.3. Ensure the vial is tightly sealed. |
| This compound precipitates immediately when I add my DMSO stock to an aqueous medium. | The drastic change in solvent polarity causes the this compound to crash out of solution. | 1. Decrease the final concentration of the DMSO stock in the aqueous medium (typically to <1%).2. Before adding to the final volume, pre-disperse the stock solution in a small volume of the aqueous medium with vigorous vortexing.3. Consider using a surfactant or a carrier like cyclodextrin in the aqueous medium to improve solubility.[3] |
| I can't dissolve the this compound powder completely in the solvent. | 1. The concentration is too high for the chosen solvent.2. Insufficient mixing or sonication. | 1. Refer to the solubility data and ensure you are not exceeding the solubility limit for that solvent.2. Use a combination of vortexing and sonication to aid dissolution.[7][8] Gentle warming may also be employed. |
Data Summary
Table 1: Solubility of this compound in Common Organic Solvents
| Solvent | Solubility (mg/mL) |
| Dimethylformamide (DMF) | 30[2] |
| Dimethyl Sulfoxide (DMSO) | 15[2] |
| Ethanol | 1[2] |
| Acetonitrile | Soluble |
| Methanol | Soluble |
| Acetone | Soluble |
Note: "Soluble" indicates that this compound is known to be soluble, but specific quantitative data was not consistently available across all sources. Solubility can be temperature-dependent.
Experimental Protocols
Protocol 1: Preparation of a Stable this compound Stock Solution in DMSO
-
Materials:
-
This compound (crystalline solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or glass vials
-
Vortex mixer
-
Sonicator (water bath or probe)
-
-
Procedure:
-
Accurately weigh the desired amount of this compound powder and place it in a sterile vial.
-
Add the appropriate volume of anhydrous DMSO to achieve a concentration below the maximum solubility limit (e.g., 10-12 mg/mL for added stability).
-
Tightly cap the vial and vortex the mixture vigorously for 1-2 minutes.
-
If the this compound is not fully dissolved, place the vial in a sonicator water bath for 10-15 minutes.[7][8] Intermittently vortex the vial during sonication.
-
Visually inspect the solution to ensure all crystals have dissolved and the solution is clear.
-
Store the stock solution in a tightly sealed vial at room temperature, protected from light.
-
Protocol 2: Dilution of this compound Stock Solution into Aqueous Medium
-
Materials:
-
This compound stock solution (e.g., in DMSO)
-
Aqueous medium (e.g., cell culture medium, phosphate-buffered saline)
-
Sterile conical tubes or multi-well plates
-
-
Procedure:
-
Calculate the volume of the this compound stock solution needed to achieve the desired final concentration in the aqueous medium. Ensure the final concentration of the organic solvent (e.g., DMSO) is low and compatible with your experimental system (typically ≤ 0.5%).
-
Add the aqueous medium to your experimental vessel (e.g., well of a plate or a conical tube).
-
While gently vortexing or swirling the aqueous medium, add the calculated volume of the this compound stock solution dropwise.
-
Continue to mix the solution for a few seconds to ensure homogeneity.
-
Visually inspect for any signs of precipitation. If precipitation occurs, you may need to lower the final this compound concentration or incorporate a solubilizing agent in your aqueous medium.
-
Visualizations
Caption: Factors that can lead to the crystallization of this compound in solution.
Caption: A generalized workflow for preparing a stable this compound stock solution.
References
Technical Support Center: Addressing Variability in Fenofibrate Treatment Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address variability in experimental results with fenofibrate treatment.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound and how can it lead to variability?
A1: this compound is a prodrug that is rapidly hydrolyzed to its active metabolite, fenofibric acid.[1][2][3] Fenofibric acid activates the Peroxisome Proliferator-Activated Receptor alpha (PPARα), a nuclear receptor that regulates the transcription of numerous genes involved in lipid and glucose metabolism.[2][4][5][6] This activation is the primary mechanism for its lipid-lowering effects, including reducing triglycerides and LDL-cholesterol, and increasing HDL-cholesterol.[1][2][4][7]
Variability can arise from:
-
Differential PPARα expression: The levels of PPARα can vary between different tissues, cell lines, and animal species, leading to diverse responses.
-
Genetic polymorphisms: Variations in the PPARA gene itself or in the genes it regulates can alter the response to this compound.
-
Off-target effects: At higher concentrations, fenofibric acid may have off-target effects that are independent of PPARα, contributing to inconsistent results.
Q2: Why am I observing different responses to this compound across different cell lines or animal models?
A2: Significant variability between experimental models is common and can be attributed to several factors:
-
Species-specific metabolism: The metabolism and elimination of this compound can differ significantly between species. For instance, in humans, the glucuronide of fenofibric acid is the main metabolite, while in rats and dogs, fenofibric acid and its reduced form are predominant.[3] Fecal excretion is the primary route in rats and dogs (70-80%), whereas urinary excretion is dominant in humans (around 65%).[3]
-
Genetic background: Different strains of mice or rats can have varying genetic backgrounds that influence their metabolic response to this compound.
-
Age and physiological state: The age of the animals can impact the drug's effect. For example, a study in rats showed that high-dose this compound had a negative impact on the hearts of aged rats but not young ones.[8][9][10] The presence of underlying conditions like diabetes or metabolic syndrome can also modulate the response.[11]
-
Cell line characteristics: Cell lines, even from the same tissue of origin, can have different genetic and epigenetic profiles, leading to varied responses. Long-term exposure of cancer cells to this compound has been shown to induce phenotypic microevolution, resulting in drug-resistant phenotypes.[12]
Q3: My in vitro results with this compound are not consistent. What could be the cause?
A3: Inconsistent in vitro results can stem from several sources:
-
Drug solubility and stability: this compound is poorly soluble in water.[1] Inconsistent solubilization can lead to variations in the effective concentration in your cell culture medium. It is crucial to have a consistent and validated method for preparing your this compound solutions.
-
Cell culture conditions: Factors such as cell density, passage number, and serum concentration in the media can all influence cellular response to drug treatment.
-
Active metabolite: Remember that this compound is a prodrug. The conversion to the active fenofibric acid can vary depending on the esterase activity in your cell line or culture medium. Some researchers opt to use fenofibric acid directly to bypass this variability.[13][14][15][16]
Q4: How do genetic factors influence the response to this compound?
A4: Genetic polymorphisms play a significant role in the inter-individual variability of this compound response.[4][17] Studies have identified several genes that can modulate its effects:
-
APOB: A single nucleotide polymorphism (SNP) in the apolipoprotein B gene (rs676210) has been associated with a greater triglyceride-lowering effect of this compound.[17]
-
APOA5, APOA4, APOE: Variants in these genes have been linked to differences in lipid responses to this compound, and these effects can be influenced by the presence of metabolic syndrome.[11][18]
-
ABCA1: Polymorphisms in the ATP-binding cassette transporter 1 gene may interact with this compound treatment to influence HDL subclass concentrations.[5]
Troubleshooting Guides
Issue 1: High Variability in Animal Study Endpoints (e.g., plasma lipid levels)
| Potential Cause | Troubleshooting Steps |
| Genetic Variation | Use inbred animal strains to minimize genetic heterogeneity. If using outbred stocks, increase the sample size to account for higher variability. |
| Diet and Gavage | Ensure a consistent diet for all animals, as food intake can affect this compound absorption.[2][19] Standardize the gavage procedure to ensure consistent dosing. Consider the formulation of this compound, as different formulations have different bioavailabilities and food effects.[1][20] |
| Age and Sex | Use animals of the same age and sex, as these factors can influence drug metabolism and response.[8][9] |
| Sample Collection and Processing | Standardize the timing of blood collection relative to the last dose. Ensure consistent sample handling and storage to prevent lipid degradation. |
Issue 2: Inconsistent Cytotoxicity or Gene Expression in Cell Culture
| Potential Cause | Troubleshooting Steps |
| Inconsistent Drug Concentration | Prepare a fresh stock solution of this compound or fenofibric acid for each experiment. Validate the solubility and stability of the drug in your specific cell culture medium. Consider using fenofibric acid directly to avoid variability in the conversion from the prodrug.[13][14][15][16] |
| Cellular Health and Confluency | Monitor cell health and morphology closely. Seed cells at a consistent density and treat them at the same level of confluency. High confluency can alter cellular metabolism and drug response. |
| Serum Effects | Components in fetal bovine serum (FBS) can bind to this compound, reducing its effective concentration. Test a range of FBS concentrations or consider using serum-free media if your cell line allows. |
| Long-term Culture Effects | Be aware that continuous exposure to this compound can lead to cellular adaptation and resistance.[12] Use low-passage cells and consider the duration of your treatment. |
Data Presentation
Table 1: Influence of Genetic Polymorphisms on this compound Response
| Gene (SNP) | Phenotypic Effect | Study Population | Reference |
| APOB (rs676210) | Greater triglyceride reduction in individuals with the TT genotype compared to the CC genotype. | Genetics of Lipid Lowering Drugs and Diet Network (GOLDN) study participants. | [17] |
| APOA5 | Associated with increased HDL-C levels in response to this compound. | GOLDN study participants. | [11] |
| APOA4 | A variant (347Thr>Ser) showed an interaction with metabolic syndrome status to influence triglyceride response. | Individuals with and without metabolic syndrome. | [11] |
| APOE | Variants (130Cys>Arg and 176Arg>Cys) showed borderline interactions with metabolic syndrome status influencing LDL-C and HDL-C responses, respectively. | Individuals with and without metabolic syndrome. | [11] |
Table 2: Effect of Different this compound Formulations on Lipid Levels
| Formulation Switch | Triglyceride Reduction | LDL-C Reduction | Study Details | Reference |
| 160 mg micronized to 145 mg nanoparticle | 4.6% to 5.1% | 2.3% to 2.8% | Patients with mixed dyslipidemia treated for at least 3 months with the nanoparticle formulation after 6 months on the micronized form. | [1][20] |
| 160 mg (with food) to 145 mg nanoparticle (without food) | Statistically significant decrease | Statistically significant decrease | Retrospective analysis of patients with hypertension, dyslipidemia, or diabetes. | [20] |
Experimental Protocols
Protocol 1: Preparation of this compound for In Vitro Studies
-
Stock Solution Preparation: Due to its poor water solubility, prepare a high-concentration stock solution of this compound in a suitable organic solvent such as DMSO. For example, dissolve this compound in DMSO to a concentration of 10-50 mM.
-
Working Solution Preparation: On the day of the experiment, dilute the stock solution in your cell culture medium to the desired final concentrations. Ensure the final concentration of the organic solvent is low (typically <0.1%) and consistent across all treatment and control groups to avoid solvent-induced toxicity.
-
Solubility Check: After dilution, visually inspect the medium for any signs of precipitation. If precipitation occurs, you may need to lower the final concentration or use a different solubilization method.
-
Control Group: Always include a vehicle control group that is treated with the same final concentration of the organic solvent used to dissolve the this compound.
Protocol 2: Quantification of Fenofibric Acid in Plasma by HPLC
This is a general protocol outline; specific parameters will need to be optimized for your system.
-
Sample Preparation:
-
To a 200 µL plasma sample, add an internal standard.
-
Precipitate proteins by adding 400 µL of acetonitrile.
-
Vortex and centrifuge at high speed to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
-
HPLC Conditions:
-
Column: A C18 reverse-phase column is commonly used.[21]
-
Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., phosphate buffer or water with phosphoric acid).[21][22]
-
Flow Rate: Typically 1.0-1.5 mL/min.
-
Detection: UV detection at a wavelength where fenofibric acid has strong absorbance (e.g., around 286-302 nm).[22]
-
-
Quantification:
-
Generate a standard curve using known concentrations of fenofibric acid.
-
Calculate the concentration of fenofibric acid in the plasma samples by comparing the peak area ratio of fenofibric acid to the internal standard against the standard curve.
-
Mandatory Visualizations
Caption: this compound's primary signaling pathway.
Caption: A workflow for troubleshooting this compound experiments.
Caption: Key factors influencing this compound response variability.
References
- 1. A Review of Currently Available this compound and Fenofibric Acid Formulations | Ling | Cardiology Research [cardiologyres.org]
- 2. droracle.ai [droracle.ai]
- 3. The biochemical pharmacology of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A genome-wide study of lipid response to this compound in Caucasians: A joint analysis of the GOLDN and ACCORD studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of this compound Therapy and ABCA1 Polymorphisms on High Density Lipoprotein Subclasses in the Genetics of Lipid Lowering Drugs and Diet Network - PMC [pmc.ncbi.nlm.nih.gov]
- 6. An Update on the Molecular Actions of this compound and Its Clinical Effects on Diabetic Retinopathy and Other Microvascular End Points in Patients With Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound. A review of its pharmacodynamic and pharmacokinetic properties and therapeutic use in dyslipidaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound Differently Affects the Heart's Morphology and Metabolism in Young and Old Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. This compound Differently Affects the Heart’s Morphology and Metabolism in Young and Old Rats [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Association of gene variants with lipid levels in response to this compound is influenced by metabolic syndrome status - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Long-Term this compound Treatment Stimulates the Phenotypic Microevolution of Prostate Cancer Cells In Vitro | MDPI [mdpi.com]
- 13. Frontiers | The Hyperlipidaemic Drug this compound Significantly Reduces Infection by SARS-CoV-2 in Cell Culture Models [frontiersin.org]
- 14. biorxiv.org [biorxiv.org]
- 15. biorxiv.org [biorxiv.org]
- 16. The Hyperlipidaemic Drug this compound Significantly Reduces Infection by SARS-CoV-2 in Cell Culture Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Apolipoprotein B genetic variants modify the response to this compound: a GOLDN study - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Fibrate pharmacogenomics: expanding past the genome - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. A Review of Currently Available this compound and Fenofibric Acid Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 21. merckmillipore.com [merckmillipore.com]
- 22. researchgate.net [researchgate.net]
Technical Support Center: Improving the Stability of Fenofibrate in Long-Term Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when using fenofibrate in long-term cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: Why am I not observing the expected biological effect of this compound in my cell culture experiments?
A1: Several factors could contribute to a lack of observable effects. Consider the following:
-
Prodrug Nature: this compound is a prodrug that requires hydrolysis by cellular or serum esterases to its active metabolite, fenofibric acid.[1][2][3][4] If your cell culture system has low esterase activity (e.g., in serum-free media), the conversion to the active form may be inefficient. Consider using fenofibric acid directly in such cases.
-
Poor Aqueous Solubility: this compound is practically insoluble in water.[4][5][6] This can lead to precipitation in the aqueous cell culture medium, reducing the effective concentration available to the cells.
-
Photosensitivity: this compound and its active metabolite, fenofibric acid, are photosensitive and can degrade upon exposure to light, leading to a loss of activity.[7][8][9][10][11] Ensure all handling and incubation steps are performed with protection from light.
Q2: My this compound solution appears cloudy or contains precipitate after adding it to the cell culture medium. What should I do?
A2: Cloudiness or precipitation is a common issue due to this compound's low aqueous solubility. Here are some troubleshooting steps:
-
Optimize Stock Solution Concentration: Prepare a high-concentration stock solution in an appropriate organic solvent like DMSO.
-
Control Final Solvent Concentration: When diluting the stock solution into your culture medium, ensure the final concentration of the organic solvent is low (typically <0.1%) to prevent solvent toxicity and precipitation.[12]
-
Pre-warm Medium: Adding the this compound stock solution to a pre-warmed medium can sometimes help maintain solubility.
-
Use of Surfactants: The presence of surfactants can improve the aqueous solubility of this compound.[6] However, the choice and concentration of a surfactant must be carefully validated for cell compatibility.
-
Consider Fenofibric Acid: Fenofibric acid has slightly better solubility in aqueous buffers at physiological pH compared to this compound.[13][14]
Q3: How should I prepare and store this compound stock solutions for cell culture experiments?
A3: Proper preparation and storage are critical for maintaining the stability and activity of this compound.
-
Solvent Selection: Dimethyl sulfoxide (DMSO) is a commonly used solvent for preparing stock solutions of this compound.[13]
-
Stock Concentration: Prepare a concentrated stock solution (e.g., 10-50 mM) to minimize the volume of solvent added to the cell culture medium.
-
Storage Conditions: Store stock solutions at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles. Protect the solutions from light by using amber vials or wrapping them in aluminum foil.
-
Aqueous Solutions: Aqueous solutions of fenofibric acid are not recommended for storage for more than one day.[13]
Q4: I am conducting a long-term experiment (several days to weeks). How can I ensure the stability of this compound in the culture medium?
A4: Maintaining this compound stability in long-term cultures requires careful planning:
-
Regular Media Changes: Frequent replacement of the culture medium containing freshly diluted this compound is the most effective strategy to maintain a consistent concentration of the active compound. The frequency will depend on the stability of this compound in your specific culture conditions and the metabolic activity of your cells.
-
Light Protection: Continuously protect the cell cultures from light exposure by keeping the plates or flasks in a dark incubator and using light-blocking materials during handling.[7][8][9][10][11]
-
Monitor for Precipitation: Visually inspect the culture medium for any signs of precipitation over time.
-
Consider Fenofibric Acid: As the active and more stable metabolite in aqueous environments, using fenofibric acid directly may be a better option for long-term studies.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent experimental results | 1. Degradation of this compound due to light exposure. 2. Precipitation of this compound in the culture medium. 3. Hydrolysis of this compound to fenofibric acid at different rates. 4. Variability in stock solution preparation. | 1. Protect all solutions and cell cultures from light. 2. Ensure the final solvent concentration is low and the drug is fully dissolved. Consider using fenofibric acid. 3. Standardize the time between media changes. Use fenofibric acid for more consistent activity. 4. Prepare fresh stock solutions and use single-use aliquots. |
| Observed cytotoxicity at expected therapeutic concentrations | 1. Solvent toxicity from high concentrations of DMSO or other organic solvents. 2. Phototoxicity due to the interaction of light with this compound or its metabolites.[7][8][10] 3. Formation of cytotoxic degradation products. | 1. Ensure the final solvent concentration in the culture medium is below 0.1%.[12] Include a vehicle control in your experiments. 2. Minimize light exposure during all experimental steps. 3. Prepare fresh solutions before each experiment. |
| No cellular uptake or downstream effects | 1. Insufficient conversion of this compound to its active form, fenofibric acid. 2. Low bioavailability in the culture medium due to poor solubility and precipitation. | 1. Use a cell line with known esterase activity or supplement the medium with serum. Alternatively, use fenofibric acid directly.[1][15] 2. Optimize the final concentration to avoid precipitation. Consider using formulation strategies with non-toxic solubilizing agents, though this requires extensive validation. |
Data Presentation
Table 1: Solubility of this compound and Fenofibric Acid
| Compound | Solvent | Approximate Solubility | Reference |
| This compound | Water | Practically Insoluble (~0.8 mg/L) | [6] |
| This compound | 0.1 M Sodium Lauryl Sulfate | ~910.8 mg/L | [6] |
| Fenofibric Acid | Ethanol | ~16 mg/mL | [13] |
| Fenofibric Acid | DMSO | ~2 mg/mL | [13] |
| Fenofibric Acid | PBS (pH 7.2) | ~0.5 mg/mL | [13] |
Table 2: Effective Concentrations of this compound in Cell Culture Models
| Cell Line | Concentration Range | Observed Effect | Reference |
| THP-1 (human monocytes) | 5-250 µM | No alteration in cell viability | [12] |
| LN-229 (human glioblastoma) | 50 µM | Accumulation in cells, metabolism to fenofibric acid, inhibition of mitochondrial respiration | [16][17] |
| PC3 (human prostate carcinoma) | 25-50 µM | Inhibition of cell proliferation and invasiveness | [18][19] |
| HepG2 (human hepatoma) | 50 µM | Reduction of aldehyde oxidase 1 (AOX1) protein levels by fenofibric acid | [13] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), sterile, cell culture grade
-
Sterile, light-protecting microcentrifuge tubes or vials
-
-
Procedure:
-
Under sterile conditions (e.g., in a laminar flow hood), weigh out the desired amount of this compound powder.
-
Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 50 mM).
-
Vortex or gently warm the solution until the this compound is completely dissolved.
-
Sterile-filter the stock solution through a 0.22 µm syringe filter if necessary.
-
Aliquot the stock solution into single-use, light-protecting tubes.
-
Store the aliquots at -20°C or -80°C.
-
Protocol 2: Treatment of Cells with this compound
-
Materials:
-
Cultured cells in multi-well plates or flasks
-
Complete cell culture medium, pre-warmed to 37°C
-
This compound stock solution (from Protocol 1)
-
Vehicle control (DMSO)
-
-
Procedure:
-
Thaw an aliquot of the this compound stock solution at room temperature, protected from light.
-
Calculate the volume of the stock solution needed to achieve the desired final concentration in your cell culture medium.
-
In a sterile tube, dilute the required volume of the this compound stock solution into a sufficient volume of pre-warmed complete culture medium. Mix well by gentle inversion. Ensure the final DMSO concentration is below 0.1%.
-
Prepare a vehicle control medium by adding the same volume of DMSO to an equivalent volume of culture medium.
-
Remove the existing medium from the cells and replace it with the medium containing this compound or the vehicle control.
-
Return the cells to the incubator, ensuring they are protected from light.
-
For long-term experiments, replace the medium with freshly prepared this compound-containing medium at regular intervals (e.g., every 24-48 hours).
-
Mandatory Visualizations
References
- 1. The biochemical pharmacology of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. droracle.ai [droracle.ai]
- 3. homework.study.com [homework.study.com]
- 4. benchchem.com [benchchem.com]
- 5. This compound: a novel formulation (Triglide™) in the treatment of lipid disorders: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CA2878011A1 - this compound formulation - Google Patents [patents.google.com]
- 7. Photosensitization by this compound. II. In vitro phototoxicity of the major metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Drug-Induced Photosensitivity—From Light and Chemistry to Biological Reactions and Clinical Symptoms - PMC [pmc.ncbi.nlm.nih.gov]
- 9. my.clevelandclinic.org [my.clevelandclinic.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. cdn.caymanchem.com [cdn.caymanchem.com]
- 14. turkjps.org [turkjps.org]
- 15. This compound: metabolism and species differences for peroxisome proliferation in cultured hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. This compound SUBCELLULAR DISTRIBUTION AS A RATIONALE FOR THE INTRACRANIAL DELIVERY THROUGH BIODEGRADABLE CARRIER - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Molecular Mechanisms of this compound-Induced Metabolic Catastrophe and Glioblastoma Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Long-Term this compound Treatment Stimulates the Phenotypic Microevolution of Prostate Cancer Cells In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
Technical Support Center: Overcoming Challenges in Fenofibrate Delivery for In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshoot and overcome common challenges encountered during the in vivo delivery of fenofibrate. Given its low aqueous solubility, achieving consistent and effective systemic exposure of this compound in animal models requires careful formulation and administration strategies.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge in the in vivo delivery of this compound?
A1: The principal challenge in delivering this compound for in vivo studies is its very low aqueous solubility (a Biopharmaceutics Classification System - BCS Class II drug), which leads to poor dissolution in the gastrointestinal fluids and consequently, low and variable oral bioavailability.[1][2][3][4][5][6] This makes it difficult to achieve therapeutic plasma concentrations and can lead to inconsistent results in preclinical studies.
Q2: How does the prodrug nature of this compound affect pharmacokinetic analysis?
A2: this compound is a prodrug that is rapidly hydrolyzed by esterases in the plasma and tissues to its active metabolite, fenofibric acid.[5] Therefore, pharmacokinetic evaluations are typically based on the quantification of fenofibric acid in plasma, as this compound itself is often undetectable after oral administration.[5]
Q3: What is the impact of food on the absorption of this compound in animal studies?
A3: The absorption of many this compound formulations is significantly increased when administered with food, particularly high-fat meals.[7][8] This "food effect" can introduce variability in preclinical studies if not carefully controlled. To mitigate this, it is crucial to either consistently administer the formulation in a fed or fasted state across all study groups or to use advanced formulations designed to reduce the food effect.[9]
Troubleshooting Guides
Formulation Troubleshooting
This section provides solutions to common problems encountered during the preparation of this compound formulations designed to enhance its solubility and bioavailability.
1. Nanoparticle Formulations (Nanospheres, Nanocrystals, Nanocapsules)
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Large Particle Size | - Inefficient particle size reduction method.- Inappropriate stabilizer or concentration.- Suboptimal processing parameters (e.g., homogenization pressure, sonication time). | - Optimize the energy input during preparation (e.g., increase homogenization pressure or cycles).- Screen different stabilizers (e.g., Poloxamer 188, PVP K30, PVA) and their concentrations.[2][10] - Adjust processing parameters based on preliminary studies.[11] |
| Particle Aggregation | - Insufficient electrostatic or steric stabilization.- Inappropriate drying method for solid nanoparticles. | - Use a combination of stabilizers to provide better surface coverage.- For dried nanoparticles, incorporate cryoprotectants or specific supporting agents like mannitol during the drying process (e.g., spray drying or lyophilization).[12] - Ensure the zeta potential of the nanosuspension is sufficiently high (typically > ±20 mV) to indicate good physical stability.[11] |
| Low Drug Loading / Encapsulation Efficiency | - Poor affinity of the drug for the polymer/lipid matrix.- Drug leakage during the formulation process. | - Select polymers or lipids with higher affinity for this compound. For PLGA nanoparticles, higher molecular weight polymers can increase drug loading.[2] - Optimize the drug-to-carrier ratio.[5] - Modify the preparation method; for instance, in liposomal formulations, changing the solvent for drug solubilization can improve encapsulation.[13] |
2. Solid Dispersion Formulations
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Drug Recrystallization during Preparation or Storage | - Drug loading is too high, exceeding the saturation solubility in the polymer.- Inappropriate polymer selection.- Exposure to high temperature and humidity. | - Optimize the drug-to-polymer ratio to ensure the drug remains in an amorphous state.[1] - Select polymers with a high glass transition temperature (Tg) and good miscibility with this compound (e.g., HPMCAS, PVP VA64).[1] - Store the solid dispersion in a cool, dry place, protected from moisture. |
| Low Dissolution Rate | - Incomplete conversion to an amorphous state.- Poor wettability of the solid dispersion. | - Confirm the amorphous nature of the drug in the dispersion using techniques like DSC and XRD.[14] - Incorporate hydrophilic carriers or surfactants into the formulation to improve wettability.[15] - Reduce the particle size of the solid dispersion powder. |
| Poor Yield or Handling Properties (e.g., tackiness) | - Inherent properties of the chosen polymer.- Suboptimal processing parameters in methods like hot-melt extrusion. | - Screen different polymers to find one with better processing characteristics.- Adjust the temperature and screw speed during hot-melt extrusion to obtain a product with desirable physical properties.[1] |
3. Liposomal Formulations
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Encapsulation Efficiency | - Poor partitioning of this compound into the lipid bilayer.- Suboptimal lipid composition. | - Modify the preparation method; for example, the dry-film dispersion method coupled with sonication and homogenization is commonly used.[16] - Optimize the drug-to-lipid ratio.- Incorporate bile salts like sodium deoxycholate into the liposome composition, which can enhance the encapsulation of lipophilic drugs.[16] |
| Instability (e.g., aggregation, drug leakage) | - Inappropriate lipid composition.- Suboptimal storage conditions. | - Include cholesterol in the formulation to improve membrane rigidity and stability.- Store liposomal suspensions at recommended temperatures (often refrigerated) and protect from light. |
In Vivo Study Troubleshooting
This section addresses common issues that may arise during the execution of in vivo studies with this compound formulations.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High Inter-individual Variability in Plasma Concentrations | - Inconsistent dosing technique (oral gavage).- Uncontrolled food intake (food effect).- Natural biological variability among animals. | - Ensure all personnel are thoroughly trained in proper oral gavage techniques to minimize dosing errors.- Standardize the feeding schedule for all animals. For formulations with a known food effect, consistently dose in either a fasted or fed state.[7] - Increase the number of animals per group to improve statistical power and account for inherent variability. |
| Unexpected Adverse Effects or Toxicity | - High dose of this compound.- Specific sensitivity of the animal model.- Toxicity of the vehicle or formulation excipients. | - Conduct dose-ranging studies to determine the maximum tolerated dose. This compound has been associated with muscle toxicity, particularly in type-1 muscle fibers in rats at high doses.[17] - Be aware of potential strain-specific sensitivities. For example, unexpected cardiac and skeletal muscle pathologies have been observed in CHIP-deficient mice treated with this compound.[18] - Run a vehicle-only control group to rule out toxicity from the formulation components. |
| Difficulty in Administering the Formulation via Oral Gavage | - Poor suspendability of the formulation.- High viscosity of the formulation. | - For suspensions, ensure the formulation is well-mixed immediately before each administration to ensure dose uniformity.[19] - Optimize the vehicle composition to achieve a suitable viscosity for administration through a gavage needle. The use of suspending agents like methylcellulose can be beneficial.[19] |
| No or Very Low Drug Exposure | - Dosing error (e.g., administration into the trachea).- Poor absorption of the formulation. | - Verify the proper technique for oral gavage to ensure the dose is delivered to the stomach.- If a novel formulation is being tested, compare its in vivo performance against a reference formulation with known bioavailability to assess its absorption characteristics. |
Data Presentation: Comparative Bioavailability of this compound Formulations
The following table summarizes the pharmacokinetic parameters of various this compound formulations from in vivo studies, demonstrating the enhancement in oral bioavailability compared to the unformulated drug.
| Formulation Type | Animal Model | Dose (mg/kg) | Cmax (µg/mL) | AUC (µg·h/mL) | Relative Bioavailability Increase (Fold) | Reference |
| Unformulated this compound | Rats | 20 | 1.6 ± 0.4 | 15.7 ± 3.2 | - | [20] |
| PVP Nanospheres | Rats | 20 | 5.8 ± 1.1 | 63.8 ± 12.5 | ~4.1 | [4] |
| HP-β-CD Nanocorpuscles | Rats | 20 | 6.2 ± 1.3 | 68.9 ± 14.1 | ~4.4 | [4] |
| Gelatin Nanocapsules | Rats | 20 | 7.9 ± 1.5 | 86.4 ± 16.9 | ~5.5 | [4] |
| Solid Dispersion (Poloxamer 407 & Eudragit® RSPO) | Rats | 50 | 33.2 ± 12.3 | 344 ± 125 | ~22 | [20] |
| Liposomes (SPC/SDC) | Dogs | 10 | 1.8 ± 0.3 | 21.1 ± 4.1 | 5.13 | [16] |
| Liposomes (SPC/Cholesterol) | Dogs | 10 | 1.2 ± 0.2 | 13.5 ± 2.7 | 3.28 | [16] |
Note: Cmax and AUC values are presented as mean ± standard deviation. Relative bioavailability is compared to the unformulated drug or a reference formulation as specified in the source.
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded Nanoparticles by Solvent Evaporation and Spray-Drying
This protocol is adapted from a method used to prepare various this compound nanoparticulate systems.[4]
-
Selection of Excipients:
-
Determine the solubility of this compound in 1% (w/v) aqueous solutions of various polymers (e.g., PVP, HP-β-CD, gelatin) and surfactants (e.g., sodium lauryl sulfate - SLS) to select the most appropriate carriers.
-
-
Preparation of the Organic Solution:
-
Dissolve this compound and the selected polymer(s)/surfactant(s) in a suitable organic solvent (e.g., a mixture of dichloromethane and ethanol).
-
-
Solvent Evaporation:
-
The organic solution is then subjected to spray-drying. The inlet temperature and feed rate should be optimized to ensure efficient solvent evaporation and particle formation.[12]
-
-
Characterization:
-
Characterize the resulting nanoparticles for particle size, morphology (SEM), and solid-state properties (DSC, XRD).
-
Determine the drug content and encapsulation efficiency.
-
Protocol 2: In Vivo Pharmacokinetic Study in Rats
This protocol outlines a typical pharmacokinetic study for an oral this compound formulation in rats.[4][20]
-
Animal Model:
-
Use male Sprague-Dawley rats (250-300 g).
-
House the animals in a controlled environment with a 12-hour light/dark cycle.
-
Fast the animals for 12-24 hours before dosing, with free access to water.
-
-
Formulation Preparation and Administration:
-
Suspend the this compound formulation (e.g., nanoparticles, solid dispersion) in a suitable vehicle (e.g., 0.5% w/v carboxymethyl cellulose solution) at the desired concentration.
-
Administer the formulation orally via gavage at a specific dose (e.g., 20-50 mg/kg).
-
-
Blood Sampling:
-
Collect blood samples (approximately 0.3 mL) from the jugular vein at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.
-
Centrifuge the blood samples to separate the plasma.
-
-
Sample Analysis:
-
Extract fenofibric acid from the plasma samples using a liquid-liquid extraction method.
-
Quantify the concentration of fenofibric acid using a validated HPLC method.[11]
-
-
Pharmacokinetic Analysis:
-
Calculate the key pharmacokinetic parameters (Cmax, Tmax, AUC) using non-compartmental analysis.
-
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. Stable amorphous solid dispersions of this compound using hot melt extrusion technology: Effect of formulation and process parameters for a low glass transition temperature drug - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound-Loaded Biodegradable Nanoparticles for the Treatment of Experimental Diabetic Retinopathy and Neovascular Age-Related Macular Degeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijcrt.org [ijcrt.org]
- 4. dovepress.com [dovepress.com]
- 5. Enhanced oral bioavailability of this compound using polymeric nanoparticulated systems: physicochemical characterization and in vivo investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Review of Currently Available this compound and Fenofibric Acid Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The effects of food on the bioavailability of this compound administered orally in healthy volunteers via sustained-release capsule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 10. researchgate.net [researchgate.net]
- 11. Continuous Production of this compound Solid Lipid Nanoparticles by Hot-Melt Extrusion Technology: a Systematic Study Based on a Quality by Design Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Preparation and in vitro/in vivo evaluation of this compound nanocrystals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Influence of the Encapsulation Efficiency and Size of Liposome on the Oral Bioavailability of Griseofulvin-Loaded Liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. abap.co.in [abap.co.in]
- 15. pharmaexcipients.com [pharmaexcipients.com]
- 16. ovid.com [ovid.com]
- 17. This compound-induced muscular toxicity is associated with a metabolic shift limited to type-1 muscles in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Adverse Effects of this compound in Mice Deficient in the Protein Quality Control Regulator, CHIP - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Sustained-Release Solid Dispersions of this compound for Simultaneous Enhancement of the Extent and Duration of Drug Exposure - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Managing Off-Target Effects of Fenofibrate in Research Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals manage the off-target effects of fenofibrate in experimental models.
Frequently Asked Questions (FAQs)
Q1: What are the primary known off-target effects of this compound?
A1: Beyond its well-established role as a PPARα agonist, this compound exhibits several off-target effects that can influence experimental outcomes. The most commonly reported off-target mechanisms include:
-
AMP-activated protein kinase (AMPK) activation: this compound can activate AMPK independently of PPARα, impacting cellular energy homeostasis, glucose metabolism, and autophagy.[1][2][3][4][5][6]
-
Mitochondrial dysfunction: this compound has been shown to directly inhibit Complex I of the mitochondrial respiratory chain, which can lead to decreased ATP production, impaired cellular respiration, and oxidative stress.[7][8]
-
Modulation of oxidative stress: this compound can have dual effects on oxidative stress. It may reduce oxidative stress by activating antioxidant pathways, but it can also induce reactive oxygen species (ROS) production, particularly through its effects on mitochondria.[9][10][11][12][13]
-
Cytotoxicity: At concentrations higher than those typically used for PPARα activation, this compound can induce apoptosis and cell cycle arrest in various cell types, particularly cancer cells.[14][15][16][17]
Q2: At what concentrations are off-target effects of this compound typically observed in in-vitro experiments?
A2: Off-target effects of this compound are often concentration-dependent. While PPARα activation can occur at lower concentrations, higher concentrations are generally associated with off-target effects. It is crucial to perform dose-response experiments to distinguish between on-target and off-target effects.
Q3: How can I differentiate between PPARα-dependent and PPARα-independent effects of this compound in my experiments?
A3: To dissect the specific pathways modulated by this compound, it is essential to include proper controls. Here are some recommended strategies:
-
Use of PPARα antagonists: Co-treatment with a specific PPARα antagonist, such as GW6471, can help determine if the observed effect is mediated by PPARα. If the effect persists in the presence of the antagonist, it is likely PPARα-independent.
-
Employing PPARα-null models: Using cells or animal models genetically deficient in PPARα (PPARα-/-) is a robust method to investigate off-target effects.[17][18] Any effect observed in these models can be attributed to PPARα-independent mechanisms.
-
Comparison with other PPARα agonists: Comparing the effects of this compound with other potent PPARα agonists (e.g., WY-14643) can be informative. If an effect is unique to this compound, it may be an off-target effect.[1]
Troubleshooting Guides
Issue 1: Unexpected Cytotoxicity or Reduced Cell Viability
Question: I am observing significant cell death in my cultures treated with this compound, which is not the intended outcome of my experiment. How can I troubleshoot this?
Possible Causes and Solutions:
| Possible Cause | Suggested Solution |
| High this compound Concentration | This compound can be cytotoxic at high concentrations.[15][16][17] Perform a dose-response curve to determine the optimal, non-toxic concentration for your specific cell line and experimental endpoint. Start with a lower concentration range (e.g., 10-50 µM) and carefully monitor cell viability using assays like MTT or LDH release. |
| Solvent Toxicity | This compound is often dissolved in DMSO. High concentrations of DMSO can be toxic to cells. Ensure the final DMSO concentration in your culture medium is below 0.1% (v/v). Always include a vehicle control (cells treated with the same concentration of DMSO as the this compound-treated group) in your experiments. |
| Mitochondrial Toxicity | This compound's inhibition of mitochondrial complex I can lead to ATP depletion and cell death.[7][8] Assess mitochondrial health by measuring mitochondrial membrane potential (e.g., using TMRE or JC-1 staining) or cellular ATP levels. |
| Induction of Apoptosis | This compound can induce apoptosis through various signaling pathways.[14] Evaluate markers of apoptosis, such as caspase-3 activation or PARP cleavage, by Western blotting or using commercially available kits. |
Issue 2: Observed Effects are Inconsistent with Known PPARα Signaling
Question: My results with this compound (e.g., changes in gene expression, signaling pathway activation) do not align with the expected PPARα-mediated effects. What could be the reason?
Possible Causes and Solutions:
| Possible Cause | Suggested Solution |
| AMPK Activation | This compound can activate AMPK independently of PPARα, leading to downstream effects on metabolism and cell growth.[1][2][3][4][5][6] Assess the phosphorylation status of AMPK and its downstream targets (e.g., ACC) via Western blotting. To confirm, use an AMPK inhibitor (e.g., Compound C) to see if the this compound-induced effect is reversed. |
| Inhibition of Mitochondrial Respiration | By inhibiting complex I, this compound can alter the cellular metabolic state, impacting various signaling pathways.[7] Measure the oxygen consumption rate (OCR) using techniques like Seahorse XF analysis to directly assess mitochondrial respiration. |
| Modulation of Other Signaling Pathways | This compound has been reported to influence other pathways such as mTOR, NF-κB, and STAT3.[14][19] Investigate the activation state of key proteins in these pathways using techniques like Western blotting or reporter assays. |
| Use of Control Compounds | To confirm PPARα-independent actions, include other PPARα agonists in your experiment. If the observed effect is specific to this compound, it is more likely an off-target effect.[1] |
Issue 3: Increased Oxidative Stress in the Experimental Model
Question: I am observing an increase in reactive oxygen species (ROS) and markers of oxidative damage after treating my cells/animals with this compound. Is this an expected off-target effect?
Possible Causes and Solutions:
| Possible Cause | Suggested Solution |
| Mitochondrial Electron Transport Chain Inhibition | Inhibition of Complex I by this compound can lead to electron leakage and the generation of superoxide radicals.[7] Measure mitochondrial ROS production specifically using probes like MitoSOX Red. |
| Imbalance in Antioxidant Defense | While this compound can upregulate some antioxidant enzymes, under certain conditions, it might disrupt the cellular redox balance.[12] Measure the expression and activity of key antioxidant enzymes (e.g., SOD, catalase, GPx). |
| Experimental Controls | To determine if the ROS production is a primary or secondary effect, consider co-treatment with an antioxidant like N-acetylcysteine (NAC) to see if it rescues the phenotype of interest. |
Quantitative Data Summary
Table 1: In Vitro Concentrations of this compound and Observed Off-Target Effects
| Cell Line/Model | Concentration Range | Off-Target Effect Observed | Reference |
| Rat Skeletal Muscle Homogenates | 10 - 100 µM | Inhibition of mitochondrial complex I activity | [7] |
| Human Umbilical Vein Endothelial Cells (HUVEC) | Not Specified | AMPK activation, increased eNOS phosphorylation | [1] |
| Rat Hepatoma (H4IIE) Cells | Not Specified | AMPK activation, decreased PEPCK expression | [2] |
| Gastric Carcinoma Cells (MGC803, SGC7901) | Not Specified | Mitochondrial reprogramming, AMPK activation | [3][10] |
| Glioblastoma Cells | Not Specified | Inhibition of mitochondrial respiration, ATP depletion, AMPK activation | [8] |
| Lung Cancer Cells | ≤50 µM | Attenuation of cisplatin cytotoxicity | [15] |
| Human THP-1 Macrophages | 125 µM | Inhibition of NF-κB signaling |
Experimental Protocols
Protocol 1: Assessment of AMPK Activation by Western Blot
-
Cell Treatment: Plate cells at an appropriate density and treat with this compound at various concentrations for the desired time. Include a vehicle control (DMSO) and a positive control for AMPK activation (e.g., AICAR).
-
Protein Extraction: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein per lane on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-AMPKα (Thr172) and total AMPKα overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis: Quantify band intensities using densitometry software. Normalize the phospho-AMPKα signal to the total AMPKα signal.
Protocol 2: Measurement of Mitochondrial Respiration using Seahorse XF Analyzer
-
Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at a predetermined optimal density.
-
Cell Treatment: Treat cells with this compound for the desired duration.
-
Assay Preparation:
-
Hydrate the sensor cartridge with Seahorse XF Calibrant overnight.
-
Replace the culture medium with Seahorse XF base medium supplemented with substrates (e.g., glucose, pyruvate, glutamine) and incubate in a non-CO2 incubator for 1 hour.
-
-
Mito Stress Test:
-
Load the injection ports of the sensor cartridge with mitochondrial inhibitors: oligomycin (Complex V inhibitor), FCCP (uncoupling agent), and a mixture of rotenone (Complex I inhibitor) and antimycin A (Complex III inhibitor).
-
Perform the assay according to the manufacturer's instructions to measure basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.
-
-
Data Analysis: Analyze the data using the Seahorse Wave software to determine the oxygen consumption rate (OCR).
Protocol 3: Detection of Intracellular ROS using DCFDA
-
Cell Treatment: Plate cells in a 96-well black, clear-bottom plate and treat with this compound. Include a vehicle control and a positive control for ROS induction (e.g., H2O2).
-
DCFDA Staining:
-
Remove the treatment medium and wash the cells with pre-warmed PBS.
-
Incubate the cells with 10 µM 2',7'-dichlorodihydrofluorescein diacetate (DCFDA) in PBS for 30 minutes at 37°C in the dark.
-
-
Fluorescence Measurement:
-
Wash the cells with PBS to remove excess probe.
-
Measure the fluorescence intensity using a microplate reader with excitation at ~485 nm and emission at ~535 nm.
-
-
Data Analysis: Normalize the fluorescence intensity of treated cells to that of the vehicle control.
Mandatory Visualizations
Caption: Key off-target signaling pathways of this compound.
Caption: Troubleshooting workflow for unexpected this compound results.
References
- 1. researchgate.net [researchgate.net]
- 2. Wy-14,643 and this compound inhibit mitochondrial respiration in isolated rat cardiac mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound Intervention and Event Lowering in Diabetes (FIELD) study: baseline characteristics and short-term effects of this compound [ISRCTN64783481] - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular Mechanisms of this compound-Induced Metabolic Catastrophe and Glioblastoma Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound Improves Renal Lipotoxicity through Activation of AMPK-PGC-1α in db/db Mice | PLOS One [journals.plos.org]
- 6. ROS accumulation and IGF-IR inhibition contribute to this compound/PPARα -mediated inhibition of Glioma cell motility in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. This compound Improves Renal Lipotoxicity through Activation of AMPK-PGC-1α in db/db Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Fibrates after the FIELD study: Some answers, more questions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. pnas.org [pnas.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. go.drugbank.com [go.drugbank.com]
- 16. This compound, a peroxisome proliferator-activated receptor α-agonist, blocks lipopolysaccharide-induced inflammatory pathways in mouse liver - PMC [pmc.ncbi.nlm.nih.gov]
- 17. PPARα-independent action against metabolic syndrome development by fibrates is mediated by inhibition of STAT3 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Peroxisome Proliferator-Activated Receptor-α Activation as a Mechanism of Preventive Neuroprotection Induced by Chronic this compound Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
refining fenofibrate dosage to minimize adverse effects in mice
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers refining fenofibrate dosage in mice to minimize adverse effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a prodrug that is converted to its active metabolite, fenofibric acid. Fenofibric acid is a potent agonist of the Peroxisome Proliferator-Activated Receptor alpha (PPARα), a nuclear receptor that regulates the transcription of genes involved in lipid metabolism. Activation of PPARα promotes the uptake, utilization, and catabolism of fatty acids, leading to a reduction in plasma triglycerides.[1][2][3]
Q2: What is a typical starting dose for this compound in mice?
A2: The dosage of this compound in mice can vary significantly based on the experimental goals, mouse strain, and diet. Doses ranging from 20 mg/kg/day to 125 mg/kg/day administered via oral gavage are common in studies.[4][5][6] For administration in chow, concentrations of 0.02% to 0.05% (w/w) have been used.[1][7][8] It is crucial to start with a dose-range finding study to determine the optimal dose for your specific model.[9][10]
Q3: I'm observing an increase in total cholesterol in my wild-type mice after this compound treatment. Is this a normal response?
A3: Yes, this can be a normal, albeit paradoxical, response in mice. Unlike in humans, this compound has been observed to increase total cholesterol, including both HDL-c and LDL-c, in wild-type mice on standard chow diets.[11] This effect may be absent in certain genetic knockout models.[11]
Q4: What are the most common adverse effects to monitor for in mice treated with this compound?
A4: The most frequently reported adverse effects in mice involve the liver and muscle. Key indicators to monitor include:
-
Hepatotoxicity: Increased liver weight (hepatomegaly) and elevations in serum transaminases (ALT and AST).[12][13][14]
-
Myopathy: Unexplained muscle pain, tenderness, or weakness. Serum creatine kinase (CK) levels should be monitored.[14]
-
Renal Effects: Changes in kidney function have been noted, particularly in models with pre-existing renal stress.[7][12]
-
Body Weight Changes: While some studies show this compound prevents diet-induced weight gain, others report weight loss, especially in certain genetic backgrounds.[5][11]
Troubleshooting Guide
Issue 1: Elevated Liver Enzymes (ALT/AST)
-
Problem: You observe a significant increase (>3 times the upper limit of normal) in serum ALT or AST levels.[12]
-
Possible Cause: This is a common, dose-related sign of this compound-induced hepatotoxicity.[14][15]
-
Troubleshooting Steps:
-
Confirm the Finding: Repeat the measurement with fresh samples to rule out experimental error.
-
Reduce the Dose: Lower the this compound dosage by 25-50% and continue monitoring. ALT/AST elevations are often reversible upon dose reduction or cessation of treatment.[14]
-
Assess Liver Histology: Perform a histopathological examination of the liver to check for signs of hepatocellular damage, inflammation, or necrosis.[9]
-
Consider the Vehicle/Diet: Ensure the vehicle used for gavage or the diet itself is not contributing to liver stress.
-
Issue 2: Unexpected Weight Loss or Lack of Weight Gain
-
Problem: Mice treated with this compound are losing weight or failing to gain weight as expected compared to the control group.
-
Possible Cause: this compound can increase energy expenditure.[5] However, significant weight loss can also be a sign of toxicity or distress, potentially linked to effects on skeletal muscle.[11]
-
Troubleshooting Steps:
-
Monitor Food Intake: Regularly measure food consumption to ensure the weight loss is not due to decreased appetite.[16]
-
Perform a Clinical Assessment: Check mice for any signs of distress, such as lethargy, ruffled fur, or hunched posture.
-
Evaluate Muscle Mass: In some genetic models, this compound has been shown to decrease skeletal muscle mass.[11] Consider measuring muscle weight (e.g., gastrocnemius, tibialis anterior) at the end of the study.
-
Adjust Dosage: If weight loss is accompanied by other signs of toxicity, a dose reduction is warranted.
-
Issue 3: Inconsistent Results or High Variability
-
Problem: There is high variability in lipid profiles or other endpoints within the same treatment group.
-
Possible Cause: Inconsistent drug administration, particularly with oral gavage, can lead to variable dosing. This compound's absorption is also improved when given with food.[12]
-
Troubleshooting Steps:
-
Refine Gavage Technique: Ensure all technicians are using a standardized, consistent technique. Use appropriate gavage needles and confirm proper placement.[16][17]
-
Ensure Homogenous Suspension: If using a suspension, vortex or sonicate it immediately before each gavage to ensure the compound is evenly distributed.[16]
-
Consider Administration in Chow: For long-term studies, incorporating this compound into the chow provides more consistent, less stressful administration. Ensure the this compound is thoroughly mixed into the powdered chow for uniform distribution.[16]
-
Standardize Feeding Times: Administer the drug at the same time each day, preferably with access to food to optimize absorption.[12]
-
Quantitative Data Summary
Table 1: Summary of this compound Dosages and Observed Effects in Mice
| Dosage | Administration | Mouse Model | Duration | Key Effects and Adverse Events | Reference(s) |
| 20 mg/kg/day | Oral Gavage | ob/ob mice | 13 weeks | Decreased plasma triglycerides; Increased liver weight and hepatic triglycerides. | [4] |
| 50 mg/kg/day | Oral Gavage | C57BL/6J (High-Fat Diet) | 8 weeks | Prevented weight gain; Improved glucose homeostasis; Reduced intramuscular lipid accumulation. | [5] |
| 0.03% (w/w) | In Chow | C57BL/6J | 2 weeks | Increased liver weight (+1.8%); Decreased plasma triglycerides (-49.1%); Increased total cholesterol (+29.9%). | [1] |
| 0.02% (w/w) | In Chow | C57BL/6J (Uninephrectomized) | 10 weeks | Ameliorated renal dysfunction; Attenuated inflammation and renal fibrosis. | [7] |
| 100-150 mg/day (Human Equivalent) | N/A (Clinical Data) | N/A | N/A | Associated with increases in serum transaminases (ALT/AST). | [12] |
| 125 mg/kg (BID) | Oral Gavage | C57BL/6J (NASH model) | 5 days | Comparable therapeutic action to 25 mg/kg but with increased risk of cholestasis. | [6] |
| 200 mg/kg/day | In Chow | CF-1 mice | 18-21 months | Significantly increased liver carcinomas at ~3 times the max recommended human dose. | [12] |
Experimental Protocols
Protocol 1: Dose-Range Finding (DRF) Study
This protocol is essential for establishing the Maximum Tolerated Dose (MTD) before initiating larger efficacy studies.[9][10]
-
Animal Model Selection: Choose the appropriate mouse strain, age, and sex relevant to your research question. Rodents are common for initial assessments.[9]
-
Dose Level Selection:
-
Administration:
-
Administer this compound consistently (e.g., oral gavage or mixed in chow) at the same time each day.
-
Include a vehicle control group.
-
-
Monitoring and Assessment (Daily/Weekly):
-
Clinical Observations: Record signs of toxicity (e.g., changes in posture, activity, fur).[9]
-
Body Weight: Measure body weight daily for the first week, then 2-3 times per week.
-
Food/Water Intake: Monitor consumption to detect changes in appetite.
-
-
Terminal Assessment (e.g., after 7-14 days):
-
Blood Collection: Collect blood for pharmacokinetic (PK) analysis and clinical chemistry (ALT, AST, CK, lipid panel).[9]
-
Necropsy: Perform a gross necropsy and record any abnormalities.
-
Organ Weights: Weigh key organs, especially the liver, kidneys, and spleen.
-
Histopathology: Collect and preserve tissues (liver, kidney, muscle, heart) for histopathological analysis to identify organ-specific toxicities.[9]
-
-
MTD Determination: The MTD is the highest dose that does not cause severe toxicity or unacceptable adverse effects (e.g., >10% body weight loss, significant organ pathology).[9]
Protocol 2: Preparation and Administration of this compound
A. Oral Gavage Suspension [16]
-
Vehicle Selection: A common vehicle is 0.5% carboxymethylcellulose (CMC) in sterile water.
-
Calculation:
-
Determine the required dose in mg/kg (e.g., 50 mg/kg).
-
Weigh the mouse (e.g., 25 g = 0.025 kg).
-
Calculate the mass of this compound needed per mouse: 50 mg/kg * 0.025 kg = 1.25 mg.
-
Determine the gavage volume (typically 5-10 mL/kg). For a 25 g mouse, this is 0.125-0.25 mL.
-
Calculate the required concentration of the suspension. If using a 0.2 mL volume: 1.25 mg / 0.2 mL = 6.25 mg/mL.
-
-
Preparation:
-
Weigh the required amount of this compound powder for the entire group plus a small excess.
-
Suspend the powder in the chosen vehicle to achieve the final concentration.
-
Ensure the suspension is homogenous by vortexing or sonicating before drawing each dose.
-
-
Administration:
-
Gently restrain the mouse.
-
Use a proper-sized gavage needle (e.g., 20-22 gauge with a ball tip).
-
Carefully insert the needle into the esophagus and slowly administer the suspension.
-
Monitor the mouse for any signs of distress post-administration.
-
B. Administration in Chow [11][16]
-
Calculation:
-
Estimate the average daily food consumption per mouse (e.g., 3-5 g/day ).
-
Determine the desired daily dosage (e.g., 50 mg/kg/day for a 25 g mouse = 1.25 mg/day).
-
Calculate the required concentration in the food: (1.25 mg this compound) / (4 g food) = 0.3125 mg/g, which is 0.03125% (w/w).
-
-
Preparation:
-
Use powdered mouse chow.
-
Calculate the total amount of this compound and chow needed for the study period.
-
Thoroughly mix the this compound powder with the powdered chow to ensure uniform distribution. This can be done using a V-blender or by geometric dilution.
-
-
Administration:
-
Provide the medicated diet to the mice as their sole food source.
-
Regularly monitor food intake to ensure mice are receiving the intended dose.
-
Visualizations
Caption: Workflow for a Dose-Range Finding study.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. Molecular Mechanisms of this compound-Induced Metabolic Catastrophe and Glioblastoma Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound‐induced hepatotoxicity: A case with a special feature that is different from those in the LiverTox database - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound enhances lipid deposition via modulating PPARγ, SREBP-1c, and gut microbiota in ob/ob mice fed a high-fat diet - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound reverses changes induced by high-fat diet on metabolism in mice muscle and visceral adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Therapeutic effect of this compound for non-alcoholic steatohepatitis in mouse models is dependent on regime design - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound attenuates renal lipotoxicity in uninephrectomized mice with high-fat diet-induced obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Dose Range Finding in Preclinical Studies | Altasciences Blog [altasciences.com]
- 10. Preclinical research strategies for drug development | AMSbiopharma [amsbiopharma.com]
- 11. Adverse Effects of this compound in Mice Deficient in the Protein Quality Control Regulator, CHIP - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound 40 mg/ 120 mg (this compound): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 13. mdpi.com [mdpi.com]
- 14. medcentral.com [medcentral.com]
- 15. accessdata.fda.gov [accessdata.fda.gov]
- 16. benchchem.com [benchchem.com]
- 17. research-information.bris.ac.uk [research-information.bris.ac.uk]
dealing with fenofibrate's poor water solubility in aqueous buffers
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and protocols for handling the poor aqueous solubility of fenofibrate in experimental settings.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| This compound powder does not dissolve in the aqueous buffer. | This compound is practically insoluble in water.[1][2] Direct addition to aqueous solutions is ineffective. | Always prepare a concentrated stock solution in a suitable organic solvent first, then dilute it into the aqueous buffer.[3][4] |
| The solution turns cloudy or a precipitate forms immediately upon dilution of the organic stock into the aqueous buffer. | The final concentration of this compound exceeds its solubility limit in the mixed solvent system. The organic solvent percentage is too low to maintain solubility. | 1. Decrease the final this compound concentration. 2. Increase the percentage of the organic co-solvent if experimentally permissible. 3. Add the stock solution dropwise into the buffer while vortexing vigorously to facilitate rapid dispersion. 4. Consider using a solubilizing agent like a surfactant or cyclodextrin.[5][6] |
| The prepared aqueous solution is clear initially but forms a precipitate over time. | The solution is supersaturated and thermodynamically unstable. This compound is crystallizing out of the solution. | Prepare fresh aqueous solutions for each experiment and use them immediately. Storing aqueous solutions of this compound is not recommended for more than one day.[3][4] |
| Experimental results are inconsistent or show unexpected cellular toxicity. | The organic solvent (e.g., DMSO, ethanol) or solubilizing agent (e.g., surfactant) is causing cytotoxic effects or interfering with the assay.[7] | 1. Run a vehicle control experiment with the solvent/solubilizer at the exact same final concentration, but without this compound, to measure its baseline effect. 2. Keep the final solvent concentration as low as possible (ideally ≤0.5% for DMSO in many cell assays).[7] 3. Consider switching to a less disruptive solubilization method, such as cyclodextrin complexation.[8] |
Frequently Asked Questions (FAQs)
Q1: What is the aqueous solubility of this compound?
This compound is classified as a Biopharmaceutics Classification System (BCS) Class II drug, meaning it has high permeability but very low water solubility.[2] Its aqueous solubility is extremely low, reported to be around 6 micrograms/mL and less than 0.1 mg/mL.[1][2][5] This is due to its highly lipophilic chemical structure (log P ≈ 5.24).[2]
Q2: What is the standard method for preparing a this compound solution for in vitro experiments?
The most common method is to first create a concentrated stock solution in an organic solvent and then dilute this stock into the aqueous experimental medium (e.g., cell culture media, PBS).[3][4] Dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are effective solvents for creating stock solutions.[3][4]
Q3: Which organic solvents can be used to prepare a stock solution?
This compound is soluble in several organic solvents. For research purposes, DMSO, DMF, and ethanol are most commonly used.[3][4] It is important to choose a solvent that is compatible with your experimental system and to use the lowest possible final concentration to avoid off-target effects.[7]
Q4: How can I increase the concentration of this compound in my aqueous buffer beyond simple co-solvent dilution?
To achieve higher aqueous concentrations, you can employ formulation strategies such as using surfactants or cyclodextrins.
-
Surfactants: Agents like sodium lauryl sulfate (SLS) or Tween 80 can form micelles that encapsulate this compound, dramatically increasing its apparent water solubility.[2][5] For instance, the presence of 0.1 M SLS can increase this compound's solubility over a thousand-fold.[5]
-
Cyclodextrins: Molecules like hydroxypropyl-β-cyclodextrin (HP-β-CD) can form inclusion complexes with this compound, where the lipophilic drug molecule sits inside the hydrophobic core of the cyclodextrin, while the hydrophilic exterior of the complex allows it to dissolve in water.[6][9]
Q5: Are there potential downsides to using co-solvents and surfactants?
Yes. Organic solvents like DMSO and ethanol can have physiological effects on cells, even at low concentrations.[7] Similarly, surfactants can disrupt cell membranes and interfere with protein function.[10] It is critical to perform vehicle controls to account for any effects of the solubilizing agents themselves. For sensitive assays, cyclodextrins may be a more inert choice.[8]
Data Presentation: this compound Solubility
The following table summarizes the solubility of this compound in various solvents and solutions.
| Solvent / Solution | Solubility (mg/mL) | Reference(s) |
| Water | ~0.0008 - 0.006 | [1][5] |
| Ethanol | ~1 | [3][4] |
| DMSO | ~15 | [3][4] |
| Dimethylformamide (DMF) | ~30 | [3][4] |
| 1:3 DMF:PBS (pH 7.2) solution | ~0.25 | [3][4] |
| 1% (w/v) Sodium Lauryl Sulfate (SLS) | ~0.338 | [2] |
| 1% (w/v) HP-β-CD | ~0.00645 | [2] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution using DMSO
-
Weighing: Accurately weigh the desired amount of solid this compound in a sterile microcentrifuge tube.
-
Solvent Addition: Add the appropriate volume of high-purity DMSO to achieve the target stock concentration (e.g., 15 mg/mL).[3][4]
-
Dissolution: Vortex the tube vigorously until the solid is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution, but avoid high temperatures. Purging the solvent with an inert gas like nitrogen or argon before addition can reduce oxidative degradation.[4]
-
Storage: Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.[3] this compound is stable as a solid for at least two years when stored at -20°C.[3]
Protocol 2: Solubilization in Aqueous Buffer using a Co-solvent
-
Prepare Stock: Prepare a concentrated stock solution in DMSO or DMF as described in Protocol 1.
-
Prepare Buffer: Have the final volume of your target aqueous buffer (e.g., PBS, cell culture medium) ready in a sterile tube.
-
Dilution: While vortexing the aqueous buffer, add the required volume of the this compound stock solution drop-by-drop. This rapid mixing is crucial to prevent the drug from precipitating.
-
Final Check: Ensure the final solution is clear. If cloudiness or precipitate appears, the concentration is too high for that specific co-solvent/buffer ratio.
-
Usage: Use the final aqueous solution immediately. Do not store for more than one day.[4]
Protocol 3: Solubilization using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
This protocol is based on the principle of forming an inclusion complex to enhance solubility.[6]
-
Prepare Cyclodextrin Solution: Dissolve HP-β-CD in your desired aqueous buffer to create a stock solution (e.g., 40% w/v).
-
Prepare this compound Solution: Dissolve this compound in a minimal amount of a volatile organic solvent like methanol.[6]
-
Complexation: Slowly add the this compound-methanol solution to the stirring HP-β-CD solution.
-
Stirring: Allow the mixture to stir at room temperature for an extended period (e.g., 12-24 hours) to facilitate complex formation.[6]
-
Solvent Removal (Optional but Recommended): If a volatile solvent like methanol was used, it can be removed via evaporation under a gentle stream of nitrogen or by using a rotary evaporator.
-
Filtration: Filter the final solution through a 0.22 µm filter to remove any non-complexed drug particles and to sterilize the solution. The resulting clear solution contains the this compound-cyclodextrin inclusion complex.
Visualizations
Caption: Mechanisms of this compound solubilization by surfactants and cyclodextrins.
Caption: Decision workflow for selecting a this compound solubilization method.
Caption: Troubleshooting flowchart for this compound precipitation issues.
References
- 1. researchgate.net [researchgate.net]
- 2. Enhanced oral bioavailability of this compound using polymeric nanoparticulated systems: physicochemical characterization and in vivo investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. US9439860B2 - this compound formulation - Google Patents [patents.google.com]
- 6. Enhancement of Dissolution of this compound Using Complexation with Hydroxy Propyl β-Cyclodextrin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Considerations regarding use of solvents in in vitro cell based assays - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scilit.com [scilit.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
troubleshooting unexpected fenofibrate effects on transaminase gene expression
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals investigating the effects of fenofibrate on transaminase gene expression.
Frequently Asked Questions (FAQs)
Q1: What is the expected effect of this compound on alanine (ALT) and aspartate (AST) transaminase gene expression?
A1: this compound, a PPARα (Peroxisome Proliferator-Activated Receptor alpha) agonist, can modify transaminase gene expression, but this effect is species-dependent. In human liver cells (like HepG2) and primary human hepatocyte cultures, this compound has been shown to increase the activity and mRNA levels of cytosolic aspartate aminotransferase (cAspAT) and alanine aminotransferase (cAlaAT).[1] Conversely, in C57BL/6 mice, this compound has been observed to decrease cAspAT and cAlaAT mRNA levels.[1]
Q2: Is the this compound-induced increase in transaminase levels a sign of liver toxicity?
A2: Not necessarily. The elevation in plasma and hepatic transaminase activities can occur independently of a cytotoxic effect.[1][2] This phenomenon is often considered a pharmacological effect of the drug, related to increased transaminase synthesis in hepatocytes rather than leakage from damaged cells.[3][4] However, rare cases of idiosyncratic, clinically apparent drug-induced liver injury (DILI) from this compound have been reported, which can range from mild and transient to severe.[2][5][6] Therefore, it is crucial to assess other markers of liver injury (e.g., bilirubin, alkaline phosphatase) and cell viability.
Q3: What is the primary signaling pathway through which this compound affects transaminase gene expression?
A3: The primary mechanism is the activation of the PPARα signaling pathway.[7][8] this compound's active metabolite, fenofibric acid, binds to and activates PPARα. This receptor then forms a heterodimer with the retinoid X receptor (RXR).[9][10] The PPARα/RXR complex binds to specific DNA sequences called Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, thereby regulating their transcription.[11][12] The effect on transaminase genes is abolished in PPARα knock-out mice, confirming the pathway's dependence on this receptor.[1]
Q4: How can I experimentally confirm that the observed effects in my model are PPARα-dependent?
A4: To confirm PPARα dependency, you can use several control experiments:
-
PPARα Knock-out Models: Use cells or animal models where the PPARα gene has been knocked out. In these models, the this compound-mediated effects on transaminase gene expression should be absent.[1]
-
PPARα Antagonists: Co-treat your cells with a known PPARα antagonist alongside this compound. The antagonist should block the effects of this compound.
-
Positive Controls: Use a well-characterized PPARα agonist (e.g., WY-14643) as a positive control to ensure your experimental system is responsive to PPARα activation.[13]
-
Reporter Gene Assays: Use a reporter construct containing a PPRE linked to a reporter gene (like luciferase) to directly measure PPARα activation in response to this compound treatment.[13]
Q5: My results show a decrease in transaminase gene expression in human cells after this compound treatment, which is contrary to published findings. What could be the issue?
A5: This is an unexpected result for human-derived cells. Potential causes include:
-
Cell Line Integrity: The specific characteristics of your cell line may differ from those used in published studies. Different liver tumor cell lines can have vastly different expression profiles of key hepatic genes.[14] Verify the identity and characteristics of your cell line.
-
Experimental Conditions: Factors such as this compound concentration, treatment duration, and cell confluency can influence the outcome. A dose-response and time-course experiment is recommended.
-
Off-Target Effects: At very high concentrations, this compound might exert off-target effects that are not mediated by PPARα.
-
Measurement Error: Rule out technical issues with your gene expression measurement assay (e.g., RT-qPCR). See the troubleshooting guide below.
Troubleshooting Guides
Issue 1: High variability in quantitative PCR (qPCR) results between replicates.
-
Possible Cause: Inconsistent sample quality or quantity.
-
Solution: Ensure high purity of extracted RNA. Use a consistent method for RNA quantification (e.g., spectrophotometry or fluorometric methods) and use the same amount of RNA for cDNA synthesis in all samples.[15]
-
-
Possible Cause: Pipetting errors.
-
Solution: Use calibrated pipettes and proper technique. Prepare a master mix for your qPCR reactions to minimize pipetting variations between wells.
-
-
Possible Cause: Poor primer/probe design or quality.
-
Solution: Validate your primers for efficiency and specificity. Ensure they do not form primer-dimers. Use a fresh aliquot of primers/probes.
-
Issue 2: No change observed in transaminase gene expression after this compound treatment.
-
Possible Cause: Inactive this compound compound.
-
Solution: Verify the purity and integrity of your this compound stock. Test a new batch or lot of the compound if possible.[13]
-
-
Possible Cause: Insufficient PPARα expression in the model system.
-
Solution: Confirm that your chosen cell line or animal model expresses sufficient levels of PPARα. This can be assessed via qPCR or Western blot.[13]
-
-
Possible Cause: Suboptimal this compound concentration or incubation time.
-
Solution: Perform a dose-response experiment to find the optimal concentration range. Optimize the treatment duration, as the time required to see a transcriptional response can vary.[13]
-
-
Possible Cause: this compound precipitation.
-
Solution: this compound is poorly soluble in water.[16] It is often dissolved in a solvent like DMSO. Ensure the final solvent concentration in your culture medium is low (typically <0.1%) and does not affect cell viability. Visually inspect the medium for any signs of precipitation after adding the drug.[13]
-
Issue 3: Increased transaminase expression is coupled with significant cell death.
-
Possible Cause: this compound-induced cytotoxicity at the tested concentration.
-
Solution: While this compound's effect on transaminase genes is often independent of toxicity, high concentrations can be cytotoxic. Perform a cell viability assay (e.g., MTT, LDH release, or trypan blue exclusion) in parallel with your gene expression study to determine the cytotoxic threshold of this compound in your specific cell model.[13] Adjust the concentration to a non-toxic level.
-
-
Possible Cause: Solvent (e.g., DMSO) toxicity.
-
Solution: Include a "vehicle control" group that is treated with the same concentration of the solvent used to dissolve this compound. This will help differentiate the effects of the drug from the effects of the solvent.[13]
-
Data Presentation
Table 1: Summary of this compound Effects on Cytosolic Transaminase (cAspAT & cAlaAT) Expression and Activity.
| Experimental Model | Parameter Measured | This compound Effect | Reference |
| Human HepG2 Cells | cAspAT Activity | ▲ 40% Increase | [1] |
| cAlaAT Activity | ▲ 100% Increase | [1] | |
| cAspAT mRNA | ▲ Increased | [1] | |
| cAlaAT mRNA | ▲ Increased | [1] | |
| Primary Human Hepatocytes | cAspAT & cAlaAT mRNA | ▲ Increased | [1] |
| C57BL/6 Mice | cAspAT mRNA | ▼ Decreased | [1] |
| cAlaAT mRNA | ▼ Decreased | [1] | |
| PPARα Knock-out Mice | cAspAT & cAlaAT mRNA | ↔ No Effect | [1] |
Experimental Protocols
Protocol 1: Cell Culture and this compound Treatment (HepG2 Cells)
-
Cell Culture: Culture HepG2 cells in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% Fetal Bovine Serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
-
Plating: Seed cells in appropriate culture plates (e.g., 6-well plates for RNA extraction). Allow cells to attach and grow to 70-80% confluency.
-
Stock Solution: Prepare a concentrated stock solution of this compound (e.g., 100 mM) in dimethyl sulfoxide (DMSO).
-
Treatment: Prepare working solutions of this compound by diluting the stock solution in serum-free culture medium to the desired final concentrations (e.g., 10, 50, 100 µM). Also, prepare a vehicle control medium containing the same final concentration of DMSO.
-
Incubation: Remove the growth medium from the cells, wash once with Phosphate-Buffered Saline (PBS), and add the treatment or vehicle control medium. Incubate for the desired duration (e.g., 24-48 hours).
-
Harvesting: After incubation, wash the cells with PBS and proceed immediately to RNA extraction or cell lysis for activity assays.
Protocol 2: Quantitative Real-Time PCR (RT-qPCR) for Transaminase Gene Expression
-
RNA Extraction: Extract total RNA from harvested cells using a commercial kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's protocol. Include a DNase treatment step to remove any genomic DNA contamination.
-
RNA Quantification and Quality Check: Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). The A260/A280 ratio should be ~2.0.
-
cDNA Synthesis: Reverse transcribe 1 µg of total RNA into complementary DNA (cDNA) using a reverse transcription kit with oligo(dT) or random primers.
-
qPCR Reaction: Set up the qPCR reaction in a 20 µL volume containing:
-
10 µL of 2x SYBR Green Master Mix
-
1 µL of forward primer (10 µM)
-
1 µL of reverse primer (10 µM)
-
2 µL of diluted cDNA template
-
6 µL of nuclease-free water
-
-
Thermal Cycling: Perform the qPCR using a standard three-step cycling protocol (example):
-
Initial Denaturation: 95°C for 5 minutes.
-
40 Cycles:
-
Denaturation: 95°C for 15 seconds.
-
Annealing: 60°C for 30 seconds.
-
Extension: 72°C for 30 seconds.
-
-
Melt Curve Analysis: To verify the specificity of the amplified product.
-
-
Data Analysis: Determine the quantification cycle (Cq) for each sample. Normalize the expression of the target genes (e.g., GOT1 for cAspAT, GPT for cAlaAT) to a stable housekeeping gene (e.g., GAPDH, ACTB). Calculate the relative gene expression using the comparative CT (ΔΔCT) method.[17]
Visualizations
Caption: this compound's mechanism of action via the PPARα signaling pathway.
Caption: Workflow for analyzing this compound's effect on transaminase expression.
Caption: Troubleshooting logic for "no effect" experimental outcomes.
References
- 1. This compound modifies transaminase gene expression via a peroxisome proliferator activated receptor alpha-dependent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound‐induced hepatotoxicity: A case with a special feature that is different from those in the LiverTox database - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound-induced liver injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effects of this compound on plasma and hepatic transaminase activities and hepatic transaminase gene expression in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Identification and Characterization of this compound-Induced Liver Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 7. What is the mechanism of this compound? [synapse.patsnap.com]
- 8. droracle.ai [droracle.ai]
- 9. researchgate.net [researchgate.net]
- 10. Peroxisome Proliferator–Activated Receptor-α: A Pivotal Regulator of the Gastrointestinal Tract - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. Variable expression of hepatic genes in different liver tumor cell lines: conclusions for drug testing - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Considerations for accurate gene expression measurement by reverse transcription quantitative PCR when analysing clinical samples - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. bio-rad.com [bio-rad.com]
Validation & Comparative
A Comparative Analysis of Fenofibrate Versus Bezafibrate on Lipid Profiles
A comprehensive guide for researchers and drug development professionals on the comparative efficacy and mechanisms of two leading fibrate drugs.
This guide provides an objective, data-driven comparison of fenofibrate and bezafibrate, two prominent drugs in the fibrate class used to manage dyslipidemia. By examining their performance in head-to-head clinical trials, this document outlines their respective impacts on lipid profiles, supported by experimental data and detailed methodologies.
Mechanism of Action: The Role of PPARα
Both this compound and bezafibrate exert their primary therapeutic effects by activating the Peroxisome Proliferator-Activated Receptor alpha (PPARα).[1][2] PPARα is a nuclear receptor that governs the transcription of a host of genes involved in lipid and lipoprotein metabolism.[1][3] Activation of PPARα leads to several downstream effects, including increased synthesis of lipoprotein lipase, which is crucial for the breakdown of triglycerides.[2][4] It also inhibits the expression of apolipoprotein C-III (ApoC-III), an inhibitor of lipoprotein lipase, and increases the expression of genes involved in fatty acid oxidation.[2] This concerted action results in a significant reduction in triglyceride levels and an increase in high-density lipoprotein cholesterol (HDL-C).[1][2]
While both drugs target PPARα, their selectivity differs. This compound is considered a more selective agonist for PPARα.[3][5] In contrast, bezafibrate is a pan-PPAR agonist, activating PPARα, PPARγ, and PPARδ subtypes, which may contribute to its broader effects on glucose metabolism and insulin sensitivity.[3][5][6]
Comparative Efficacy on Lipid Profiles
Head-to-head clinical trials have provided valuable data to compare the lipid-modifying efficacy of this compound and bezafibrate. The following tables summarize the percentage changes in key lipid parameters observed in these studies.
Table 1: Comparative Effects on Triglycerides (TG) and HDL-Cholesterol (HDL-C)
| Study / Drug | Dose | Duration | TG Reduction (%) | HDL-C Increase (%) |
| Noguchi et al. [7][8] | ||||
| Bezafibrate | 400 mg/day | 8 weeks | -38.3% | +18.0% |
| This compound | 200 mg/day | 8 weeks | -32.9% | +11.7% |
| Anonymous, 1997 [9] | ||||
| Bezafibrate | 400 mg/day | 12 weeks | -27.5% | +15.0% |
| Micronised this compound | 200 mg/day | 12 weeks | -39.1% | +27.8% |
| Anonymous, 1986 [10][11] | ||||
| Bezafibrate | 600 mg/day | 4 months | Significant | Significant Increase |
| This compound | 300 mg/day | 4 months | Significant | Little to no change |
Table 2: Comparative Effects on Total Cholesterol (TC) and LDL-Cholesterol (LDL-C)
| Study / Drug | Dose | Duration | TC Reduction (%) | LDL-C Reduction (%) |
| Noguchi et al. [7] | ||||
| Bezafibrate | 400 mg/day | 8 weeks | Not Significant | Not Significant |
| This compound | 200 mg/day | 8 weeks | -11.2% | Slight Decrease |
| Anonymous, 1997 [9] | ||||
| Bezafibrate | 400 mg/day | 12 weeks | -26.0% | - |
| Micronised this compound | 200 mg/day | 12 weeks | -38.7% | - |
| Anonymous, 1986 [10][11] | ||||
| Bezafibrate | 600 mg/day | 4 months | Significant | Significant |
| This compound | 300 mg/day | 4 months | Remained High | Remained High |
Summary of Clinical Findings:
-
Triglycerides: Both drugs are highly effective at reducing triglyceride levels.[7][10] Some studies suggest micronised this compound may offer a more potent reduction than bezafibrate.[9]
-
HDL-C: Both medications increase HDL-C levels.[7][9] However, results vary across studies, with some indicating a more pronounced effect with bezafibrate, while others favor micronised this compound.[5][9][11] One study noted that HDL-C increased by 25% to 40% in the bezafibrate group.[11]
-
LDL-C and Total Cholesterol: The effects on LDL-C and total cholesterol are more variable. One study found that this compound was significantly more effective at reducing total cholesterol.[9] Conversely, another study concluded that bezafibrate was more effective in reducing total and LDL-cholesterol levels to near risk-free levels.[10][11] A crossover study found this compound had a stronger cholesterol-lowering effect than bezafibrate.[7]
Experimental Methodologies
The data presented is derived from randomized controlled clinical trials. While specific protocols vary, a general methodology can be outlined.
Representative Experimental Protocol:
-
Study Design: A common approach is an open, randomized, crossover study.[7] This design allows each patient to serve as their own control, enhancing statistical power. Other designs include double-blind, randomized controlled trials.[10]
-
Patient Population: Participants are typically adults diagnosed with primary hyperlipoproteinemia or dyslipidemia, often with accompanying conditions like impaired glucose tolerance or type 2 diabetes.[7][9][10]
-
Treatment Protocol:
-
Washout/Dietary Phase: A run-in period of 4-6 weeks where patients are placed on a standard lipid-lowering diet is common.[9][12]
-
Randomization: Patients are randomly assigned to receive either this compound (e.g., 200 mg/day) or bezafibrate (e.g., 400 mg/day).[7][9]
-
Treatment Period: The treatment phase typically lasts from 8 to 16 weeks.[7][9][10]
-
Washout Period (Crossover Studies): In crossover designs, a washout period of approximately 4 weeks follows the initial treatment phase before patients are switched to the alternate drug.[8]
-
-
Data Collection and Analysis:
-
Blood samples are collected at baseline and at the end of each treatment period after an overnight fast.
-
Lipid profiles (TC, TG, HDL-C, LDL-C) and other metabolic markers are measured using standard enzymatic methods.
-
Statistical analysis, such as analysis of variance (ANOVA), is used to compare the effects of the two treatments.[11]
-
Tolerance and Other Metabolic Effects
Beyond lipid profiles, studies have noted differences in tolerance and other metabolic effects.
-
Liver Enzymes: One study observed a tendency for SGPT and SGOT levels to increase after this compound treatment but decrease after bezafibrate.[10][11]
-
Glucose Metabolism: Bezafibrate has been shown to significantly improve glucose tolerance and decrease HbA1c levels, likely due to its broader PPAR activation profile.[5][7]
-
Uric Acid: this compound is known to decrease serum uric acid levels, an effect not typically observed with bezafibrate.[13]
Conclusion
Both this compound and bezafibrate are effective agents for the management of dyslipidemia, particularly for lowering triglycerides and raising HDL-C. The choice between them may depend on the specific lipid abnormality being targeted and the patient's overall metabolic profile.
-
This compound appears to have a more consistent and potent effect on lowering total cholesterol and, in some cases, triglycerides.[9][14] Its uric acid-lowering property is an additional benefit.[13]
-
Bezafibrate may offer superior efficacy in raising HDL-C and improving the overall lipid profile in some patient populations.[10][11] Its beneficial effects on glucose metabolism make it a strong candidate for patients with metabolic syndrome or type 2 diabetes.[5]
Ultimately, the selection of either agent should be guided by a comprehensive evaluation of the patient's clinical needs and the available evidence from head-to-head comparative studies.
References
- 1. benchchem.com [benchchem.com]
- 2. Mode of action of fibrates in the regulation of triglyceride and HDL-cholesterol metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. nbinno.com [nbinno.com]
- 5. researchgate.net [researchgate.net]
- 6. nbinno.com [nbinno.com]
- 7. files.core.ac.uk [files.core.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. Comparative effects of bezafibrate and micronised this compound in patients with type III hyperlipoproteinemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparative study of bezafibrate and this compound in patients with primary hyperlipoproteinaemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
- 12. The need for a large-scale trial of fibrate therapy in diabetes: the rationale and design of the this compound Intervention and Event Lowering in Diabetes (FIELD) study. [ISRCTN64783481] - PMC [pmc.ncbi.nlm.nih.gov]
- 13. api.lib.kyushu-u.ac.jp [api.lib.kyushu-u.ac.jp]
- 14. researchgate.net [researchgate.net]
Fenofibrate's Therapeutic Efficacy in Preclinical Models of Non-alcoholic Fatty Liver Disease: A Comparative Analysis
For researchers and drug development professionals, understanding the preclinical efficacy of therapeutic candidates is paramount. This guide provides a comparative analysis of fenofibrate's therapeutic effects in various experimental models of non-alcoholic fatty liver disease (NAFLD), juxtaposed with other therapeutic alternatives. The data presented is collated from multiple studies to offer a comprehensive overview of this compound's potential in mitigating the multifaceted pathology of NAFLD.
This compound, a peroxisome proliferator-activated receptor alpha (PPARα) agonist, has been extensively investigated for its therapeutic potential in NAFLD.[1][2] Its mechanism of action primarily involves the activation of PPARα, a nuclear receptor that plays a crucial role in regulating fatty acid metabolism.[3] Activation of PPARα by this compound leads to an increase in fatty acid oxidation and a reduction in hepatic lipid accumulation, thereby addressing the hallmark feature of NAFLD – steatosis.[1][3] Furthermore, this compound has been shown to possess anti-inflammatory and anti-fibrotic properties, making it a multifaceted agent for tackling the progression of NAFLD to its more severe form, non-alcoholic steatohepatitis (NASH).[1]
This guide will delve into the cross-validation of this compound's effects across different preclinical NAFLD models, providing a structured comparison with other therapeutic agents and detailing the experimental protocols employed in these studies.
Comparative Efficacy of this compound and Alternatives
The therapeutic potential of this compound has been evaluated against several other compounds in various NAFLD animal models. The following tables summarize the quantitative data from these comparative studies, focusing on key markers of liver injury, steatosis, inflammation, and fibrosis.
High-Fat Diet (HFD) Induced NAFLD Model
The HFD model is a widely used preclinical model that mimics the metabolic abnormalities associated with human NAFLD.
| Treatment Group | Dosage | Duration | Change in Serum ALT | Change in Serum AST | Change in Liver Triglycerides | Histological Improvements | Reference |
| This compound | 100 mg/kg/day | 42 days | ↓ | ↓ | ↓ | Reduced steatosis, necroinflammation, and collagen deposition | [1] |
| Xuezhikang | 300 mg/kg/day | 42 days | ↓ | ↓ | ↓ | Reduced steatosis, necroinflammation, and collagen deposition | [1] |
| This compound | 100 mg/kg | 6 weeks | ↓ | ↓ | - | Improved steatosis and inflammation | [4] |
| Pioglitazone | 25 mg/kg | 6 weeks | ↓ | ↓ | - | Partially reduced inflammation | [1] |
| Saroglitazar | 3 mg/kg | 6 weeks | More significant ↓ than this compound | More significant ↓ than this compound | - | Greater reduction in steatosis, inflammation, ballooning, and fibrosis | [1][4] |
ALT: Alanine Aminotransferase, AST: Aspartate Aminotransferase, ↓: Decrease
Methionine-Choline Deficient (MCD) Diet Induced NASH Model
The MCD diet model induces a more severe NASH phenotype with significant inflammation and fibrosis.
| Treatment Group | Dosage | Duration | Change in Hepatic Steatosis | Change in Hepatic Inflammation | Change in Hepatic Fibrosis | Reference |
| This compound | 100 mg/kg/day | - | Partially reduced | Partially reduced | - | [1] |
| Pioglitazone | 25 mg/kg/day | - | Partially reduced | Partially reduced | - | [1] |
| Saroglitazar | 3 mg/kg/day | - | Greater reduction | Greater reduction | Greater reduction | [1] |
| This compound | 25 mg/kg, BID | - | ↓ | ↓ | ↓ | [5] |
BID: Twice a day, ↓: Decrease
Phosphatidylethanolamine N-methyltransferase (PEMT) Knockout (Pemt-/-) Mouse Model
Pemt-/- mice fed a high-fat diet develop severe NAFLD due to impaired VLDL secretion.
| Treatment Group | Dosage | Duration | Change in Hepatic Lipid Accumulation | Change in Hepatic Inflammation | Change in Hepatic Fibrosis | Reference |
| This compound | - | - | Significantly reduced | Significantly reduced | Significantly reduced | [1][6] |
| Ezetimibe | - | - | No improvement | No improvement | No improvement | [1][6] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of preclinical findings. Below are the experimental protocols for the key models cited.
High-Fat Diet (HFD) Induced NAFLD Model
-
Animals: Male Sprague-Dawley or Wistar rats are commonly used.[1][4][7]
-
Diet: A high-fat diet typically consisting of 88% normal chow, 10% lard, and 2% cholesterol is administered for a period of 4 to 48 weeks to induce NAFLD.[7]
-
Treatment: this compound is administered orally via gavage at a dose of 100 mg/kg/day.[1] Comparator drugs such as Xuezhikang (300 mg/kg/day), pioglitazone (25 mg/kg/day), and saroglitazar (3 mg/kg/day) are administered similarly.[1][4]
-
Assessment:
-
Biochemical Analysis: Serum levels of ALT, AST, and triglycerides are measured using standard enzymatic assays.
-
Histological Analysis: Liver sections are stained with Hematoxylin and Eosin (H&E) to assess steatosis, inflammation, and ballooning. Masson's trichrome or Sirius Red staining is used to evaluate fibrosis.
-
Methionine-Choline Deficient (MCD) Diet Induced NASH Model
-
Animals: Male C57BL/6 mice are frequently used for this model.
-
Diet: An MCD diet, which is devoid of methionine and choline, is provided for 4 to 8 weeks to induce NASH.[8]
-
Treatment: this compound is administered orally, with doses ranging from 25 mg/kg twice daily to 100 mg/kg/day.[1][5]
-
Assessment:
-
Histological Analysis: Liver tissues are processed for H&E and Sirius Red staining to evaluate the severity of steatosis, inflammation, and fibrosis.
-
Gene Expression Analysis: Quantitative real-time PCR is used to measure the mRNA levels of genes involved in inflammation (e.g., TNF-α, IL-6) and fibrosis (e.g., TGF-β, α-SMA).
-
Pemt-/- Mouse Model of NAFLD
-
Animals: Pemt-/- mice on a C57BL/6 background are used.
-
Diet: A high-fat diet is provided to the mice to induce the NAFLD phenotype.
-
Treatment: this compound or ezetimibe is incorporated into the diet.
-
Assessment:
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and processes involved, the following diagrams have been generated using Graphviz.
Caption: this compound's activation of the PPARα signaling pathway.
Caption: General experimental workflow for preclinical NAFLD studies.
Conclusion
The compiled data from various preclinical models consistently demonstrate that this compound ameliorates key features of NAFLD, including steatosis, inflammation, and in some models, fibrosis. Its efficacy is comparable or, in some aspects, superior to certain alternatives like ezetimibe, while dual PPARα/γ agonists such as saroglitazar may offer broader benefits. The choice of preclinical model significantly influences the observed outcomes, highlighting the importance of using multiple, well-characterized models to robustly evaluate the therapeutic potential of new drug candidates for NAFLD. The detailed experimental protocols and signaling pathway diagrams provided in this guide serve as a valuable resource for researchers designing and interpreting studies in the field of NAFLD drug discovery.
References
- 1. Liver Protective Effect of this compound in NASH/NAFLD Animal Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, but not ezetimibe, prevents fatty liver disease in mice lacking phosphatidylethanolamine N-methyltransferase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound alleviates NAFLD by enhancing the PPARα/PGC-1α signaling pathway coupling mitochondrial function - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Saroglitazar improved hepatic steatosis and fibrosis by modulating inflammatory cytokines and adiponectin in an animal model of non-alcoholic steatohepatitis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Therapeutic effect of this compound for non-alcoholic steatohepatitis in mouse models is dependent on regime design [frontiersin.org]
- 6. This compound, but not ezetimibe, prevents fatty liver disease in mice lacking phosphatidylethanolamine N-methyltransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Characterization of High-Fat, Diet-Induced, Non-alcoholic Steatohepatitis with Fibrosis in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
Fibrates on Fire: A Comparative Analysis of their Efficacy in Quelling Neuroinflammation
For the attention of researchers, scientists, and drug development professionals, this guide provides a comparative overview of the efficacy of fenofibrate and other fibrates in mitigating neuroinflammation. The information presented is based on available preclinical experimental data, offering insights into their potential as therapeutic agents for neurological disorders with an inflammatory component.
Fibrates, a class of lipid-lowering drugs, have garnered increasing interest for their pleiotropic effects, including potent anti-inflammatory properties within the central nervous system (CNS). By activating the Peroxisome Proliferator-Activated Receptor Alpha (PPAR-α), these drugs modulate cellular pathways that govern inflammation and neuronal survival. This guide delves into the comparative efficacy of this compound, gemfibrozil, and bezafibrate in the context of neuroinflammation, summarizing key quantitative data, outlining experimental protocols, and visualizing the underlying mechanisms.
Comparative Efficacy of Fibrates on Neuroinflammatory Markers
The following tables summarize quantitative data from various preclinical studies, offering an indirect comparison of the anti-neuroinflammatory effects of this compound, gemfibrozil, and bezafibrate. It is important to note that these studies utilize different experimental models, and direct head-to-head comparisons are limited.
Table 1: Effect of Fibrates on Pro-inflammatory Cytokines
| Fibrate | Model | Dosage/Concentration | Change in TNF-α | Change in IL-1β | Change in IL-6 | Citation |
| This compound | Ethanol-induced neuroinflammation in rats | Not specified | ↓ | ↓ | ↓ | [1][2] |
| Global cerebral ischemia/reperfusion in rats | Not specified | ↓ (pro-inflammatory mediators) | Not specified | Not specified | [3] | |
| Metabolic Syndrome Patients | 200 mg/day (12 weeks) | No change (in TNF-α) | Not specified | ↓ 29.8% | [4][5] | |
| Gemfibrozil | Global cerebral ischemia/reperfusion in female rats | Pretreatment | ↓ | Not specified | Not specified | [6] |
| LPS-stimulated microglia | Not specified | ↓ | ↓ | ↓ | [7] | |
| Bezafibrate | Mitochondrial encephalopathy mouse model | Not specified | ↓ (~50%) | Not specified | ↓ (~50%) | [8] |
Table 2: Effect of Fibrates on Microglial and Astrocyte Activation
| Fibrate | Model | Key Marker(s) | Outcome | Citation |
| This compound | SOD1(G93A) mouse model of ALS | CD11b (microglia), GFAP (astrocytes) | ↓ Immunoreactivity | [9] |
| Global cerebral ischemia/reperfusion in rats | Microglial over-activation | Inhibited | [3] | |
| Gemfibrozil | 5XFAD mouse model of Alzheimer's | Iba1 (microglia), GFAP (astrocytes) | ↓ Microgliosis and astrogliosis | |
| Rodent Alzheimer's disease model | Microgliosis and astrogliosis | ↓ | [6] | |
| Bezafibrate | Sporadic Alzheimer's disease rat model | Microglial accumulation | Attenuated | [10] |
| 5xFAD mouse model of Alzheimer's | Neuroinflammation | Reduced | [11][12] |
Delving into the Mechanisms: Signaling Pathways
The anti-neuroinflammatory effects of fibrates are primarily mediated through the activation of PPAR-α, a nuclear receptor that regulates the transcription of numerous genes involved in lipid metabolism and inflammation. The diagrams below illustrate the key signaling pathways.
Caption: Fibrate activation of PPAR-α leads to anti-inflammatory effects.
Experimental Corner: Protocols for Assessing Efficacy
To evaluate the anti-neuroinflammatory efficacy of fibrates, a range of in vivo and in vitro experimental models are employed. Below is a generalized workflow.
Caption: Workflow for testing fibrate efficacy on neuroinflammation.
Key Experimental Methodologies
-
Animal Models of Neurological Disorders: To induce neuroinflammation, researchers utilize various models, including the administration of lipopolysaccharide (LPS) to mimic systemic inflammation, or specific models for diseases like Alzheimer's (e.g., 5xFAD mice), Parkinson's, and stroke (e.g., global cerebral ischemia/reperfusion).[6][11][12][13]
-
Cell Culture: Primary microglia, astrocytes, or neuronal cell lines are used to study the direct effects of fibrates on inflammatory responses at a cellular level.[7]
-
Drug Administration: Fibrates are typically administered orally or via intraperitoneal injection in animal studies.[14] Dosages and treatment durations vary depending on the specific fibrate and the experimental model.
-
Measurement of Inflammatory Markers:
-
ELISA (Enzyme-Linked Immunosorbent Assay): To quantify the levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in brain tissue homogenates or cell culture supernatants.
-
Western Blotting: To measure the protein expression levels of key inflammatory signaling molecules like NF-κB and markers of microglial (Iba1, CD11b) and astrocyte (GFAP) activation.[9]
-
Immunohistochemistry (IHC) / Immunofluorescence (IF): To visualize and quantify the activation and morphology of microglia and astrocytes in brain tissue sections.
-
-
Behavioral Assessments: In animal models, a battery of behavioral tests is used to assess cognitive function (e.g., Morris water maze, Y-maze) and motor coordination (e.g., rotarod test) to determine the functional outcomes of fibrate treatment.[6][15]
Concluding Remarks
The available preclinical evidence strongly suggests that fibrates, including this compound, gemfibrozil, and bezafibrate, exert significant anti-neuroinflammatory effects. Their primary mechanism of action through PPAR-α activation leads to the suppression of pro-inflammatory cytokine production and a reduction in glial cell activation. While this compound is the most extensively studied in the context of neuroinflammation, both gemfibrozil and bezafibrate also demonstrate robust anti-inflammatory properties.
It is crucial to underscore that the data presented here are derived from a variety of preclinical models, and direct comparative studies are needed to definitively establish a hierarchy of efficacy among these fibrates. Nevertheless, the existing body of research provides a compelling rationale for the continued investigation of fibrates as a potential therapeutic strategy for a range of neurodegenerative and neurological disorders where neuroinflammation is a key pathological driver. Future research should focus on head-to-head comparative studies and eventual translation to clinical trials to ascertain their therapeutic potential in human patients.
References
- 1. This compound Decreases Ethanol-Induced Neuroinflammation and Oxidative Stress and Reduces Alcohol Relapse in Rats by a PPAR-α-Dependent Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound Decreases Ethanol-Induced Neuroinflammation and Oxidative Stress and Reduces Alcohol Relapse in Rats by a PPAR-α-Dependent Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PPARα Agonist this compound Ameliorates Learning and Memory Deficits in Rats Following Global Cerebral Ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound Reduces Systemic Inflammation Markers Independent of Its Effects on Lipid and Glucose Metabolism in Patients with the Metabolic Syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Neuroprotective effects of gemfibrozil in neurological disorders: Focus on inflammation and molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Bezafibrate improves mitochondrial function in the CNS of a mouse model of mitochondrial encephalopathy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Bezafibrate Exerts Neuroprotective Effects in a Rat Model of Sporadic Alzheimer’s Disease | MDPI [mdpi.com]
- 11. Bezafibrate confers neuroprotection in the 5xFAD mouse model of Alzheimer’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Bezafibrate confers neuroprotection in the 5xFAD mouse model of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Protocol for the longitudinal study of neuroinflammation and reactive astrocytes in Lcn2CreERT2 mice - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Bezafibrate Exerts Neuroprotective Effects in a Rat Model of Sporadic Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Gemfibrozil, a Lipid-Lowering Drug, Lowers Amyloid Plaque Pathology and Enhances Memory in a Mouse Model of Alzheimer’s Disease via Peroxisome Proliferator-Activated Receptor α - PMC [pmc.ncbi.nlm.nih.gov]
Fenofibrate's Role in Mitigating Alcohol Relapse: A Comparative Guide Based on Animal Studies
For researchers and drug development professionals vested in the treatment of Alcohol Use Disorder (AUD), identifying novel therapeutic avenues is a paramount objective. Recent preclinical evidence has illuminated the potential of fenofibrate, a peroxisome proliferator-activated receptor alpha (PPAR-α) agonist, in curbing alcohol relapse. This guide provides a comprehensive comparison of this compound with established AUD medications, naltrexone and acamprosate, drawing upon data from animal studies. The information is presented to facilitate a clear understanding of their respective mechanisms, efficacy, and experimental validation.
Quantitative Comparison of Efficacy
The following tables summarize the quantitative outcomes from key animal studies, offering a side-by-side comparison of this compound, naltrexone, and acamprosate in reducing alcohol relapse behaviors.
Table 1: Reduction in Alcohol Consumption/Relapse Behavior
| Compound | Animal Model | Dosage | Route of Administration | Reduction in Alcohol Intake/Relapse | Reference |
| This compound | UChB rats | 50 mg/kg/day | Oral | ~80% during post-abstinence relapse | [1][2][3][4] |
| UChB rats | 25, 50, 100 mg/kg/day | Oral | ~60% voluntary intake | [5] | |
| C57BL/6J mice | 150 mg/kg | Oral | Significant decrease in consumption | [6] | |
| Naltrexone | Alcohol-preferring (P) rats | 1, 5, 10 mg/kg | Subcutaneous | Dose-dependent decrease in relapse | [7] |
| Wistar rats | 1.0 mg/kg | Not specified | Significant suppression of consumption | [8] | |
| C57BL/6NCRL mice | 10.0 mg/kg | Subcutaneous | No significant effect on post-abstinence intake | [9] | |
| DBA/2J mice | 10.0 mg/kg | Subcutaneous | Significant reduction in post-abstinence intake | [9] | |
| Acamprosate | Wistar rats | 100, 200 mg/kg | Intraperitoneal | Blocked increased consumption after abstinence | [10] |
| Long-Evans rats | 100-200 mg/kg | Intraperitoneal | Decreased voluntary drinking | [11] |
Table 2: Effects on Neurobiological Markers
| Compound | Animal Model | Key Biomarker | Effect | Reference |
| This compound | Sprague Dawley rats | TNF-α, IL-1β (Prefrontal Cortex, Hippocampus) | Reversed ethanol-induced increase | [2] |
| Sprague Dawley rats | BDNF (Prefrontal Cortex) | Normalized ethanol-induced reduction | [2] | |
| UChB rats | Proinflammatory Cytokines (TNF-α, IL-1β, IL-6) | Decreased expression in hippocampus, nucleus accumbens, and prefrontal cortex | [3] | |
| UChB rats | Oxidative Stress (GSSG/GSH ratio) | Reduced in the hippocampus | [3] | |
| Naltrexone | Not explicitly detailed in the provided search results | Not explicitly detailed in the provided search results | Not explicitly detailed in the provided search results | |
| Acamprosate | Not explicitly detailed in the provided search results | Not explicitly detailed in the provided search results | Not explicitly detailed in the provided search results |
Detailed Experimental Protocols
A clear understanding of the methodologies employed in these studies is crucial for interpretation and replication.
This compound Studies
-
Animal Model: Primarily male UChB (University of Chile bibulous) rats, a line selectively bred for high alcohol preference, and Sprague Dawley rats.[2][5]
-
Alcohol Administration Paradigm: Chronic voluntary consumption of 10% ethanol solution for several weeks, followed by a deprivation period to induce a state susceptible to relapse.[1][3] In some studies, a two-bottle choice (ethanol vs. water) or a three-bottle choice (10% ethanol, 20% ethanol, and water) was used.[1][3]
-
This compound Administration: Typically administered orally via gavage at doses ranging from 25 to 100 mg/kg/day during the withdrawal/abstinence period.[1][2][3][5]
-
Relapse Assessment: Measured by the volume of alcohol consumed during a re-access period following deprivation.[1][3]
-
Neurobiological Analysis: Post-mortem analysis of brain tissue (prefrontal cortex, hippocampus, nucleus accumbens) to measure levels of proinflammatory cytokines (TNF-α, IL-1β, IL-6), oxidative stress markers (GSSG/GSH ratio), and neurotrophic factors (BDNF) using techniques like RT-qPCR and ELISA.[2][3]
Naltrexone Studies
-
Animal Model: Alcohol-preferring (P) rats, Wistar rats, and C57BL/6 and DBA/2 mice.[7][8][9]
-
Alcohol Administration Paradigm: Operant self-administration paradigms where animals learn to press a lever to receive alcohol, or limited access procedures.[7][8] Relapse is often modeled using cue-induced or alcohol deprivation-induced reinstatement of alcohol-seeking behavior.
-
Naltrexone Administration: Administered subcutaneously or intraperitoneally at doses ranging from 0.1 to 10 mg/kg prior to relapse testing.[7][12]
-
Relapse Assessment: Quantified by the number of lever presses for alcohol during reinstatement sessions or the volume of alcohol consumed.[7]
Acamprosate Studies
-
Alcohol Administration Paradigm: Forced alcohol consumption followed by a two-bottle choice procedure, or operant self-administration with subsequent deprivation to model relapse (alcohol deprivation effect).[10][11]
-
Acamprosate Administration: Typically administered intraperitoneally at doses ranging from 50 to 400 mg/kg.[10][11]
-
Relapse Assessment: Measured by voluntary alcohol consumption in the two-bottle choice test or by the attenuation of the alcohol deprivation effect.[10][11]
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the proposed signaling pathways and a typical experimental workflow for evaluating these compounds.
Caption: Proposed signaling pathway of this compound in reducing alcohol relapse.
Caption: Mechanisms of action for naltrexone and acamprosate.
Caption: General experimental workflow for animal studies on alcohol relapse.
Concluding Remarks
The collective evidence from animal studies strongly suggests that this compound holds promise as a therapeutic agent for alcohol relapse, primarily through its anti-inflammatory and antioxidant effects in the brain mediated by PPAR-α activation.[1][2][3] Its efficacy in significantly reducing alcohol intake in relapse paradigms is comparable to, and in some reported instances, exceeds that of naltrexone and acamprosate in similar preclinical models.
Naltrexone, acting on the opioid system, appears to reduce the reinforcing properties of alcohol, while acamprosate is thought to restore the balance between excitatory and inhibitory neurotransmission.[13][14][15][16][17] The distinct mechanisms of action of these three compounds suggest that they may be suitable for different patient subpopulations or could potentially be used in combination therapies.
Further research is warranted to fully elucidate the long-term efficacy and safety of this compound for AUD and to translate these promising preclinical findings into the clinical setting. The detailed experimental data and protocols presented in this guide are intended to serve as a valuable resource for researchers and clinicians working towards this goal.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound treatment during withdrawal reverses symptoms of ethanol-induced depression in male rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound Decreases Ethanol-Induced Neuroinflammation and Oxidative Stress and Reduces Alcohol Relapse in Rats by a PPAR-α-Dependent Mechanism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound Administration Reduces Alcohol and Saccharin Intake in Rats: Possible Effects at Peripheral and Central Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PPAR agonists regulate brain gene expression: Relationship to their effects on ethanol consumption - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of naltrexone and LY255582 on ethanol maintenance, seeking, and relapse responding by alcohol-preferring (P) rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of naltrexone administered repeatedly across 30 or 60 days on ethanol consumption using a limited access procedure in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of Naltrexone on Post-Abstinence Alcohol Drinking in C57BL/6NCRL and DBA/2J Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Chronic acamprosate eliminates the alcohol deprivation effect while having limited effects on baseline responding for ethanol in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Drug Discovery Case History: US Spelling: The development of acamprosate as a treatment against alcohol relapse - PMC [pmc.ncbi.nlm.nih.gov]
- 12. academic.oup.com [academic.oup.com]
- 13. What is the mechanism of Naltrexone? [synapse.patsnap.com]
- 14. hey.nhs.uk [hey.nhs.uk]
- 15. Acamprosate: A prototypic neuromodulator in the treatment of alcohol dependence - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Naltrexone - Wikipedia [en.wikipedia.org]
- 17. Naltrexone and the Treatment of Alcohol Dependence - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Fenofibrate and Ezetimibe on Vascular Function
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the effects of fenofibrate and ezetimibe on vascular function. The information is compiled from a comprehensive review of clinical and experimental studies, with a focus on quantitative data and established experimental methodologies.
Introduction
This compound, a peroxisome proliferator-activated receptor alpha (PPARα) agonist, and ezetimibe, a cholesterol absorption inhibitor, are both lipid-lowering agents used in the management of dyslipidemia. Beyond their effects on lipid profiles, there is growing interest in their potential impacts on vascular function. This guide explores the available evidence on their comparative effects on key markers of vascular health, including endothelial function and arterial stiffness.
Data Presentation: Quantitative Comparison
The following tables summarize the quantitative effects of this compound and ezetimibe on various markers of vascular function, based on data from published studies.
Table 1: Effects on Flow-Mediated Dilation (FMD)
| Drug/Combination | Dosage | Patient Population | Duration of Treatment | Baseline FMD (%) | Post-Treatment FMD (%) | Change in FMD (%) |
| This compound and Ezetimibe Combination | 160 mg/day and 10 mg/day | Type 2 Diabetes | 12 weeks | 4.3 ± 1.5 | 6.2 ± 1.9 | +1.9 (p<0.01)[1][2][3][4][5] |
| Statin (Control) | Varies | Type 2 Diabetes | 12 weeks | 4.2 ± 1.4 | 4.5 ± 1.6 | +0.3[1][2][3][4][5] |
Note: Data for monotherapy of this compound and ezetimibe on FMD in a head-to-head comparison is limited. The presented data is for a combination therapy study.
Table 2: Effects on Endothelial Dysfunction Biomarkers
| Drug | Dosage | Patient Population | Duration of Treatment | Biomarker | Baseline Level | Post-Treatment Level | % Change |
| This compound | 200 mg/day | Mixed Hyperlipoproteinemia & Type 2 Diabetes | 6 weeks | E-selectin | 71.9 ± 42.5 ng/mL | 62.8 ± 33.2 ng/mL | -10% (p<0.05) |
| This compound | 200 mg/day | Mixed Hyperlipoproteinemia & Type 2 Diabetes | 6 weeks | VCAM-1 | 752 ± 176 ng/mL | 757 ± 161 ng/mL | +1% (ns) |
| This compound | 200 mg/day | Mixed Hyperlipoproteinemia & Type 2 Diabetes | 6 weeks | ICAM-1 | 310 ± 65 ng/mL | 296 ± 67 ng/mL | -4% (ns) |
Note: Direct comparative data for ezetimibe on these specific biomarkers under the same study conditions is not available in the reviewed literature.
Experimental Protocols
This section details the methodologies used in the cited studies to assess vascular function.
Measurement of Flow-Mediated Dilation (FMD)
Flow-mediated dilation is a non-invasive ultrasound-based method to assess endothelium-dependent vasodilation.
Patient Preparation:
-
Patients are required to fast for at least 8-12 hours prior to the measurement.
-
Abstinence from caffeine, alcohol, and smoking for at least 12 hours is mandated.
-
Measurements are conducted in a quiet, temperature-controlled room.
Procedure:
-
The patient rests in a supine position for at least 10 minutes to reach a stable hemodynamic state.
-
The brachial artery is imaged using a high-resolution ultrasound system with a linear array transducer (7-12 MHz).
-
Baseline diameter of the brachial artery is recorded for 1 minute.
-
A blood pressure cuff is placed on the forearm and inflated to at least 50 mmHg above systolic pressure for 5 minutes to induce reactive hyperemia.
-
The cuff is then deflated, and the brachial artery diameter is continuously recorded for at least 3 minutes.
-
FMD is calculated as the percentage change in the peak vessel diameter from the baseline diameter.
Measurement of Endothelial Dysfunction Biomarkers
Circulating levels of soluble cell adhesion molecules such as Vascular Cell Adhesion Molecule-1 (VCAM-1), Intercellular Adhesion Molecule-1 (ICAM-1), and E-selectin are measured as markers of endothelial activation and inflammation.
Procedure:
-
Venous blood samples are collected from fasting patients.
-
Serum or plasma is separated by centrifugation.
-
The concentrations of VCAM-1, ICAM-1, and E-selectin are determined using commercially available enzyme-linked immunosorbent assay (ELISA) kits, following the manufacturer's instructions.
Signaling Pathways and Experimental Workflow
Signaling Pathways
The following diagrams illustrate the proposed signaling pathways through which this compound and ezetimibe may exert their effects on vascular function.
Caption: Proposed signaling pathway for this compound's effect on vascular function.
Caption: Ezetimibe's primary mechanism and its potential indirect effect on vascular function.
Experimental Workflow
The diagram below outlines a typical experimental workflow for a clinical study investigating the effects of this compound and ezetimibe on vascular function.
Caption: A typical experimental workflow for a comparative clinical trial.
Conclusion
The available evidence suggests that both this compound and ezetimibe can have beneficial effects on vascular function, although they appear to act through different mechanisms. This compound demonstrates a more direct effect on the vascular endothelium, likely through PPARα activation, leading to increased nitric oxide bioavailability and reduced oxidative stress. The effects of ezetimibe on vascular function appear to be more closely linked to its primary action of lowering LDL cholesterol, with less evidence for direct, pleiotropic vascular effects.
A study on the combination of this compound and ezetimibe showed a significant improvement in flow-mediated dilation in patients with type 2 diabetes, suggesting a potential synergistic or additive effect on endothelial function.[1][2][3][4][5]
It is important to note the lack of head-to-head clinical trials directly comparing the effects of this compound and ezetimibe monotherapies on vascular function. Such studies would be invaluable in further elucidating their respective roles in improving vascular health beyond their lipid-lowering properties. Future research should aim to directly compare these agents using standardized methodologies to provide a clearer understanding for clinical and developmental applications.
References
- 1. The Combination Therapy of this compound and Ezetimibe Improved Lipid Profile and Vascular Function Compared with Statins in Patients with Type 2 Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [PDF] The Combination Therapy of this compound and Ezetimibe Improved Lipid Profile and Vascular Function Compared with Statins in Patients with Type 2 Diabetes | Semantic Scholar [semanticscholar.org]
- 3. The Combination Therapy of this compound and Ezetimibe Improved Lipid Profile and Vascular Function Compared with Statins in Patients with Type 2 Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
A Comparative Guide to the Neuroprotective Effects of Fenofibrate in Epilepsy Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the neuroprotective effects of fenofibrate with other potential therapeutic alternatives in preclinical epilepsy models. The information is based on experimental data from peer-reviewed studies, with a focus on quantitative outcomes, detailed methodologies, and the underlying signaling pathways.
I. Comparative Analysis of Neuroprotective Efficacy
The following tables summarize the quantitative data from key studies investigating the neuroprotective effects of this compound and its alternatives in established epilepsy models.
Table 1: Effects on Seizure Activity and Neuronal Protection in the Lithium-Pilocarpine Rat Model of Temporal Lobe Epilepsy
| Treatment Group | Dosage | Primary Outcome Measure | Result | Reference |
| This compound | 100 mg/kg/day for 7 days | Gene expression of cortical neuroinflammation markers (Nlrp3, Il1rn) | Reduced upregulation compared to vehicle-treated epileptic rats.[1] | [2] |
| Gene expression of AMPAR subunits in the dorsal hippocampus | Exacerbated downregulation compared to vehicle-treated epileptic rats.[1] | [2] | ||
| Anxiety-like behaviors (Open Field Test) | Reduced anxiety-like behaviors.[1] | [2] | ||
| Topiramate | 10, 30, or 60 mg/kg (twice daily for 7 days) | Neuronal survival in hippocampal CA1 region | Increased by 24-30% at all doses compared to diazepam-treated epileptic rats.[3][4] | [5][6] |
| Neuronal survival in hippocampal CA3b region | Prevented neuronal death at 30 mg/kg.[3][4] | [5][6] | ||
| Frequency of spontaneous recurrent seizures | No significant difference compared to diazepam-treated epileptic rats.[3][4] | [5][6] |
Table 2: Effects on Seizure Activity and Neuroprotection in Other Epilepsy Models
| Drug | Epilepsy Model | Dosage | Primary Outcome Measure | Result | Reference |
| This compound | Pentylenetetrazole (PTZ)-induced kindling in mice | 30 and 50 mg/kg/day | Seizure latency | Significantly improved compared to PTZ group.[7] | [7] |
| Malondialdehyde (MDA) content in the brain | Significantly decreased (67% at 50 mg/kg) compared to PTZ group.[7] | [7] | |||
| mRNA expression of p53 | Significantly decreased (28% at 50 mg/kg) compared to PTZ group.[7] | [7] | |||
| Felbamate | Kainic acid-induced status epilepticus in rats | 300 mg/kg | Latency to flurothyl-induced seizures | Significantly longer than vehicle-treated animals.[8] | [8] |
| Performance in water maze and open field tests | Improved performance compared to vehicle-treated animals.[8] | [8] |
II. Mechanisms of Neuroprotection: Signaling Pathways
The neuroprotective effects of this compound and its alternatives are mediated by distinct signaling pathways. The following diagrams illustrate these mechanisms.
This compound: PPARα-Mediated Neuroprotection
This compound, an agonist of the Peroxisome Proliferator-Activated Receptor alpha (PPARα), exerts its neuroprotective effects primarily through the modulation of neuroinflammation and glutamate receptor expression.[1][2] Activation of PPARα leads to the regulation of downstream genes involved in these processes.
Felbamate: NMDA Receptor Antagonism and Excitotoxicity Reduction
Felbamate is believed to exert its neuroprotective effects by acting as an antagonist at the glycine binding site of the N-Methyl-D-Aspartate (NMDA) receptor.[8] This action reduces excessive neuronal excitation and subsequent excitotoxicity, a key driver of neuronal death in epilepsy.
Gabapentin: Modulation of Voltage-Gated Calcium Channels
Gabapentin's neuroprotective mechanism involves its binding to the α2δ subunit of voltage-gated calcium channels.[9] This interaction is thought to reduce the trafficking of these channels to the presynaptic terminal, thereby decreasing neurotransmitter release and neuronal hyperexcitability.
References
- 1. This compound as a PPARα Agonist Modulates Neuroinflammation and Glutamate Receptors in a Rat Model of Temporal Lobe Epilepsy: Region-Specific Effects and Behavioral Outcomes [mdpi.com]
- 2. Frontiers | The Calcium Channel α2δ1 Subunit: Interactional Targets in Primary Sensory Neurons and Role in Neuropathic Pain [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Neuroprotective properties of topiramate in the lithium-pilocarpine model of epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. files.core.ac.uk [files.core.ac.uk]
- 6. The mechanism of neuroprotection by topiramate in an animal model of epilepsy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound protects the neurovascular unit and ameliorates plasma corticosterone levels in pentylenetetrazole-induced kindling seizure in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Neuroprotective effect of felbamate after kainic acid-induced status epilepticus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Voltage-Gated Calcium Channel α2δ Subunit in Neuropathic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Synergistic Effects of Fenofibrate in Combination with Other Metabolic Drugs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the synergistic effects observed when combining fenofibrate with other commonly prescribed metabolic drugs. The objective is to present a clear overview of the enhanced therapeutic potential and underlying mechanisms supported by experimental data.
This compound, a peroxisome proliferator-activated receptor alpha (PPARα) agonist, is a well-established therapy for treating dyslipidemia, particularly hypertriglyceridemia and low levels of high-density lipoprotein cholesterol (HDL-C).[1][2] Its mechanism involves upregulating genes responsible for fatty acid oxidation and lipoprotein lipase, which enhances the clearance of triglyceride-rich lipoproteins.[1] However, managing complex metabolic disorders such as mixed dyslipidemia, metabolic syndrome, and type 2 diabetes often requires a multi-faceted therapeutic approach. This has led to growing interest in combination therapies to address the residual cardiovascular risk that persists despite monotherapy.[1][3]
This compound and Statins: A Complementary Approach to Lipid Management
The combination of this compound with a statin is a widely used strategy to manage mixed dyslipidemia, characterized by elevated low-density lipoprotein cholesterol (LDL-C) in addition to high triglycerides (TG) and low HDL-C.[4] Statins inhibit HMG-CoA reductase, the rate-limiting enzyme in cholesterol synthesis, thereby potently lowering LDL-C. When combined, the two drugs offer a comprehensive lipid-modifying effect.
Quantitative Data Summary: this compound + Statin vs. Monotherapy
| Parameter | Statin Monotherapy (Simvastatin 20mg) | This compound + Statin (Simvastatin 20mg + this compound 160mg) |
| LDL-C Reduction | -25.8% | -31.2%[4] |
| HDL-C Increase | +9.7% | +18.6%[4] |
| Triglyceride Reduction | -14.2% | -37.4%[5] |
| Non-HDL-C Reduction | Not Reported | Greater reduction than monotherapy[2] |
| ApoB Reduction | Not Reported | Greater reduction than monotherapy[2] |
Data compiled from various studies and represents approximate synergistic effects. Specific outcomes can vary based on the statin used, dosage, and patient population.
Mechanism of Synergy
The synergistic lipid-lowering effect stems from their distinct and complementary mechanisms of action. Statins reduce cholesterol production in the liver, while this compound accelerates the breakdown and clearance of triglyceride-rich particles.
Caption: Complementary actions of statins and this compound on lipid metabolism.
Safety Considerations While older combinations, particularly with gemfibrozil, raised concerns about myopathy and rhabdomyolysis, the combination of this compound with modern statins is considered safe.[6][7] this compound does not interfere with statin glucuronidation, a key metabolic pathway, which may explain the lower risk of muscle-related adverse events compared to other fibrates.[6] Nevertheless, monitoring for any muscle-related symptoms is recommended.
This compound and Metformin: Targeting Dyslipidemia and Insulin Resistance
For patients with type 2 diabetes or metabolic syndrome, the combination of this compound and metformin addresses both dyslipidemia and hyperglycemia. Metformin, a first-line antidiabetic agent, primarily works by activating AMP-activated protein kinase (AMPK), which reduces hepatic glucose production and improves insulin sensitivity.
Quantitative Data Summary: this compound + Metformin vs. Monotherapy
| Parameter | Metformin Monotherapy | This compound Monotherapy | This compound + Metformin |
| HOMA-IR (Insulin Resistance) | Significant Decrease | Less pronounced effect | Superior decrease vs. monotherapy[8][9] |
| Fasting Insulin | Decrease | Minimal Effect | Significant decrease vs. monotherapy[8] |
| Triglycerides | Decrease | Significant Decrease | Superior decrease vs. monotherapy[9] |
| HDL-C | Minimal Effect | Significant Increase | Superior increase vs. monotherapy[9] |
| hs-CRP (Inflammation) | Minimal Effect | Significant Decrease | Superior decrease vs. monotherapy[9] |
| PAI-1 (Hemostasis) | Minimal Effect | Significant Decrease | Superior decrease vs. monotherapy[9] |
Data compiled from studies on patients with metabolic syndrome or type 2 diabetes. HOMA-IR: Homeostatic Model Assessment for Insulin Resistance.
Mechanism of Synergy
The synergy between this compound and metformin arises from the interplay between the PPARα and AMPK signaling pathways. Both pathways contribute to improved cellular energy metabolism, reduced inflammation, and enhanced insulin sensitivity. This compound has been shown to activate AMPK signaling independently of PPARα, providing a direct link to metformin's primary mechanism of action.[10][11]
References
- 1. eathj.org [eathj.org]
- 2. researchgate.net [researchgate.net]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. Statin-Fibrate Combination for the Treatment of Dyslipidaemia | ECR Journal [ecrjournal.com]
- 5. dovepress.com [dovepress.com]
- 6. Fibrates in Combination With Statins in the Management of Dyslipidemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Drug Evaluation: The Combination of this compound and Simvastatin for the Treatment of Dyslipidemia: When and for Whom? | Thoracic Key [thoracickey.com]
- 8. Combination therapy with metformin and this compound for insulin resistance in obesity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. diabetesjournals.org [diabetesjournals.org]
- 10. AMPK-Dependent Metabolic Regulation by PPAR Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound differentially regulates PAI-1 gene expression via AMPK-dependent induction of orphan nuclear receptor SHP - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Fenofibrate: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of fenofibrate is a critical component of laboratory safety and environmental responsibility. Adherence to established guidelines ensures the safety of personnel and minimizes the ecological impact of this pharmaceutical compound. This document provides a comprehensive overview of the necessary procedures for the safe handling and disposal of this compound in a laboratory setting.
Regulatory Compliance and Waste Classification
The disposal of this compound is governed by federal, state, and local regulations.[1][2][3] It is imperative to consult and comply with the specific requirements of your institution and locality. This compound and its formulations may be classified as hazardous waste. For instance, when discarded as a commercial chemical product, off-specification species, container residue, or spill residue, it may be assigned EPA waste number U240.[2] Discarded, unused formulations containing this compound may fall under the hazardous waste number F027.[2]
Recommended Disposal Procedures
The primary and most recommended method for the disposal of this compound is incineration by a licensed disposal company.[1][4] This method ensures the complete destruction of the active pharmaceutical ingredient.
For surplus and non-recyclable this compound solutions:
-
Offer the material to a licensed disposal company.[4]
-
Alternatively, the material can be dissolved or mixed with a combustible solvent and burned in a chemical incinerator equipped with an afterburner and scrubber.[4]
General Handling and Storage Prior to Disposal:
-
Always leave chemicals in their original containers and do not mix them with other waste.[4][5]
-
Handle uncleaned containers as you would the product itself.[4][5]
-
Keep containers tightly closed in a dry and well-ventilated place.[4]
Accidental Release and Spill Cleanup
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
Minor Spills:
-
Avoid breathing dust and contact with skin and eyes.[2]
-
Wear appropriate personal protective equipment (PPE), including protective clothing, gloves, safety glasses, and a dust respirator.[2]
-
Use dry clean-up procedures and avoid generating dust.[2] A vacuum cleaner fitted with a HEPA filter can be used.[2]
-
Alternatively, dampen the spilled material with water to prevent dusting before sweeping.[2]
-
Collect the swept-up material and place it in a suitable, closed container for disposal.[2][4]
Major Spills:
-
Alert personnel in the area and contact emergency responders, informing them of the location and nature of the hazard.[2]
-
Avoid all personal contact, including inhalation.[2]
-
Wear appropriate protective clothing and equipment.[2]
-
Prevent the product from entering drains to avoid environmental release.[4]
-
Contain and clean up the spill using the methods described for minor spills, ensuring all waste is collected in sealed containers for disposal.[4]
Household and Alternative Disposal Methods
While not the primary focus for laboratory professionals, understanding household disposal guidelines from the FDA is valuable. The preferred method is to use drug take-back programs.[6][7][8][9] If a take-back program is not available, the FDA recommends the following steps for household trash disposal:
-
Mix the medicine (do not crush tablets or capsules) with an unappealing substance such as dirt, cat litter, or used coffee grounds.[6][7][8]
-
Place the mixture in a sealed container, such as a plastic bag.[6][7][8]
-
Scratch out all personal information on the prescription label of the empty container to protect privacy.[6][8]
Flushing this compound down the toilet is generally not recommended to prevent contamination of water systems.[6][10]
Logical Workflow for this compound Disposal in a Laboratory Setting
The following diagram illustrates the decision-making process and procedural steps for the proper disposal of this compound in a research or drug development environment.
Caption: this compound Disposal Workflow in a Laboratory.
References
- 1. ajantapharmausa.com [ajantapharmausa.com]
- 2. datasheets.scbt.com [datasheets.scbt.com]
- 3. s3-us-west-2.amazonaws.com [s3-us-west-2.amazonaws.com]
- 4. This compound - Safety Data Sheet [chemicalbook.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. fda.gov [fda.gov]
- 7. Disposal of Unused Medicines: What You Should Know | FDA [fda.gov]
- 8. mayoclinichealthsystem.org [mayoclinichealthsystem.org]
- 9. Medicine: Proper Disposal [nationwidechildrens.org]
- 10. Healthcare Environmental Resource Center (HERC) [hercenter.org]
Safeguarding Your Research: A Comprehensive Guide to Handling Fenofibrate
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. When handling chemical compounds like Fenofibrate, a lipid-lowering agent, adhering to strict safety protocols is not just a recommendation—it's a necessity. This guide provides essential, immediate safety and logistical information, including detailed operational and disposal plans, to support your critical work while minimizing risk.
Personal Protective Equipment (PPE): Your First Line of Defense
When handling this compound in a solid, powder form, the potential for inhalation and skin contact is a primary concern. The following personal protective equipment is essential to mitigate these risks.
Quantitative Data on Personal Protective Equipment
For easy comparison, the following table summarizes the recommended specifications for PPE when handling this compound.
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile rubber gloves.[1][2] Minimum layer thickness: 0.11 mm.[2] Breakthrough time: 480 min.[2] Double gloving should be considered.[1] | Provides a barrier against skin contact. Nitrile is recommended for its chemical resistance.[1][3] Double gloving offers additional protection.[1] |
| Eye Protection | Wear safety glasses with side shields (or goggles) conforming to EN 166 (EU) or NIOSH (US).[4][5][6][7] | Protects eyes from airborne particles and accidental splashes. |
| Respiratory Protection | For small-scale laboratory use, a particle-filtering half mask (EN149:2001) is recommended.[4] For larger quantities or in case of dust formation, use a NIOSH/MSHA or European Standard EN 136 approved respirator with a P3 filter.[4][8] | Prevents inhalation of this compound dust, which can be harmful.[9] The level of respiratory protection should match the scale of work. |
| Body Protection | Long-sleeved laboratory coat.[4] For quantities over 1 kilogram, a disposable coverall of low permeability is recommended.[1] | Minimizes skin exposure to this compound dust.[1] |
Operational Plan: A Step-by-Step Guide to Safe Handling
A systematic approach to handling this compound is crucial for maintaining a safe laboratory environment. Follow these procedural steps to minimize exposure and prevent contamination.
1. Preparation:
-
Designated Area: Conduct all work with solid this compound in a designated area, such as a chemical fume hood or a ventilated enclosure, to control dust.[5][8][10]
-
Gather Materials: Before starting, ensure all necessary PPE is readily available and in good condition. Also, have spill cleanup materials accessible.
-
Consult SDS: Always review the Safety Data Sheet (SDS) for this compound before handling.[5][11]
2. Handling:
-
Wear Appropriate PPE: Don the recommended PPE as outlined in the table above.
-
Minimize Dust Generation: Handle this compound carefully to avoid creating dust. Use techniques such as gentle scooping rather than pouring, if possible.[12][13]
-
Weighing: If weighing the powder, do so within a ventilated enclosure or a balance with a draft shield.
-
Avoid Contact: Avoid all personal contact, including inhalation and contact with skin and eyes.[1]
3. Post-Handling:
-
Decontamination: After handling, wipe down the work area with a damp cloth to remove any residual dust.[13]
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves.[1][2][5]
-
Storage: Store this compound in a tightly sealed, clearly labeled container in a dry, cool, and well-ventilated place.[6]
Disposal Plan: Ensuring Safe and Compliant Waste Management
Proper disposal of this compound and contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.
1. Waste Segregation:
-
Chemical Waste: Unused or waste this compound should be collected in a designated, labeled hazardous waste container.[11]
-
Contaminated PPE: Dispose of used gloves and other contaminated disposable PPE in a separate, sealed bag or container designated for hazardous waste.[2]
2. Disposal Procedure:
-
Contact Environmental Health and Safety (EHS): Consult your institution's EHS department for specific guidance on hazardous waste disposal procedures.[14] They will provide information on proper labeling, storage, and pickup of chemical waste.
-
Incineration: The recommended disposal method for this compound is incineration by a licensed hazardous waste disposal company.[7][14]
-
Avoid Drains: Do not dispose of this compound down the drain or in the regular trash.[2][11][13]
Visualizing the Workflow for Safe Handling and Disposal
To further clarify the procedural steps, the following diagram illustrates the logical flow of operations when working with this compound.
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. Glove Selection Guide | Office of Environment, Health & Safety [ehs.berkeley.edu]
- 4. fishersci.nl [fishersci.nl]
- 5. cleanchemlab.com [cleanchemlab.com]
- 6. WERCS Studio - Application Error [assets.thermofisher.com]
- 7. hpc-standards.com [hpc-standards.com]
- 8. moehs.com [moehs.com]
- 9. lupin.com [lupin.com]
- 10. static.cymitquimica.com [static.cymitquimica.com]
- 11. This compound - Safety Data Sheet [chemicalbook.com]
- 12. ajantapharmausa.com [ajantapharmausa.com]
- 13. ajantapharmausa.com [ajantapharmausa.com]
- 14. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
